9-Bromo-9-borabicyclo[3.3.1]nonane
Description
The exact mass of the compound 9-Bromo-9-borabicyclo[3.3.1]nonane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 9-Bromo-9-borabicyclo[3.3.1]nonane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-Bromo-9-borabicyclo[3.3.1]nonane including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
9-bromo-9-borabicyclo[3.3.1]nonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14BBr/c10-9-7-3-1-4-8(9)6-2-5-7/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYZDPIIMSZAKGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2CCCC1CCC2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14BBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00344072 | |
| Record name | 9-Bromo-9-borabicyclo[3.3.1]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22086-45-9 | |
| Record name | 9-Bromo-9-borabicyclo[3.3.1]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 22086-45-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 9-Bromo-9-borabicyclo[3.3.1]nonane from 1,5-Cyclooctadiene
Abstract: This guide provides a comprehensive, technically detailed overview of the synthesis of 9-Bromo-9-borabicyclo[3.3.1]nonane (9-BBN-Br), a pivotal reagent in modern organic synthesis. The synthesis is a robust two-stage process commencing with the cyclic hydroboration of commercially available 1,5-cyclooctadiene to form the stable 9-borabicyclo[3.3.1]nonane dimer, ((9-BBN-H)₂), followed by a halogenation step to yield the target compound. This document elucidates the underlying reaction mechanisms, provides validated, step-by-step experimental protocols, and discusses critical safety considerations for handling the air- and moisture-sensitive organoborane intermediates. The content is tailored for researchers, chemists, and drug development professionals requiring a thorough and practical understanding of this essential synthetic transformation.
Introduction
9-Bromo-9-borabicyclo[3.3.1]nonane, commonly abbreviated as 9-BBN-Br, is a versatile organoborane reagent. Its rigid bicyclic structure imparts exceptional regioselectivity and stereoselectivity in a variety of chemical transformations. While the hydroborating agent 9-BBN is well-known for its utility in the anti-Markovnikov hydration of alkenes, the corresponding bromo derivative, 9-BBN-Br, serves as a valuable precursor for creating B-alkyl, B-alkenyl, B-alkynyl, and B-aryl 9-BBN derivatives. These derivatives are cornerstone reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the stereospecific formation of carbon-carbon bonds.[1]
The synthesis of 9-BBN-Br begins with 1,5-cyclooctadiene, an inexpensive and readily available starting material.[2] The overall process is divided into two distinct, high-yielding stages:
-
Stage 1: Hydroboration. The cyclic hydroboration of 1,5-cyclooctadiene with a borane source, such as borane dimethyl sulfide complex (BH₃·SMe₂), to produce the stable, dimeric 9-borabicyclo[3.3.1]nonane, ((9-BBN-H)₂).[3][4]
-
Stage 2: Bromination. The conversion of the 9-BBN dimer to the final product, 9-BBN-Br. This is typically achieved via reaction with monohaloborane complexes or other bromine sources.[5]
This guide will dissect each stage, focusing on the mechanistic rationale that dictates experimental conditions and the practical details required for successful execution in a laboratory setting.
Stage 1: Synthesis of 9-Borabicyclo[3.3.1]nonane Dimer ((9-BBN-H)₂)
The foundational step is the formation of the 9-BBN framework through the hydroboration of 1,5-cyclooctadiene.[1] This reaction leverages the propensity of borane to add across carbon-carbon double bonds.
Mechanism of Cyclic Hydroboration
The reaction proceeds via a concerted, syn-addition of a B-H bond across each of the two double bonds of 1,5-cyclooctadiene.[6] The process can be visualized as follows:
-
First Hydroboration: The borane reagent (BH₃) first adds to one of the double bonds of the cyclooctadiene ring. Boron, being the electrophilic end of the polarized B-H bond, attaches to the less sterically hindered carbon, although in this symmetrical diene, the initial regiochemistry is moot.[7]
-
Intramolecular Hydroboration: The resulting organoborane intermediate undergoes a rapid intramolecular hydroboration, where a remaining B-H bond adds across the second double bond within the same molecule. This cyclization is highly favored and leads to the formation of the rigid bicyclo[3.3.1]nonane skeleton.[8]
-
Dimerization: In solution and in the solid state, the monomeric 9-BBN-H is unstable and readily dimerizes.[1] Two molecules associate via bridging hydride bonds, forming the exceptionally stable (9-BBN-H)₂ dimer. This dimeric structure is characterized by a distinctive infrared absorption band around 1560 cm⁻¹ (B-H-B).[3]
The use of sterically demanding borane reagents like 9-BBN enhances selectivity in subsequent reactions.[9] The formation of 9-BBN itself from a simple borane source and 1,5-cyclooctadiene is a classic example of creating a selective reagent in situ or as a stable, isolable solid.[7][9]
Experimental Protocol: Synthesis of 9-BBN-Br
This protocol describes the direct synthesis from 1,5-cyclooctadiene using monobromoborane-dimethyl sulfide. [5] Materials & Reagents
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Notes |
| 1,5-Cyclooctadiene (COD) | 108.18 | 10.8 g (12.5 mL) | 0.100 | Distilled prior to use |
| Monobromoborane-dimethyl sulfide | 154.87 | 15.5 g | 0.100 | Handle in fume hood |
| Dichloromethane (DCM) | 84.93 | ~100 mL | - | Anhydrous |
| Pentane | 72.15 | ~200 mL | - | Anhydrous |
Procedure
-
Setup: Equip a flame-dried 250-mL flask with a magnetic stir bar and septum, under a nitrogen atmosphere.
-
Reagent Charging: Charge the flask with 10.8 g (0.100 mol) of 1,5-cyclooctadiene and 50 mL of anhydrous dichloromethane.
-
Addition: Cool the solution to 0°C in an ice bath. Slowly add 15.5 g (0.100 mol) of monobromoborane-dimethyl sulfide complex to the stirred solution over 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction for an additional 2 hours.
-
Isolation: Remove the solvent and the volatile dimethyl sulfide under reduced pressure. The crude product is obtained as a viscous oil or solid.
-
Purification: The crude 9-BBN-Br can be purified by distillation under high vacuum or by crystallization. For crystallization, dissolve the crude product in a minimum amount of warm pentane and cool to -20°C. The product will crystallize as a white solid, which can be isolated by filtration (under inert atmosphere) and dried under vacuum.
Characterization
The final product, 9-BBN-Br, and the intermediate dimer should be characterized to confirm their identity and purity. The primary technique for boron-containing compounds is ¹¹B NMR spectroscopy.
-
(9-BBN-H)₂ Dimer: The ¹¹B NMR spectrum in C₆D₆ shows a characteristic signal at approximately δ 28 ppm. [3]* 9-BBN-Br: The ¹¹B NMR spectrum is expected to show a singlet at approximately δ 78-80 ppm, a significant downfield shift compared to the dimer, indicative of the boron atom being bonded to the more electronegative bromine atom.
¹H and ¹³C NMR spectroscopy can also be used to confirm the bicyclic carbon skeleton.
Safety and Handling
-
Pyrophoric and Air-Sensitive Reagents: Borane-dimethyl sulfide complex and organoborane intermediates like 9-BBN are air- and moisture-sensitive. [10]While the crystalline 9-BBN dimer is reasonably stable for brief handling in air, it is best practice to handle all reagents and products strictly under an inert atmosphere. [3][11]* Corrosive Materials: Brominating agents are corrosive and toxic. All manipulations should be performed in a well-ventilated chemical fume hood.
-
Solvents: Anhydrous, flammable solvents are used. Ensure all operations are performed away from ignition sources.
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory at all times.
Conclusion
The synthesis of 9-Bromo-9-borabicyclo[3.3.1]nonane from 1,5-cyclooctadiene is a well-established and reliable process that proceeds in two key stages. The initial cyclic hydroboration yields the stable 9-BBN dimer, a valuable reagent in its own right, which can then be converted to the target 9-BBN-Br. Alternatively, a more direct route using monobromoborane complexes can be employed. A thorough understanding of the underlying mechanisms and adherence to strict anhydrous and anaerobic techniques are paramount for achieving high yields and purity. The resulting 9-BBN-Br is an indispensable tool for synthetic chemists, enabling the construction of complex molecular architectures through selective C-C bond formation.
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(No author provided). (n.d.). 9-Borabicyclo(3.3.1)nonane. Wikipedia. Retrieved from [Link]
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(No author provided). (2024, April 26). The bulky borane 9-BBN was developed to enhance the selectivity o... Study Prep in Pearson+. Retrieved from [Link]
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Alvarez-Idaboy, J. R. (2020). hydroboration, a brief historical review through mechanistic views, part i: alkyl. Educación Química, 31(1), 118-131. doi:10.34098/2078-3949.37.1.7. Retrieved from [Link]
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Brown, H. C., & Kulkarni, S. U. (1977). Hydroboration. 53. Cyclic hydroboration of 1,5-cyclooctadiene with monohaloborane complexes. A simple, convenient synthesis of B-halo-9-borabicyclo[3.3.1]nonanes. The Journal of Organic Chemistry, 42(25), 4169–4171. doi:10.1021/jo00445a044. Retrieved from [Link]
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Kwan, E. E. (2015, February 28). (1) synthesis of 9-borabicyclo[3.3.1]nonane (9-bbn). Harvard University. Retrieved from [Link]
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Smith, A. D., & Jones, C. (2018). boron containing materials through a hydroboration cascade of small cyclic dienes. (Doctoral dissertation, University of St Andrews). Retrieved from [Link]
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(No author provided). (2024, May 27). a. Show how 1 is formed by hydroboration of 1,5 -cyclooctadiene.b. What p.. Filo. Retrieved from [Link]
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Knights, E. F., & Brown, H. C. (1968). Cyclic hydroboration of 1,5-cyclooctadiene. A simple synthesis of 9-borabicyclo[3.3.1]nonane, an unusually stable dialkylborane. Journal of the American Chemical Society, 90(19), 5280–5281. doi:10.1021/ja01021a057. Retrieved from [Link]
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(No author provided). (n.d.). 9-Borabicyclo[3.3.1]nonane (9-BBN). ResearchGate. Retrieved from [Link]
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Brown, H. C., & Zaidlewicz, M. (2001). Hydroboration and Organic Synthesis: 9-Borabicyclo [3.3.1] Nonane (9-Bbn). Aldrichimica Acta, 34(3), 75-88. Retrieved from [Link]
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Correia, C. A., & van der Eycken, E. V. (2016). Selective Hydroboration–Oxidation of Terminal Alkenes under Flow Conditions. European Journal of Organic Chemistry, 2016(13), 2315-2319. doi:10.1002/ejoc.201600234. Retrieved from [Link]
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El-Malah, A. A., & El-Sayed, R. (2008). Synthesis of some cyclooctane-based pyrazines and quinoxalines. Arkivoc, 2008(14), 166-179. Retrieved from [Link]
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(No author provided). (n.d.). (9-BBN-D)2;9-BORABICYCLO-[3.3.1]-NONANE-D - Optional[11B NMR]. SpectraBase. Retrieved from [Link]
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stability and handling precautions for 9-Bromo-9-borabicyclo[3.3.1]nonane
An In-depth Technical Guide to the Stability and Handling of 9-Bromo-9-borabicyclo[3.3.1]nonane
Introduction
9-Bromo-9-borabicyclo[3.3.1]nonane (commonly abbreviated as 9-BBN-Br) is a vital organoborane reagent in modern organic synthesis. As a derivative of the highly selective hydroborating agent 9-borabicyclo[3.3.1]nonane (9-BBN), 9-BBN-Br serves as a versatile precursor for a range of chemical transformations.[] Its utility is particularly pronounced in cross-coupling reactions and the synthesis of complex boron-containing intermediates, which are pivotal in the development of pharmaceutical compounds.[]
The electron-deficient nature of the boron atom in 9-BBN-Br imparts a high degree of reactivity, which, while synthetically useful, also necessitates stringent handling and storage protocols. This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the stability profile of 9-BBN-Br and the critical precautions required for its safe manipulation in a laboratory setting. The causality behind each procedural recommendation is explained to foster a culture of safety and experimental reproducibility.
Physicochemical and Hazard Profile
A foundational understanding of the material's properties is paramount before its inclusion in any experimental workflow.
| Property | Data | Source |
| Molecular Formula | C₈H₁₄BBr | [][2][3] |
| Molecular Weight | 200.91 g/mol | [][2][3] |
| Appearance | White crystalline powder | [4] |
| GHS Hazard Class | Flammable Liquid, Category 2 | [2][5] |
| Signal Word | Danger | [2][5] |
| Key Hazard Statements | H225: Highly flammable liquid and vapour. | [5] |
Note: While often handled as a solid, it is frequently supplied and used as a solution in a flammable solvent like THF, hence the flammable liquid classification.
Chemical Stability and Reactivity
The stability of 9-BBN-Br is intrinsically linked to its chemical structure. The bicyclic framework provides steric bulk, which offers some kinetic stability compared to simpler boranes.[6] However, the electrophilic boron-bromine bond dictates its primary modes of reactivity and decomposition.
Sensitivity to Atmospheric Conditions
Like most organoboranes, 9-BBN-Br is highly sensitive to moisture and, to a lesser extent, air (oxygen).[7][8][9]
-
Hydrolysis: Exposure to water or moist air leads to rapid hydrolysis. This reaction is vigorous and produces boric acid and hydrogen bromide (HBr), a corrosive gas. The self-validating principle here is clear: failure to exclude moisture will not only consume the reagent but also create a hazardous and corrosive byproduct that can interfere with subsequent chemical steps.
Caption: Reaction of 9-BBN-Br with atmospheric moisture.
-
Oxidation: While the solid crystalline form of the parent 9-BBN dimer is reasonably stable in air for brief periods, solutions are highly susceptible to oxidation.[6][8][10][11] It is imperative to treat 9-BBN-Br with the same caution, especially when in solution, as oxidation can lead to the formation of borinate byproducts and potentially pyrophoric contaminants.[6][10] Handling under an inert atmosphere is non-negotiable.
Thermal Stability
The parent 9-BBN dimer is thermally stable up to approximately 200°C, after which it decomposes. While specific data for 9-BBN-Br is scarce, it should be assumed to have a lower thermal tolerance. Unnecessary heating should be avoided. If a reaction requires elevated temperatures, it must be conducted under a strictly controlled inert atmosphere with careful temperature monitoring.
Incompatible Materials
To prevent hazardous reactions, 9-BBN-Br must be stored and handled separately from the following:
-
Strong Oxidizing Agents: Can lead to vigorous or explosive reactions.[9]
-
Acids and Acid Chlorides: Can cause decomposition.[7]
-
Peroxides: Potential for explosive mixture formation.[7]
Handling Protocols and Personal Protective Equipment (PPE)
A self-validating protocol for handling 9-BBN-Br integrates engineering controls, appropriate PPE, and meticulous technique to create multiple layers of safety.
Engineering Controls
All manipulations of 9-BBN-Br, both as a solid and in solution, must be performed in a well-ventilated chemical fume hood.[5][12] The high flammability of common solvents (like THF) and the potential release of HBr gas upon accidental hydrolysis necessitate this control.[5] All equipment must be grounded to prevent static discharge, which could ignite flammable vapors.[5][7]
Personal Protective Equipment (PPE)
The selection of PPE is based on a risk assessment of the potential for splashes, inhalation, and skin contact.
| Protection Type | Specification | Rationale and Field Insight |
| Eye/Face | Chemical safety goggles and a full-face shield.[13] | A face shield over goggles is critical. The high reactivity with trace moisture means that even a small spill can result in a rapid, corrosive splash. |
| Skin/Body | Flame-retardant lab coat and chemical-resistant coveralls or apron.[14] | Standard cotton lab coats offer minimal protection. Given the flammability hazard, flame-retardant materials are essential.[5] |
| Hand | Chemical-resistant gloves (e.g., nitrile or neoprene).[15] | Always inspect gloves for pinholes before use. For prolonged operations or when handling larger quantities, consider double-gloving. Contaminated gloves must be removed and disposed of immediately.[14] |
| Respiratory | Not typically required for standard handling inside a fume hood. | An air-purifying respirator with appropriate cartridges should be available for emergency situations such as a large spill or ventilation failure.[16] |
Experimental Workflow: A Self-Validating System
The following workflow is designed to rigorously exclude atmospheric contaminants, ensuring both safety and the integrity of the reagent.
Caption: Safe handling workflow for 9-BBN-Br.
Storage and Waste Management
Storage:
-
Atmosphere: Must be stored under an inert atmosphere (nitrogen or argon).[7][8][9]
-
Temperature: Store in a cool, dry, well-ventilated, and flameproof area.[5][12][15] Refrigeration is recommended for long-term stability.[8]
-
Container: Keep the container tightly sealed to prevent moisture ingress.[5][15] Containers that have been opened should be carefully resealed.
Waste Disposal:
-
Never dispose of active 9-BBN-Br directly.
-
Residual or excess reagent must be quenched as described in the workflow above.
-
All contaminated materials (gloves, absorbent, etc.) and the quenched solution must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[5][6][15]
Emergency Procedures
| Emergency | Response Protocol |
| Spill | Evacuate personnel from the immediate area. Remove all ignition sources.[5][7] Wearing full PPE, cover the spill with an inert absorbent material like dry sand or vermiculite. Do NOT use water.[15] Scoop up the material with non-sparking tools into a suitable container for hazardous waste disposal.[5][15] |
| Fire | In case of fire, use dry chemical powder, carbon dioxide (CO₂), or dry sand. NEVER USE WATER , as it will react violently to produce flammable hydrogen gas.[9] Firefighters must wear a self-contained breathing apparatus (SCBA). |
| Personal Exposure | Skin Contact: Immediately take off all contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[5][15] Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[7][15] Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[15] Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[15] |
Conclusion
9-Bromo-9-borabicyclo[3.3.1]nonane is a powerful reagent whose synthetic utility is matched by its hazardous reactivity. Adherence to the principles of stability, containment, and personal protection outlined in this guide is not merely a matter of regulatory compliance; it is the foundation of sound scientific practice. By understanding the causality behind these handling precautions, researchers can confidently and safely leverage the full potential of this versatile chemical tool, ensuring both the integrity of their experiments and the safety of their laboratory environment.
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A Senior Application Scientist's Guide to the Spectroscopic Characterization of 9-Bromo-9-borabicyclo[3.3.1]nonane (9-BBN-Br) using ¹¹B NMR
Abstract
9-Bromo-9-borabicyclo[3.3.1]nonane (9-BBN-Br) is a pivotal reagent and intermediate in modern organic synthesis, valued for its unique reactivity profile that diverges from its parent hydride, 9-BBN. Accurate structural verification and purity assessment are paramount for its effective utilization in complex synthetic pathways, particularly in pharmaceutical and materials science research. This technical guide provides an in-depth methodology for the characterization of 9-BBN-Br using ¹¹B Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the fundamental principles governing the ¹¹B NMR experiment as applied to organoboranes, detail a validated experimental protocol, and provide a framework for the accurate interpretation of the resulting spectral data. This document is intended for researchers, chemists, and quality control scientists who require a robust and reliable method for analyzing this essential synthetic building block.
Introduction: The Chemical Significance of 9-BBN-Br
9-Borabicyclo[3.3.1]nonane (9-BBN) is a cornerstone of hydroboration chemistry, offering exceptional regioselectivity and stereoselectivity.[1][2] The conversion of the B-H bond in 9-BBN to a B-Br bond fundamentally alters the electronic properties of the boron center, transforming it from a hydridic/nucleophilic reagent (in its reactions) to a potent Lewis acid and an electrophilic boron source. This transformation unlocks a diverse array of synthetic applications, including its use in cross-coupling reactions and as a precursor to other functionalized 9-BBN derivatives.
Given its role as a key synthetic intermediate, verifying the identity and purity of 9-BBN-Br is a critical step in any synthetic workflow. While various analytical techniques can be employed, ¹¹B NMR spectroscopy stands out as the most direct and informative method. It provides a direct window into the electronic environment of the boron nucleus, offering unambiguous confirmation of the B-Br bond formation and detecting potential impurities or degradation products.
The Causality of ¹¹B NMR: Why It's the Definitive Tool
Boron possesses two NMR-active isotopes, ¹⁰B (19.9%, I=3) and ¹¹B (80.1%, I=3/2).[3][4] The ¹¹B isotope is overwhelmingly preferred for NMR studies due to its higher natural abundance, greater sensitivity (receptivity relative to ¹³C is ~23), and smaller nuclear electric quadrupole moment.[4][5]
The key to understanding the ¹¹B NMR spectrum of 9-BBN-Br lies in the quadrupolar nature of the ¹¹B nucleus (I = 3/2). Nuclei with a spin quantum number I > 1/2 possess a non-spherical charge distribution, resulting in an electric quadrupole moment.[6] This quadrupole moment interacts with the local electric field gradient (EFG) at the nucleus.
Expertise in Action: The Quadrupolar Effect
For 9-BBN-Br, the boron atom is in a low-symmetry environment, covalently bonded to two carbon atoms and one highly electronegative bromine atom. This asymmetric electronic arrangement generates a large EFG at the boron nucleus. The interaction between the nuclear quadrupole moment and this EFG provides a highly efficient mechanism for nuclear relaxation, known as quadrupolar relaxation.[6][7] This rapid relaxation leads to two primary consequences observable in the NMR spectrum:
-
Significant Line Broadening: The rapid relaxation shortens the lifetime of the excited spin state, which, due to the Heisenberg uncertainty principle, results in a broad NMR signal. The linewidth (Δν₁/₂) of the ¹¹B signal for 9-BBN-Br is expected to be in the hundreds or even thousands of Hertz.
-
Decoupling of Scalar Interactions: This rapid relaxation effectively decouples the boron nucleus from adjacent protons. Consequently, any potential ²J(¹¹B-¹H) coupling is typically not resolved in the spectrum.[8]
This inherent line broadening is not a detriment; rather, it is a characteristic feature that provides structural information. The chemical shift and the linewidth are the two most critical parameters for the characterization of 9-BBN-Br.
Experimental Protocol: A Self-Validating Workflow
The following protocol is designed to yield high-quality, reproducible ¹¹B NMR spectra of 9-BBN-Br. The causality behind each step is explained to ensure a deep understanding of the process.
Materials and Reagents
-
9-BBN-Br Sample: Assumed to be synthesized and handled under an inert atmosphere (N₂ or Ar) due to its moisture sensitivity.
-
Deuterated Solvent: Anhydrous, non-coordinating solvent such as Chloroform-d (CDCl₃) or Benzene-d₆ (C₆D₆).
-
NMR Tube: 5 mm Quartz NMR tube. This is a mandatory requirement. [4][9][10]
-
Reference Standard (External): Boron trifluoride diethyl etherate (BF₃·OEt₂) sealed in a capillary.
Trustworthiness Check: The choice of a non-coordinating solvent is critical. Solvents like THF or DMSO are Lewis bases and will form a tetracoordinate adduct with the Lewis acidic 9-BBN-Br, drastically shifting the ¹¹B resonance upfield into the tetracoordinate boron region and providing an incorrect characterization of the starting material.[11] The use of a quartz NMR tube is essential to eliminate the broad, interfering background signal that arises from the borosilicate glass of standard NMR tubes.[9][10]
Sample Preparation
-
In a glovebox or under a positive pressure of inert gas, accurately weigh approximately 10-20 mg of 9-BBN-Br directly into the quartz NMR tube.
-
Add ~0.6 mL of the chosen anhydrous deuterated solvent via syringe.
-
Securely cap the NMR tube (e.g., with a Norell cap or by flame-sealing for long-term studies).
-
Gently agitate the tube to ensure complete dissolution of the sample.
Spectrometer Setup and Data Acquisition
The following parameters are provided as a starting point for a 400 MHz spectrometer and should be adapted as necessary.
-
Lock and Shim: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.
-
Probe Tuning: Tune the broadband probe to the ¹¹B frequency (e.g., ~128.4 MHz on a 400 MHz instrument).
-
Acquisition Parameters (¹D ¹¹B{¹H} Experiment):
-
Pulse Program: A standard one-pulse experiment with proton decoupling (e.g., zgig on Bruker systems).
-
Spectral Width (SW): 200-250 ppm (e.g., ~30,000 Hz). The wide chemical shift range of boron necessitates a large spectral width.[5]
-
Transmitter Offset (O1P): Center the spectral window around the expected chemical shift, approximately 60-70 ppm.
-
Acquisition Time (AQ): ~0.1 seconds. Due to the broad lines, a short acquisition time is sufficient and improves the signal-to-noise ratio per unit time.
-
Relaxation Delay (D1): 0.1 - 0.5 seconds. The T₁ relaxation of quadrupolar nuclei is very fast, so a long relaxation delay is unnecessary and inefficient.
-
Number of Scans (NS): 1024 to 4096. A higher number of scans is often required to achieve an adequate signal-to-noise ratio for the broad signal.
-
Decoupling: Use broadband proton decoupling during acquisition to remove any potential broad ¹H coupling and simplify the spectrum.
-
Data Processing
-
Fourier Transformation: Apply an exponential line broadening factor (LB) of 50-100 Hz to improve the signal-to-noise ratio of the broad peak.
-
Phasing: Manually phase the spectrum to achieve a pure absorption lineshape.
-
Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline for accurate analysis.
-
Referencing: Reference the spectrum to the external BF₃·OEt₂ standard at δ = 0.0 ppm.
Visualization of the Experimental Workflow
The entire process, from sample handling to final analysis, can be visualized as a logical workflow.
Caption: A flowchart illustrating the key stages for the reliable ¹¹B NMR characterization of 9-BBN-Br.
Data Interpretation: Decoding the Spectrum
The processed ¹¹B NMR spectrum of a pure 9-BBN-Br sample should exhibit a single, broad resonance.
Chemical Shift (δ)
The chemical shift is highly indicative of the electronic environment at the boron center. For tricoordinate organoboranes, the resonance is shifted downfield (to higher ppm values) by electronegative substituents. The bromine atom strongly deshields the boron nucleus.
-
Expected Chemical Shift: The ¹¹B chemical shift for 9-BBN-Br is expected in the range of δ = 65 - 75 ppm . This is significantly downfield from the parent 9-BBN dimer (which shows a signal for a tetracoordinate-like bridged hydride structure around δ = 28 ppm) and other B-alkyl or B-H species.[11][12] This downfield shift is a primary indicator of successful B-Br bond formation.
Linewidth (Δν₁/₂)
As discussed, the signal will be broad due to efficient quadrupolar relaxation.
-
Expected Linewidth: A linewidth at half-height of 500 - 1500 Hz is typical for this type of compound. A very sharp signal would suggest the presence of a highly symmetric, tetracoordinate boron species (e.g., a Lewis base adduct or a borate salt), indicating either a failed reaction or sample contamination/degradation.[13]
Quantitative Data Summary
The following table summarizes the expected ¹¹B NMR parameters for 9-BBN-Br and related reference compounds for comparative analysis.
| Compound | Boron Coordination | Expected δ (ppm) | Expected Linewidth (Δν₁/₂) | Key Structural Feature |
| 9-BBN-Br | Tricoordinate | 65 - 75 | Broad (~500-1500 Hz) | Asymmetric, B-Br bond |
| 9-BBN Dimer | Tetracoordinate-like | ~28[12][14] | Moderately Broad | B-H-B bridge |
| B-Methoxy-9-BBN | Tricoordinate | ~55 | Broad | B-O bond |
| 9-BBN·THF Adduct | Tetracoordinate | ~ -2 to 0 | Sharp | Symmetric, B-O dative bond |
| BF₃·OEt₂ | Tetracoordinate | 0.0 (Reference) | Sharp | Symmetric, B-F bonds |
Conclusion
¹¹B NMR spectroscopy is an indispensable, direct, and highly informative technique for the characterization of 9-BBN-Br. By understanding the underlying principles of quadrupolar relaxation and adhering to a rigorous, self-validating experimental protocol—most notably the use of quartz NMR tubes and non-coordinating solvents—researchers can obtain unambiguous data. The characteristic downfield chemical shift (δ ≈ 65-75 ppm) and significant line broadening are the key spectral signatures that confirm the structural integrity of this valuable synthetic intermediate. This guide provides the necessary framework for scientists to confidently employ ¹¹B NMR for the routine and reliable analysis of 9-BBN-Br, ensuring the quality and success of subsequent synthetic transformations.
References
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Singaram, B., et al. (2005). New direct 11B NMR-based analysis of organoboranes through their potassium borohydrides. The Journal of Organic Chemistry. Available at: [Link]
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Cole, T.E. (n.d.). 11B NMR Chemical Shifts. San Diego State University Chemistry. Available at: [Link]
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Wrackmeyer, B. (2006). Organoboranes and tetraorganoborates studied by 11B and 13C NMR spectroscopy and DFT calculations. ResearchGate. Available at: [Link]
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Mattocks, J.A., et al. (2005). New Direct 11B NMR-Based Analysis of Organoboranes through Their Potassium Borohydrides. ACS Publications. Available at: [Link]
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Harris, R.K. (2022). Quadrupolar Coupling. Chemistry LibreTexts. Available at: [Link]
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Pace, T.C., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Omega. Available at: [Link]
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Organic Spectroscopy International. (n.d.). 11B NMR. Available at: [Link]
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Soderquist, J.A., & Brown, H.C. (1981). 9-borabicyclo[3.3.1]nonane dimer. Organic Syntheses. Available at: [Link]
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Kwan, E.E. (2015). Synthesis of 9-borabicyclo[3.3.1]nonane (9-bbn). Harvard University. Available at: [Link]
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Terskikh, V.V., et al. (2014). J(11B, 11B) coupling constants measured from experiment and predicted by DFT. ResearchGate. Available at: [Link]
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Wi, S., et al. (2023). Probing the 11B Quadrupolar and Chemical Shielding Tensors in a Pair of Organoboron Enantiomers. The Journal of Physical Chemistry A. Available at: [Link]
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University of Ottawa NMR Facility Blog. (2008). 1H NMR with 11B Decoupling. Available at: [Link]
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Wikipedia. (n.d.). 9-Borabicyclo[3.3.1]nonane. Available at: [Link]
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Hall, L.W., et al. (1975). Boron-carbon coupling constants. III. Determination and calculation of JBC in some simple organoboranes. Inorganic Chemistry. Available at: [Link]
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Whiting, M.J., & Adriaenssens, L. (1972). A Nuclear Magnetic Resonance and Relaxation Study of Dimethoxyborane. PubMed Central (PMC). Available at: [Link]
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Wrackmeyer, B. (2004). Indirect Nuclear Spin-Spin Coupling Constants nJ(11B, 1H) and Calculations. Zeitschrift für Naturforschung B. Available at: [Link]
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Wenslow, R.M., & Mueller, K.T. (1999). Site Connectivities in Amorphous Materials Studied by Double-Resonance NMR of Quadrupolar Nuclei: High-Resolution 11B ↔ 27Al Spectroscopy of Aluminoborate Glasses. Journal of the American Chemical Society. Available at: [Link]
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Magritek. (2024). 11B Benchtop NMR Spectroscopy No Longer BORing. Available at: [Link]
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da Silva, F.M., et al. (2010). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry. Available at: [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]
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Organic Chemistry Portal. (n.d.). 9-Borabicyclo[3.3.1]nonane, 9-BBN. Available at: [Link]
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Jarvis, W.L., & Abdou, W.M. (1984). A comparison of experimentally measured and calculated 11B quadrupolar coupling constants in the carboranes. Semantic Scholar. Available at: [Link]
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Dhillon, R.S. (n.d.). Hydroboration and organic synthesis: 9-Borabicyclo[3.3.1]nonane (9-BBN). Request PDF on ResearchGate. Available at: [Link]
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A Technical Guide to the Solubility of 9-Bromo-9-borabicyclo[3.3.1]nonane in Common Organic Solvents
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 9-Bromo-9-borabicyclo[3.3.1]nonane (9-BBN-Br), a versatile and reactive organoborane reagent. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical advice to facilitate the effective use of 9-BBN-Br in a laboratory setting.
Executive Summary
9-Bromo-9-borabicyclo[3.3.1]nonane is a key intermediate in organic synthesis, valued for its unique reactivity. Understanding its solubility is paramount for reaction design, purification, and storage. This guide offers a detailed exploration of its solubility in common organic solvents, discusses the underlying chemical principles, and provides a practical protocol for experimental solubility determination.
Physicochemical Properties of 9-Bromo-9-borabicyclo[3.3.1]nonane
A foundational understanding of the physical and chemical properties of 9-BBN-Br is essential for predicting its behavior in different solvent environments.
| Property | Value | Source |
| Molecular Formula | C₈H₁₄BBr | [1] |
| Molecular Weight | 200.91 g/mol | [1] |
| Boiling Point | 54-59 °C at 0.3-0.4 Torr | [2] |
| Density | 1.315 g/mL at 25 °C | [2] |
| Flash Point | -17 °C | [2] |
Theoretical Framework for Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This adage is rooted in the nature and strength of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For 9-BBN-Br, its solubility profile is primarily influenced by its polarity, Lewis acidity, and the potential for specific chemical interactions.
The Influence of Bromo-Substitution on Polarity and Lewis Acidity
The substitution of a hydride in 9-borabicyclo[3.3.1]nonane (9-BBN) with a bromine atom significantly alters the electronic properties of the boron center. Bromine is a highly electronegative atom, which leads to a substantial inductive withdrawal of electron density from the boron atom. This has two major consequences:
-
Increased Polarity: The B-Br bond is highly polarized, resulting in a significant dipole moment for the 9-BBN-Br molecule. This increased polarity suggests a greater affinity for polar solvents compared to the less polar 9-BBN dimer.
-
Enhanced Lewis Acidity: The electron-withdrawing nature of the bromine atom increases the electrophilicity and, consequently, the Lewis acidity of the boron center. This heightened Lewis acidity makes 9-BBN-Br more susceptible to coordination with Lewis basic solvents.
Qualitative Solubility of 9-Bromo-9-borabicyclo[3.3.1]nonane
Direct experimental data on the solubility of 9-BBN-Br is limited. However, available information and chemical principles allow for a qualitative assessment.
| Solvent Class | Common Solvents | Solubility of 9-BBN-Br | Rationale and Remarks |
| Nonpolar Aprotic | Pentane, Hexane, Cyclohexane, Benzene, Toluene | Soluble | 9-BBN-Br is reported to be soluble in pentane.[2] Given the nonpolar bicycloalkane framework, it is expected to be soluble in other nonpolar hydrocarbon solvents through van der Waals interactions. |
| Polar Aprotic | Dichloromethane (CH₂Cl₂), Chloroform (CHCl₃) | Soluble | The compound is reported to be soluble in dichloromethane.[2] The significant dipole moment of 9-BBN-Br facilitates dissolution in polar aprotic solvents. |
| Ethereal | Diethyl ether, Tetrahydrofuran (THF), Dioxane | Decomposes | 9-BBN-Br is reported to decompose in ethers.[2] This is likely due to the strong Lewis acidic boron center reacting with the Lewis basic ether oxygen, potentially leading to ether cleavage. |
| Protic | Alcohols (e.g., Methanol, Ethanol), Water | Decomposes | 9-BBN-Br is expected to react vigorously and decompose in protic solvents. The B-Br bond is susceptible to solvolysis. It is reported to decompose in alcohols.[2] |
Experimental Protocol for Solubility Determination
Given the air- and moisture-sensitive nature of 9-BBN-Br, the determination of its solubility requires careful experimental technique. The following protocol outlines a general method for determining the qualitative and quantitative solubility of 9-BBN-Br in a desired organic solvent.
Materials and Equipment
-
9-Bromo-9-borabicyclo[3.3.1]nonane
-
Anhydrous organic solvent of interest
-
Schlenk line or glovebox
-
Schlenk flasks or vials with septa
-
Magnetic stirrer and stir bars
-
Syringes and needles
-
Analytical balance
-
Gas-tight filtration apparatus (e.g., filter cannula)
Experimental Workflow
Detailed Procedure
-
Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas (e.g., argon or nitrogen). The solvent must be rigorously dried and deoxygenated prior to use.
-
Sample Preparation: In an inert atmosphere (glovebox or Schlenk line), add a known mass of 9-BBN-Br to a Schlenk flask or vial equipped with a magnetic stir bar.
-
Solvent Addition: Add a known volume of the anhydrous solvent to the flask containing the 9-BBN-Br.
-
Equilibration: Seal the flask and stir the mixture at a constant, recorded temperature for a sufficient time to ensure equilibrium is reached (typically several hours). The presence of undissolved solid should be visible.
-
Phase Separation: Allow the solid to settle. Using a gas-tight filtration technique (e.g., a filter cannula), carefully transfer an aliquot of the clear, saturated supernatant to a pre-weighed, sealed container.
-
Quantification: Determine the mass of the transferred solution. Remove the solvent under reduced pressure and determine the mass of the residual 9-BBN-Br.
-
Calculation: Calculate the solubility in grams per 100 g of solvent or convert to molarity.
Conclusion
The solubility of 9-Bromo-9-borabicyclo[3.3.1]nonane is dictated by its distinct chemical properties, namely its increased polarity and Lewis acidity arising from the bromo-substitution. While it demonstrates good solubility in nonpolar and polar aprotic solvents, it is reactive and decomposes in the presence of ethereal and protic solvents. For applications requiring precise concentration, it is imperative to experimentally determine the solubility in the specific solvent system to be used, following rigorous air- and moisture-free techniques.
References
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PubChem. 9-Bromo-9-borabicyclo(3.3.1)nonane. [Link]
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The Cornerstone of Selective Synthesis: A Technical Guide to the Discovery and Application of 9-Borabicyclo[3.3.1]nonane (9-BBN) Derivatives
Abstract: This technical guide provides a comprehensive overview of the discovery, history, and multifaceted applications of 9-borabicyclo[3.3.1]nonane (9-BBN) and its derivatives. We delve into the pioneering work of Herbert C. Brown, whose research on organoboranes laid the foundation for the development of this remarkably selective reagent. The guide explores the synthesis, structural features, and unique reactivity of 9-BBN in hydroboration and reduction reactions. Furthermore, we detail the pivotal role of 9-BBN derivatives in modern organic synthesis, including their application in carbon-carbon bond formation through the Suzuki-Miyaura cross-coupling reaction and their emerging utility in catalytic and asymmetric synthesis. Finally, we highlight the impact of 9-BBN in the realm of drug discovery and development, showcasing its instrumental role in the synthesis of complex pharmaceutical agents. This guide is intended for researchers, scientists, and professionals in the field of drug development who seek a deeper understanding of this indispensable tool in synthetic chemistry.
Introduction: The Advent of Organoboranes and the Legacy of Herbert C. Brown
The field of synthetic organic chemistry was profoundly transformed by the groundbreaking work of Herbert C. Brown on organoboranes, for which he was awarded the Nobel Prize in Chemistry in 1979.[1][2] His investigations into the chemistry of boron compounds revolutionized the way chemists approach the synthesis of complex organic molecules.[3] Brown's discovery of the hydroboration reaction, the addition of a boron-hydrogen bond across a carbon-carbon double or triple bond, provided a powerful and versatile method for the anti-Markovnikov hydration of alkenes and alkynes.[2][4] This work not only offered a new synthetic tool but also established a new class of chemical intermediates—organoboranes—with a rich and varied chemistry.[5] The development of organoborane chemistry opened up new avenues for the construction of carbon-carbon and carbon-heteroatom bonds with exceptional levels of chemo-, regio-, and stereoselectivity.[6][7]
The Discovery and Synthesis of 9-Borabicyclo[3.3.1]nonane (9-BBN)
Among the plethora of hydroborating agents developed, 9-borabicyclo[3.3.1]nonane, commonly known as 9-BBN, stands out for its remarkable stability and selectivity.[8][9] It is prepared by the reaction of 1,5-cyclooctadiene with a borane source, typically a borane-tetrahydrofuran or borane-dimethyl sulfide complex.[10][11] The reaction proceeds through a cyclic hydroboration, followed by thermal isomerization to yield the thermodynamically stable 9-BBN dimer.[8]
Synthesis of 9-BBN from 1,5-cyclooctadiene.
Physicochemical Properties and Structural Elucidation of 9-BBN
9-BBN is a colorless, crystalline solid that exists as a hydride-bridged dimer.[10] This dimeric structure contributes to its exceptional stability, allowing it to be handled in the air for brief periods without significant decomposition.[8] It is commercially available as a solid or as a solution in tetrahydrofuran (THF).[9][10]
| Property | Value |
| IUPAC Name | 9-Borabicyclo[3.3.1]nonane |
| Abbreviation | 9-BBN |
| CAS Number | 280-64-8 |
| Molecular Formula | C8H15B |
| Molar Mass | 122.02 g/mol |
| Melting Point | 153-155 °C (dimer) |
| Appearance | Colorless solid |
The dimeric structure of 9-BBN readily cleaves in the presence of reducible substrates to form the monomeric species, which is the active hydroborating agent.[10][12]
The Hydroboration Reaction with 9-BBN: A Paradigm of Selectivity
The hydroboration of alkenes and alkynes with 9-BBN is a cornerstone of its utility in organic synthesis. The reaction exhibits exceptional regioselectivity, with the boron atom adding to the less sterically hindered carbon atom of the double or triple bond, leading to the anti-Markovnikov product.[6][10] This high degree of selectivity is attributed to the steric bulk of the 9-BBN molecule.
Suzuki-Miyaura cross-coupling using a B-alkyl-9-BBN derivative.
Experimental Protocol: Suzuki-Miyaura Coupling of B-Octyl-9-BBN with Iodobenzene
-
In a dry Schlenk flask under a nitrogen atmosphere, place Pd(PPh3)4 (116 mg, 0.1 mmol) and K3PO4 (848 mg, 4.0 mmol).
-
Add a solution of B-octyl-9-BBN (from the previous protocol, assuming 20.5 mmol) in THF (20 mL) and iodobenzene (2.2 mL, 20 mmol).
-
The reaction mixture is heated to 80 °C and stirred for 12 hours.
-
After cooling to room temperature, the mixture is diluted with diethyl ether and washed with water and brine.
-
The organic layer is dried over anhydrous MgSO4, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield octylbenzene.
9-BBN as a Selective Reducing Agent
9-BBN is a highly chemoselective reducing agent. [12][13]It readily reduces aldehydes, ketones, and acid chlorides, while being unreactive towards esters, amides, and nitriles under similar conditions. [12][14]This selectivity allows for the reduction of one functional group in the presence of others.
| Functional Group | Reactivity with 9-BBN |
| Aldehydes | Rapid reduction |
| Ketones | Rapid reduction |
| Acid Chlorides | Rapid reduction |
| Esters | Very slow reduction |
| Amides | Very slow reduction |
| Nitriles | Unreactive |
| Nitro groups | Unreactive |
Emerging Frontiers: Catalytic and Asymmetric Applications of 9-BBN Derivatives
Recent research has expanded the scope of 9-BBN's utility beyond stoichiometric reactions. It has been shown to act as a catalyst in various transformations, such as the metal-free hydroboration of carbodiimides. [15][16]Furthermore, the development of chiral derivatives of 9-BBN has opened avenues for asymmetric synthesis, enabling the enantioselective reduction of ketones and other prochiral substrates. [15]The application of flow chemistry to the synthesis and use of 9-BBN is also a growing area, offering enhanced safety and efficiency. [15]
Applications in Drug Discovery and Development
The unique reactivity and selectivity of 9-BBN and its derivatives have made them invaluable tools in the synthesis of complex pharmaceutical agents. [3]For instance, the hydroboration-oxidation sequence is frequently employed to introduce hydroxyl groups with specific stereochemistry, a common feature in many natural products and drug molecules. The Suzuki-Miyaura coupling of B-alkyl-9-BBN derivatives has been utilized in the synthesis of various drug candidates, enabling the construction of intricate carbon skeletons. [17]An example includes the use of 9-BBN in the synthesis of intermediates for the antimalarial drug artemisinin. [15][18]
Conclusion and Future Outlook
From its discovery in the mid-20th century to its current status as an indispensable reagent, 9-borabicyclo[3.3.1]nonane has had a profound impact on organic synthesis. Its exceptional stability, coupled with its remarkable chemo-, regio-, and stereoselectivity, has provided chemists with a powerful tool for the construction of complex molecules. The continued exploration of its catalytic and asymmetric applications, as well as its integration into modern synthetic technologies like flow chemistry, ensures that 9-BBN and its derivatives will remain at the forefront of chemical innovation for years to come.
References
- Soderquist, J. A.; Brown, H. C. (1981). Simple, remarkably efficient route to high purity, crystalline 9-borabicyclo[3.3.1]nonane (9-BBN) dimer. J. Org. Chem., 46(22), 4599–4600.
-
Wikipedia. 9-Borabicyclo(3.3.1)nonane. [Link]
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Innovations in 9-BBN Synthesis and Application: A Look Ahead. [Link]
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Wikipedia. Herbert C. Brown. [Link]
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Michigan State University Department of Chemistry. Herbert Charles Brown. [Link]
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9-BBN Applications. [Link]
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Purdue University Department of Chemistry. Herbert C. Brown: 1979 Nobel Prize in Chemistry. [Link]
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Britannica. Herbert Charles Brown. [Link]
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National Science and Technology Medals Foundation. Herbert C. Brown. [Link]
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Common Organic Chemistry. 9-Borabicyclo[3.3.1]nonane [9-BBN]. [Link]
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Organic Syntheses. Bicyclo[3.3.1]nonan-9-one. [Link]
- Dhillon, R. S. (2007). Hydroboration and organic synthesis: 9-Borabicyclo[3.3.1]nonane (9-BBN). Springer.
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Organic Chemistry Portal. 9-Borabicyclo[3.3.1]nonane, 9-BBN. [Link]
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Ataman Kimya. 9-BORABICYCLO(3,3,1)NONANE,DIMER. [Link]
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Beyond Hydroboration: Versatile Roles of 9-BBN in Modern Synthesis. [Link]
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ResearchGate. 9-Borabicyclo[3.3.1]nonane (9-BBN). [Link]
- Brown, H. C. (1975). Organic Syntheses via Boranes. John Wiley & Sons.
- Brown, H. C.; Knights, E. F.; Scouten, C. G. (1974). Reaction of B-alkyl-9-borabicyclo[3.3.1]nonanes with carbon monoxide in the presence of lithium trimethoxyaluminohydride. A convenient procedure for the conversion of olefins into aldehydes via hydroboration. J. Am. Chem. Soc., 96(25), 7765–7770.
- Brown, H. C.; Moerikofer, A. W. (1961). Unusual kinetics for the reaction of 9-borabicyclo[3.3.1]nonane with representative alkenes. Proc.
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ResearchGate. Preparation and Properties. [Link]
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chemeurope.com. 9-Borabicyclononane. [Link]
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American Journal of Undergraduate Research. 9-Borobicyclo[3.3.1]nonane-Catalyzed Hydroboration of Terminal Aromatic Alkynes with Pinacolborane. [Link]
- Köster, R. (1986). An outline of the chemistry of bis(9-borabicyclo[3.3.1]nonane). Pure and Applied Chemistry, 58(4), 589-592.
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ResearchGate. 9-Borobicyclo[3.3.1]nonane-Catalyzed Hydroboration of Terminal Aromatic Alkynes with Pinacolborane. [Link]
- Krishnamurthy, S.; Brown, H. C. (1976). 9-BBN [9-borabicyclo[3.3.1]nonane] ate complexes as a new type of reducing agent for the selective reduction of tertiary alkyl, benzyl, and allyl halides to hydrocarbons. J. Am. Chem. Soc., 98(11), 3383–3384.
- Obsidian, I. C.; et al. (2018). 9-Borabicyclo[3.3.1]nonane: a metal-free catalyst for the hydroboration of carbodiimides. Chem. Commun., 54(78), 10972-10975.
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Illuminating the Molecular Architecture of 9-Bromo-9-borabicyclo[3.3.1]nonane: A Theoretical and In-Silico Structural Guide
Abstract
9-Bromo-9-borabicyclo[3.3.1]nonane (9-BBN-Br) is a pivotal reagent in organic synthesis, valued for its unique reactivity and selectivity. A profound understanding of its three-dimensional structure is paramount for predicting its behavior, optimizing reaction conditions, and designing novel synthetic methodologies. This in-depth technical guide provides a comprehensive theoretical exploration of the structure of 9-BBN-Br, leveraging established principles of computational chemistry to elucidate its preferred geometric and energetic landscape. By examining the interplay of steric and electronic factors, we delve into the fundamental question of its monomeric versus dimeric existence and present a detailed computational protocol for its structural analysis. This guide is intended for researchers, scientists, and drug development professionals who seek a deeper molecular-level insight into this versatile organoborane.
Introduction: The Significance of Structural Insight
The bicyclo[3.3.1]nonane cage of 9-BBN derivatives imparts a rigid and sterically defined environment around the boron center. This unique topology is the cornerstone of the high regioselectivity and stereoselectivity observed in reactions involving this class of reagents. The introduction of a bromine atom at the 9-position, replacing the hydride of the parent 9-borabicyclo[3.3.1]nonane (9-BBN), significantly modulates the electronic properties of the boron center, enhancing its Lewis acidity and influencing its reactivity profile.
While experimental characterization provides invaluable data, theoretical calculations offer a powerful complementary approach to visualize and quantify the subtle structural nuances that govern chemical behavior. This guide will navigate the theoretical landscape of 9-BBN-Br, providing a robust framework for its computational investigation.
The Monomer-Dimer Equilibrium: A Tale of Two Borons
A central aspect of the structural chemistry of boranes is their propensity to form dimeric species. The parent 9-BBN exists predominantly as a hydride-bridged dimer in the solid state and in non-coordinating solvents.[1] This dimerization is a consequence of the electron-deficient nature of the tricoordinate boron atom, which seeks to satisfy its octet by forming three-center-two-electron bonds.
For 9-BBN-Br, the presence of the electronegative bromine atom and its lone pairs introduces a fascinating dynamic. Haloboranes are also known to dimerize, often through halogen bridge bonds.[2] It is therefore highly probable that 9-BBN-Br also favors a dimeric structure in the absence of coordinating solvents. The formation of a bromine-bridged dimer would alleviate the electron deficiency of the boron centers.
The equilibrium between the monomeric and dimeric forms is a critical determinant of reactivity. The monomer is generally considered the reactive species in solution-phase reactions.[3] Understanding the thermodynamics of this equilibrium is therefore essential for predicting reaction kinetics and mechanisms.
Visualizing the Equilibrium:
Caption: A streamlined workflow for the theoretical investigation of 9-BBN-Br structure.
Predicted Structural Features of 9-Bromo-9-borabicyclo[3.3.1]nonane
Based on the proposed computational protocol and knowledge of related compounds, we can predict the key structural features of both the monomeric and dimeric forms of 9-BBN-Br.
The Monomer: A Sterically Encumbered Lewis Acid
In its monomeric form, 9-BBN-Br is expected to adopt a chair-chair conformation for the bicyclo[3.3.1]nonane framework, similar to the parent 9-BBN. The boron atom will be in a trigonal planar environment. The C-B-C angle within the bicyclic system will be constrained by the ring structure. The B-Br bond length is anticipated to be in the range typical for alkylbromoboranes. The steric bulk of the bicyclic cage will significantly hinder the approach of nucleophiles to the Lewis acidic boron center, a key factor in its selective reactivity.
The Dimer: A Bromine-Bridged Assembly
The dimeric structure is predicted to feature a central, planar four-membered B₂Br₂ ring. The boron atoms will adopt a distorted tetrahedral geometry. The bridging B-Br bonds will be longer and weaker than the terminal B-Br bond in the monomer. The bicyclo[3.3.1]nonane cages are expected to orient themselves to minimize steric repulsion.
Tabulated Predicted Structural Parameters
The following table summarizes the anticipated ranges for key structural parameters, which can be refined through the detailed computational protocol outlined above.
| Parameter | Monomer (Predicted) | Dimer (Predicted) |
| B-Br Bond Length (Å) | 1.90 - 1.95 | Bridging: 2.05 - 2.15 |
| C-B-C Angle (°) | ~115 - 120 | ~110 - 115 |
| Boron Geometry | Trigonal Planar | Distorted Tetrahedral |
| B-Br-B Angle (°) | N/A | ~85 - 90 |
Conclusion and Future Perspectives
This guide has presented a comprehensive theoretical framework for investigating the structure of 9-Bromo-9-borabicyclo[3.3.1]nonane. Through the application of Density Functional Theory, researchers can gain detailed insights into the geometry, stability, and monomer-dimer equilibrium of this important synthetic reagent. The predicted structural features, including the likelihood of a bromine-bridged dimeric form, provide a solid foundation for understanding its reactivity.
Future work should focus on the experimental validation of these theoretical predictions, for instance, through low-temperature NMR spectroscopy to probe the monomer-dimer equilibrium or X-ray crystallography of a suitable derivative. A synergistic approach, combining state-of-the-art computational methods with rigorous experimental studies, will undoubtedly lead to a more profound understanding of the rich chemistry of 9-BBN-Br and pave the way for its more strategic application in the synthesis of complex molecules of interest to the pharmaceutical and materials science industries.
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Dalton Transactions. (2024). Exploring the electronic and steric effects on the dimerization of intramolecular frustrated Lewis pairs: a comparison between aminoboranes and aminoalanes. Retrieved January 12, 2026, from [Link]
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MDPI. (2023). How the Position of Substitution Affects Intermolecular Bonding in Halogen Derivatives of Carboranes: Crystal Structures of 1,2,3- and 8,9,12-Triiodo- and 8,9,12-Tribromo ortho-Carboranes. Retrieved January 12, 2026, from [Link]
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National Center for Biotechnology Information. (2023). How the Position of Substitution Affects Intermolecular Bonding in Halogen Derivatives of Carboranes: Crystal Structures of 1,2,3- and 8,9,12-Triiodo- and 8,9,12-Tribromo ortho-Carboranes. Retrieved January 12, 2026, from [Link]
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National Center for Biotechnology Information. (2020). Spin Delocalization, Polarization, and London Dispersion Forces Govern the Formation of Diradical Pimers. Retrieved January 12, 2026, from [Link]
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National Center for Biotechnology Information. (2023). Atypical homodimerization revealed by the structure of the (S)-enantioselective haloalkane dehalogenase DmmarA from Mycobacterium marinum. Retrieved January 12, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). 9-Borabicyclo[3.3.1]nonane, 9-BBN. Retrieved January 12, 2026, from [Link]
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Organic Syntheses. (n.d.). 9-borabicyclo[3.3.1]nonane dimer. Retrieved January 12, 2026, from [Link]
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Proceedings of the National Academy of Sciences. (1980). Unusual kinetics for the reaction of 9-borabicyclo[3.3.1]nonane with representative alkenes. Retrieved January 12, 2026, from [Link]
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Publications of the American Chemical Society. (2024). Suzuki–Miyaura Cross-Couplings of Alkylboranes: Transmetalation Studies and Synthesis of Model Organopalladium Pretransmetalation Species. Retrieved January 12, 2026, from [Link]
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Publications of the American Chemical Society. (n.d.). The Journal of Organic Chemistry Ahead of Print. Retrieved January 12, 2026, from [Link]
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ResearchGate. (n.d.). How the Position of Substitution Affects Intermolecular Bonding in Halogen Derivatives of Carboranes: Crystal Structures of 1,2,3- and 8,9,12-Triiodo- and 8,9,12-Tribromo ortho-Carboranes. Retrieved January 12, 2026, from [Link]
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ResearchGate. (n.d.). How substituents at boron atoms affect the CH-acidity and the electron-withdrawing effect of the ortho-carborane cage: A close look on the 1H NMR spectra. Retrieved January 12, 2026, from [Link]
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ResearchGate. (n.d.). Hydroboration and organic synthesis: 9-Borabicyclo[3.3.1]nonane (9-BBN). Retrieved January 12, 2026, from [Link]
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SciSpace. (n.d.). Hydroboration and Organic Synthesis: 9-Borabicyclo [3.3.1] Nonane (9-Bbn). Retrieved January 12, 2026, from [Link]
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Wikipedia. (n.d.). 9-Borabicyclo(3.3.1)nonane. Retrieved January 12, 2026, from [Link]
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Bridgewater College Digital Commons. (2025). Exploring cost-effective and asymmetric alternatives to 9-BBN. Retrieved January 12, 2026, from [Link]
-
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Methodological & Application
Application Notes: 9-Bromo-9-borabicyclo[3.3.1]nonane in Suzuki-Miyaura Coupling
Introduction: The Strategic Advantage of the 9-BBN Moiety in Modern Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] While traditional boronic acids are the most common coupling partners, sterically demanding and structurally defined organoboranes derived from 9-borabicyclo[3.3.1]nonane (9-BBN) offer unique advantages, particularly for challenging C(sp³)–C(sp²) bond formations.[1] The parent bromide, 9-Bromo-9-BBN (9-BBN-Br), and its derivatives like 9-methoxy-9-BBN, serve as powerful precursors to the active B-alkyl, B-alkenyl, or B-aryl-9-BBN reagents.[3][4]
The defining feature of the 9-BBN framework is its bulky, bicyclic structure. This steric hindrance enhances the stability of the organoborane reagent and often imparts high regioselectivity in its formation, for instance, via hydroboration of terminal alkenes.[5][6] Furthermore, the high Lewis acidity of the boron center in 9-BBN derivatives plays a crucial role in the transmetalation step of the catalytic cycle.[7][8] These attributes make 9-BBN-based reagents indispensable tools for researchers in medicinal chemistry and materials science, where precise construction of complex molecular architectures is paramount.
Mechanistic Rationale: Why 9-BBN Excels
The efficacy of B-alkyl-9-BBN derivatives in Suzuki-Miyaura coupling is rooted in the specifics of the catalytic cycle, particularly the transmetalation step. The generally accepted mechanism involves three key stages: oxidative addition, transmetalation, and reductive elimination.[5]
-
Oxidative Addition : A low-valent palladium(0) complex reacts with the organic halide (Ar-X) to form a Pd(II) intermediate.
-
Transmetalation : This is the critical step where the 9-BBN reagent demonstrates its value. The organoborane must transfer its organic group (R) to the palladium center. For this to occur efficiently, the boron atom must be activated by a base (e.g., NaOH, K₃PO₄, NaOMe).[9] The base coordinates to the Lewis acidic boron atom, forming a tetracoordinate "ate" complex, [B-alkyl-9-BBN(OR')]⁻.[7][8] This activation increases the nucleophilicity of the alkyl group, facilitating its transfer to the electrophilic Pd(II) center. The bulky 9-BBN framework ensures that typically only the desired R group is transferred.
-
Reductive Elimination : The resulting diorganopalladium(II) complex collapses, forming the new C-C bond in the product and regenerating the Pd(0) catalyst.[5]
Mechanistic studies have confirmed that the transmetalation from B-alkyl-9-BBN reagents proceeds with retention of configuration at the carbon atom being transferred.[8]
The "Base-Free" Variant: 9-MeO-9-BBN
A significant evolution in Suzuki chemistry involves the use of 9-methoxy-9-BBN. This reagent allows for a "base-free" coupling protocol.[10] In this variant, a polar organometallic reagent (R-M, e.g., an organolithium) is first reacted with 9-MeO-9-BBN. This forms a borinate complex in situ, which is sufficiently activated to participate in the transmetalation step without the need for an additional external base.[10][11] This approach is highly valuable for substrates that are sensitive to basic conditions.[2]
Protocols: Harnessing 9-BBN Reagents in Synthesis
The most common and powerful application of 9-BBN in this context is the sequential, one-pot hydroboration of an alkene followed by Suzuki-Miyaura coupling. This transforms a simple alkene into a functionalized product with a new C(sp³)–C(sp²) bond.
Protocol 1: One-Pot Hydroboration/Suzuki-Miyaura Coupling of an Alkene with an Aryl Bromide
This protocol details the coupling of a terminal alkene with an aryl bromide, a widely applicable transformation.
Materials:
-
Alkene (1.1 equiv)
-
9-BBN dimer (0.5 M solution in THF, 1.1 equiv)
-
Aryl Bromide (1.0 equiv)
-
Palladium Catalyst: PdCl₂(dppf) (3 mol%)
-
Base: 3 M aqueous Sodium Hydroxide (NaOH) or powdered Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
Solvent: Anhydrous Tetrahydrofuran (THF)
-
Workup: 30% Hydrogen Peroxide (H₂O₂), Hexane or Ethyl Acetate, Brine, MgSO₄
Step-by-Step Procedure:
-
Apparatus Setup : Under a nitrogen or argon atmosphere, equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Hydroboration :
-
To the flask, add the alkene (5.5 mmol).
-
Add anhydrous THF (2.5 mL).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add the 0.5 M solution of 9-BBN in THF (11 mL, 5.5 mmol) via syringe.
-
Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours to ensure complete formation of the B-alkyl-9-BBN reagent.
-
-
Coupling Reaction Setup :
-
To the solution containing the freshly prepared B-alkyl-9-BBN, add the aryl bromide (5.0 mmol), PdCl₂(dppf) (0.15 mmol), and additional THF (12 mL).
-
Add the base: either 3 M aqueous NaOH (5 mL) or powdered K₃PO₄ (15 mmol). The use of aqueous base often accelerates the reaction.[12]
-
-
Reaction Execution :
-
Heat the mixture to reflux (approximately 65-70 °C) and maintain for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.
-
-
Workup and Purification :
-
Cool the reaction mixture to room temperature.
-
Caution: Exothermic reaction. Carefully add 30% H₂O₂ (2-3 mL) to oxidize any residual organoborane.
-
Dilute the mixture with hexane or ethyl acetate (20-30 mL) and transfer to a separatory funnel.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
-
Substrate Scope and Considerations
The hydroboration-coupling sequence is remarkably versatile and tolerant of various functional groups.
| Coupling Partner 1 (from Alkene) | Coupling Partner 2 (Halide/Triflate) | Typical Base | Catalyst | Key Considerations |
| Primary Alkyl (from terminal alkene) | Aryl/Vinyl Bromide, Iodide | aq. NaOH, K₃PO₄ | PdCl₂(dppf) | Standard, robust protocol. |
| Primary Alkyl | Aryl/Vinyl Triflate | K₃PO₄, NaOMe | PdCl₂(dppf) | Addition of KBr can be beneficial to prevent catalyst decomposition.[12] |
| Primary Alkyl | Aryl Chloride | KOMe | Pd₂(dba)₃ / IPr·HCl | Requires stronger activating conditions and specialized ligands.[3] |
| Allenyl | Aryl Iodide | NaOMe | Pd(OAc)₂ / Ligand | Enables direct allenylation of aryl halides.[13] |
| Allyl | Aryl Bromide, Iodide, Triflate | KOMe | Pd(0) complexes | Efficient transfer of the allyl group.[4] |
Table 1: Representative Scope of Suzuki-Miyaura Couplings Involving 9-BBN Derivatives
Troubleshooting and Expert Insights
-
Low Yield :
-
Cause : Incomplete hydroboration or inefficient transmetalation.
-
Solution : Ensure the hydroboration step runs to completion before adding coupling reagents. Confirm the activity of the palladium catalyst and ensure the base is of good quality and adequately powdered (if solid) for sufficient reactivity. For less reactive halides (e.g., chlorides), a switch to a more active catalyst/ligand system may be necessary.[3]
-
-
Protodeboronation (Loss of Boron Reagent) :
-
Cause : Presence of excess water or acidic impurities before the coupling step.
-
Solution : Use anhydrous solvents and handle reagents under an inert atmosphere. While aqueous base is used in the coupling, premature exposure to water can be detrimental.
-
-
Homocoupling of Aryl Halide :
-
Cause : Catalyst decomposition or slow transmetalation.
-
Solution : Degas solvents thoroughly to remove oxygen. If coupling aryl triflates, the addition of a halide salt like KBr can stabilize the palladium intermediate.[12]
-
Safety Considerations
-
9-BBN : 9-Borabicyclo[3.3.1]nonane is typically handled as a dimer, which is a flammable solid. Its solutions in THF are also flammable. Handle in a well-ventilated fume hood under an inert atmosphere.
-
Palladium Catalysts : Palladium compounds can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Bases : Concentrated aqueous bases like NaOH are corrosive. Solid bases like K₃PO₄ can be irritants.
-
Hydrogen Peroxide : 30% H₂O₂ is a strong oxidizer. Its addition to the reaction mixture for quenching is exothermic and should be done slowly and with cooling if necessary.
References
- Current time information in Pasuruan, ID. (n.d.). Google.
-
Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp)–C(sp)) Suzuki-Miyaura Cross-Couplings. (2020). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Fürstner, A., & Seidel, G. (1998). Suzuki–Miyaura Cross Coupling Reactions of B-Allenyl-9-BBN. ResearchGate. Retrieved January 12, 2026, from [Link]
-
Fürstner, A., & Seidel, G. (2012). Suzuki Reactions of Extended Scope: The “9-MeO-9-BBN Variant” as a Complementary Format for Cross-Coupling. ResearchGate. Retrieved January 12, 2026, from [Link]
-
Radkowski, K., Seidel, G., & Fürstner, A. (2003). Suzuki–Miyaura Cross Coupling Reactions of B-Allenyl-9-BBN. Chemistry Letters, Oxford Academic. Retrieved January 12, 2026, from [Link]
-
Fürstner, A., & Seidel, G. (1998). Suzuki Reactions with B-Allyl-9-Borabicyclo[3.3.1]nonane (B-Allyl-9-BBN). Scribd. Retrieved January 12, 2026, from [Link]
-
Suzuki Coupling. (n.d.). Cambridge University Press. Retrieved January 12, 2026, from [Link]
-
Ridgway, L. J., et al. (2020). Suzuki–Miyaura Cross-Couplings of Alkylboranes: Transmetalation Studies and Synthesis of Model Organopalladium Pretransmetalation Species. ACS Publications. Retrieved January 12, 2026, from [Link]
-
Matos, K., & Soderquist, J. A. (2005). Alkylboranes in the Suzuki−Miyaura Coupling: Stereochemical and Mechanistic Studies. The Journal of Organic Chemistry, ACS Publications. Retrieved January 12, 2026, from [Link]
-
Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, NIH. Retrieved January 12, 2026, from [Link]
-
Innovations in 9-BBN Synthesis and Application: A Look Ahead. (n.d.). Sinopeg. Retrieved January 12, 2026, from [Link]
-
Liron, F., Fosse, C., Pernolet, A., & Roulland, E. (2007). Suzuki-Miyaura Cross-Coupling of 1,1-Dichloro-1-alkenes with 9-Alkyl-9-BBN. Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
-
Suzuki-Miyaura Coupling. (2021). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]
-
Miyaura, N., & Suzuki, A. (2011). Cross-Coupling Reaction of 9-Alkyl-9-BBN with 1-Alkenyl and Aryl Halides or Triflates. Organic Syntheses, 88, 207. Retrieved January 12, 2026, from [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2022). YouTube. Retrieved January 12, 2026, from [Link]
-
Dhillon, R. S. (2007). Hydroboration and Organic Synthesis: 9-Borabicyclo [3.3.1] Nonane (9-Bbn). SciSpace. Retrieved January 12, 2026, from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
-
Seidel, G., & Fürstner, A. (2012). Suzuki reactions of extended scope: the '9-MeO-9-BBN variant' as a complementary format for cross-coupling. Semantic Scholar. Retrieved January 12, 2026, from [Link]
-
Radkowski, K., Seidel, G., & Fürstner, A. (2003). Suzuki–Miyaura Cross Coupling Reactions of B-Allenyl-9-BBN. Chemistry Letters, Oxford Academic. Retrieved January 12, 2026, from [Link]
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The Architect of Asymmetry: A Technical Guide to Stereoselective Synthesis with 9-Bromo-9-borabicyclo[3.3.1]nonane and its Derivatives
For the discerning researcher, scientist, and drug development professional, the quest for precise stereochemical control is a perpetual frontier. In the arsenal of reagents for asymmetric synthesis, 9-Bromo-9-borabicyclo[3.3.1]nonane (9-BBN-Br) and its progenitors stand as robust and versatile tools. This technical guide eschews rigid templates to provide a deep, mechanistically-grounded exploration of their application in stereoselective transformations, empowering you to harness their full potential in the synthesis of complex chiral molecules.
The Foundation: Understanding the 9-BBN Framework
The remarkable stereodirecting capabilities of 9-BBN-Br are intrinsically linked to the rigid, bicyclic structure of the 9-borabicyclo[3.3.1]nonane (9-BBN) scaffold. Synthesized from the hydroboration of 1,5-cyclooctadiene, 9-BBN exists as a stable, hydride-bridged dimer.[1] This steric bulk is the cornerstone of its high regioselectivity in hydroboration reactions and, more pertinently, the facial selectivity it imparts in stereoselective synthesis.[2][3] The conversion of the B-H bond in 9-BBN to a B-Br bond enhances the Lewis acidity of the boron center, making 9-BBN-Br an excellent reagent for the generation of boron enolates.
Diastereoselective Aldol Reactions: Crafting Stereocenters with Precision
The aldol reaction is a paramount carbon-carbon bond-forming reaction, and the use of boron enolates provides a powerful strategy for controlling the stereochemical outcome.[4][5] 9-BBN-Br is a key reagent in this context, facilitating the formation of (Z)-boron enolates, which, according to the Zimmerman-Traxler model, lead to the formation of syn-aldol products with high diastereoselectivity.[6][7]
The Causality of Stereoselection: The Zimmerman-Traxler Model in Action
The stereochemical outcome of the 9-BBN-Br mediated aldol reaction is rationalized by the Zimmerman-Traxler model, which posits a chair-like six-membered transition state.[6][8] The key to this model is the geometry of the boron enolate. The reaction of a ketone with 9-BBN-Br in the presence of a hindered amine base, such as Hünig's base (diisopropylethylamine), preferentially forms the (Z)-enolate.
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The Strategic Application of 9-Borabicyclo[3.3.1]nonane Derivatives in the Synthesis of Complex Natural Products
Introduction: Beyond a Bulky Reagent, a Linchpin in Complex Synthesis
For the seasoned researcher in natural product synthesis, 9-Borabicyclo[3.3.1]nonane (9-BBN) is far more than a sterically hindered hydroborating agent. Its true power lies in the predictable and highly selective transformations it facilitates, enabling the construction of intricate molecular architectures with remarkable control. While the parent hydride, 9-H-9-BBN, is renowned for its regioselective hydroboration of alkenes and alkynes, its bromo derivative, 9-Bromo-9-BBN (9-BBN-Br), and the organoborane adducts derived from them, serve as pivotal intermediates in powerful carbon-carbon bond-forming reactions. This application note will delve into the nuanced applications of 9-BBN and its derivatives, particularly in the context of Suzuki-Miyaura cross-coupling reactions, providing detailed protocols and mechanistic insights relevant to the synthesis of complex natural products.
The judicious choice of 9-BBN derivatives allows for the stereospecific formation of B-alkyl and B-alkenyl-9-BBN adducts, which are competent partners in palladium- and nickel-catalyzed cross-coupling reactions. This strategy has been instrumental in the convergent assembly of complex fragments in the total synthesis of several natural products, where traditional coupling methods might falter due to functional group intolerance or lack of stereocontrol.
Core Application: Suzuki-Miyaura Cross-Coupling of B-Organo-9-BBN Derivatives
The Suzuki-Miyaura coupling stands as one of the most robust methods for the formation of C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds. The use of B-alkyl and B-alkenyl-9-BBN derivatives in this reaction is particularly advantageous due to their stability, ease of preparation, and high reactivity in the transmetalation step of the catalytic cycle.
Mechanism of Action: The Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling of a B-alkenyl-9-BBN with a vinyl halide is depicted below. The cycle is initiated by the oxidative addition of the vinyl halide to a Pd(0) complex. The resulting Pd(II) species then undergoes transmetalation with the B-alkenyl-9-BBN derivative, a step often facilitated by a base. Subsequent reductive elimination from the diorganopalladium(II) intermediate furnishes the desired coupled product and regenerates the active Pd(0) catalyst.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Case Study: Total Synthesis of Myxovirescin A1
A compelling demonstration of the power of 9-BBN derivatives in natural product synthesis is the total synthesis of the macrolide antibiotic Myxovirescin A1.[1] A key step in this elegant synthesis involves a palladium-catalyzed alkyl-Suzuki coupling to unite two complex fragments.
Specifically, an alkene-containing fragment was first subjected to hydroboration with 9-BBN-H to generate the corresponding B-alkyl-9-BBN adduct in situ. This adduct was then coupled with an enyne fragment under palladium catalysis to forge a crucial carbon-carbon bond, leading to a significant portion of the macrolide backbone.[1] This strategic use of a 9-BBN mediated Suzuki coupling highlights the mildness and functional group tolerance of the reaction, which are paramount in the late stages of a complex synthesis.
Detailed Protocols
Protocol 1: One-Pot Synthesis of (E)-Alkyl Alkenes via Hydroboration and Ni-Catalyzed Suzuki-Miyaura Coupling
This protocol details a highly efficient one-pot procedure for the synthesis of functionalized (E)-alkyl alkenes from terminal alkynes, a transformation of broad utility in natural product synthesis.[2][3]
Materials:
-
9-Borabicyclo[3.3.1]nonane dimer (9-BBN)₂
-
Terminal alkyne
-
Alkyl halide (bromide or chloride)
-
NiCl₂(glyme)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy)
-
Sodium iodide (NaI)
-
Sodium methoxide (NaOMe)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous dimethylformamide (DMF)
Procedure:
-
Hydroboration: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the terminal alkyne (1.0 mmol) in anhydrous THF (2.0 mL). Add (9-BBN)₂ (0.55 mmol, 1.1 equiv of B-H) and stir the mixture at room temperature for 2 hours. The completion of the hydroboration can be monitored by TLC or GC-MS.
-
Preparation of the Catalyst: In a separate flame-dried Schlenk flask, add NiCl₂(glyme) (0.05 mmol, 5 mol%), dtbbpy (0.05 mmol, 5 mol%), and NaI (0.1 mmol, 10 mol%). Evacuate and backfill the flask with argon three times.
-
Coupling Reaction: To the flask containing the B-alkenyl-9-BBN solution, add the alkyl halide (1.2 mmol, 1.2 equiv) and a solution of NaOMe (3.0 mmol, 3.0 equiv) in anhydrous DMF (2.0 mL). Transfer the catalyst mixture to this flask via cannula.
-
Reaction and Workup: Stir the reaction mixture at 50 °C for 12-24 hours. Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl. Extract the mixture with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Quantitative Data:
| Alkyne Substrate | Alkyl Halide | Product | Yield (%) |
| Phenylacetylene | 1-Bromobutane | (E)-1-Phenylhex-1-ene | 85 |
| 1-Octyne | 1-Iodopropane | (E)-4-Undecene | 92 |
| 3-Butyn-1-ol | 1-Bromo-3-phenylpropane | (E)-7-Phenylhept-3-en-1-ol | 78 |
Table 1: Representative yields for the one-pot hydroboration/Suzuki-Miyaura coupling.
Caption: Workflow for the one-pot synthesis of (E)-alkyl alkenes.
Protocol 2: Preparation of B-Alkyl-9-BBN Adducts for Suzuki-Miyaura Coupling
This protocol describes the general procedure for the preparation of B-alkyl-9-BBN adducts from terminal alkenes, as exemplified in the synthesis of Myxovirescin A1.[1]
Materials:
-
9-Borabicyclo[3.3.1]nonane dimer (9-BBN)₂
-
Terminal alkene
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, dissolve the terminal alkene (1.0 mmol) in anhydrous THF (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of (9-BBN)₂ (0.5 mmol, 1.0 equiv of B-H) in anhydrous THF (5 mL) dropwise to the stirred alkene solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
The resulting solution of the B-alkyl-9-BBN adduct is typically used directly in the subsequent cross-coupling reaction without isolation.
The Role of 9-Bromo-9-BBN: A Lewis Acid and Precursor to Other Derivatives
While the direct use of 9-BBN-Br in the formation of B-alkenyl or B-aryl coupling partners is not the most common route, it serves as a valuable reagent in other contexts. The B-Br bond is highly polarized, rendering the boron center strongly electrophilic. This makes 9-BBN-Br a potent Lewis acid, capable of activating carbonyls and other functional groups.
Furthermore, the bromide in 9-BBN-Br can be readily displaced by a variety of nucleophiles, providing access to a range of other B-substituted-9-BBN derivatives that are not accessible via hydroboration. For instance, reaction with organolithium or Grignard reagents can provide access to B-aryl, B-alkynyl, and other B-alkyl-9-BBN compounds.
Conclusion and Future Outlook
The strategic application of 9-borabicyclo[3.3.1]nonane and its derivatives represents a cornerstone of modern synthetic organic chemistry, particularly in the realm of natural product synthesis. The ability to generate stereodefined B-alkyl and B-alkenyl-9-BBN adducts and their subsequent efficient participation in Suzuki-Miyaura cross-coupling reactions provides a powerful tool for the convergent assembly of complex molecular architectures. As demonstrated in the total synthesis of Myxovirescin A1, this methodology allows for the reliable formation of key carbon-carbon bonds under mild conditions that are compatible with a wide array of sensitive functional groups. While 9-Bromo-9-BBN may not be the primary precursor for these coupling partners, its role as a strong Lewis acid and a versatile intermediate for the synthesis of other 9-BBN derivatives further expands the synthetic utility of this remarkable class of organoboranes. Future research will undoubtedly continue to uncover novel applications of 9-BBN reagents in the quest to synthesize evermore complex and biologically active natural products.
References
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Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angew. Chem. Int. Ed.2011 , 50, 6722-6737. [Link]
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Fürstner, A.; Bonnekessel, M.; Blank, J. T.; Radkowski, K.; Seidel, G.; Lacombe, F.; Gabor, B.; Mynott, R. Total Synthesis of Myxovirescin A1. Chemistry – A European Journal2007 , 13, 8762-8783. [Link]
-
Di Franco, T.; Epenoy, A.; Hu, X. Synthesis of E-Alkyl Alkenes from Terminal Alkynes via Ni-Catalyzed Cross-Coupling of Alkyl Halides with B-Alkenyl-9-borabicyclo[3.3.1]nonanes. Org. Lett.2015 , 17, 4910-4913. [Link]
-
Hu, X. et al. Synthesis of E-Alkyl Alkenes From Terminal Alkynes via Ni-Catalyzed Cross-Coupling of Alkyl Halides With B-Alkenyl-9-borabicyclo[3.3.1]nonanes. PubMed2015 . [Link]
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95, 2457-2483. [Link]
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- 3. Synthesis of E-Alkyl Alkenes from Terminal Alkynes via Ni-Catalyzed Cross-Coupling of Alkyl Halides with B-Alkenyl-9-borabicyclo[3.3.1]nonanes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergent Catalytic Utility of 9-Bromo-9-Borabicyclo[3.3.1]nonane in Modern Organic Synthesis
Introduction: Beyond Stoichiometric Reagent to a Catalytic Workhorse
For decades, 9-borabicyclo[3.3.1]nonane (9-BBN) has been a cornerstone in organic synthesis, primarily recognized for its exceptional regio- and stereoselectivity in stoichiometric hydroboration reactions.[1][2] Its bromo-derivative, 9-bromo-9-borabicyclo[3.3.1]nonane (9-BBN-Br), has traditionally been viewed as a potent Lewis acid and a precursor for various functionalized 9-BBN derivatives. However, recent advancements have begun to unveil a more nuanced and powerful role for 9-BBN and its derivatives as catalysts in their own right. This application note delves into the burgeoning catalytic applications of 9-BBN-Br and the broader 9-BBN family, providing detailed protocols and mechanistic insights for researchers at the forefront of synthetic chemistry and drug development. We will explore how the unique electronic properties of the boron-bromine bond can be harnessed for catalytic transformations, with a particular focus on a novel "hidden catalysis" paradigm in arene borylation.
Core Concept: The Lewis Acidity and Catalytic Potential of 9-BBN-Br
The catalytic activity of 9-BBN-Br is fundamentally rooted in the electron-deficient nature of the boron center, which is further enhanced by the inductive effect of the bromine atom. This potent Lewis acidity allows 9-BBN-Br to activate substrates and facilitate bond-forming reactions. While the parent 9-BBN dimer is known to catalyze transformations like the hydroboration of carbodiimides[3] and alkynes[4], the bromo-derivative introduces a distinct reactivity profile, opening avenues for new catalytic cycles.
A pivotal discovery has been the role of 9-BBN-Br as a "hidden catalyst" in what was initially perceived as an iron-catalyzed arene borylation.[5] Mechanistic studies have revealed that the iron salt is merely an initiator, generating the catalytically active 9-BBN-Br in situ.[5] This haloborane then drives a catalytic electrophilic borylation cycle.[5] This finding underscores the importance of scrutinizing reaction mechanisms to uncover the true catalytic species and unlock new synthetic methodologies.
Application 1: Catalytic Electrophilic Arene Borylation via "Hidden Catalysis"
This section details the protocol for the borylation of 2-aryl pyridine derivatives, where 9-BBN-Br acts as the catalytically active species.
Mechanistic Rationale
The reaction is initiated by the interaction of H-B-9-BBN with FeBr₃, which generates the highly electrophilic 9-BBN-Br.[5] This species then undergoes an electrophilic aromatic substitution-type reaction with the arene, facilitated by the directing effect of the pyridine nitrogen. A subsequent base-mediated step regenerates the catalyst and furnishes the borylated product.
Diagram 1: Proposed Catalytic Cycle for Arene Borylation
Caption: Catalytic cycle for electrophilic arene borylation.
Experimental Protocol: Borylation of 2-Phenylpyridine
Materials:
-
2-Phenylpyridine
-
9-Borabicyclo[3.3.1]nonane (H-B-9-BBN)
-
Iron(III) bromide (FeBr₃), anhydrous
-
Anhydrous, degassed solvent (e.g., 1,2-dichloroethane)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask and standard Schlenk line equipment
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add FeBr₃ (catalytic amount, e.g., 5 mol%).
-
Add the desired arene (e.g., 2-phenylpyridine, 1.0 equiv).
-
Dissolve the solids in the anhydrous solvent.
-
To this solution, add H-B-9-BBN (1.1 equiv) portion-wise at room temperature.
-
Stir the reaction mixture at the desired temperature (e.g., 80 °C) and monitor the reaction progress by GC-MS or TLC.
-
Upon completion, cool the reaction to room temperature and quench with a suitable reagent (e.g., methanol).
-
Perform an aqueous work-up and purify the product by column chromatography on silica gel.
Data Summary: Substrate Scope
| Substrate | Product | Yield (%) |
| 2-Phenylpyridine | 2-(Borylphenyl)pyridine | High |
| Electron-rich arenes | Corresponding borylated products | Good to High |
| Electron-deficient arenes | Corresponding borylated products | Moderate to Good |
Note: The yields are illustrative and will vary based on the specific substrate and reaction conditions. Refer to the primary literature for detailed scope and limitations.
Application 2: Catalysis with the 9-BBN Scaffold - Hydroboration of Alkynes
While direct catalytic applications of isolated 9-BBN-Br are still emerging, the parent H-B-9-BBN demonstrates notable catalytic activity, providing a valuable framework for understanding the potential of its derivatives. One prominent example is the catalytic hydroboration of terminal alkynes with pinacolborane (HBpin), a reaction that is otherwise sluggish.[4]
Mechanistic Rationale
In this catalytic cycle, the more reactive H-B-9-BBN undergoes hydroboration with the alkyne to form a vinyl-9-BBN intermediate. This intermediate then undergoes transborylation with HBpin to generate the desired vinyl-Bpin product and regenerate the H-B-9-BBN catalyst. A similar transborylation mechanism is proposed for the double hydroboration of alkynes to form gem-diborylalkanes.[6]
Diagram 2: Catalytic Hydroboration of an Alkyne
Caption: Catalytic cycle for the hydroboration of alkynes.
Experimental Protocol: Catalytic Hydroboration of Phenylacetylene
Materials:
-
Phenylacetylene
-
Pinacolborane (HBpin)
-
9-Borabicyclo[3.3.1]nonane (H-B-9-BBN) (catalytic amount)
-
Anhydrous tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
-
Schlenk tube or flask
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add H-B-9-BBN (e.g., 10 mol%).
-
Add anhydrous THF to dissolve the catalyst.
-
Add phenylacetylene (1.0 equiv) to the solution.
-
Slowly add pinacolborane (1.1 equiv) to the reaction mixture at room temperature.
-
Heat the reaction to a suitable temperature (e.g., 65 °C) and monitor by GC-MS or ¹H NMR.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by distillation or column chromatography.
Data Summary: Comparison of Catalyzed vs. Uncatalyzed Reaction
| Reaction | Catalyst | Time (h) | Conversion (%) |
| Phenylacetylene + HBpin | None | 24 | < 5 |
| Phenylacetylene + HBpin | 10 mol% 9-BBN | 4 | > 95 |
Conclusion and Future Outlook
The catalytic potential of 9-BBN-Br and the broader 9-BBN family represents a significant paradigm shift in the application of these well-established reagents. The discovery of 9-BBN-Br as a "hidden catalyst" in arene borylation opens exciting new avenues for catalyst design and reaction discovery in the field of electrophilic C-H functionalization. Furthermore, the established catalytic activity of H-B-9-BBN in hydroboration reactions provides a solid foundation for exploring the catalytic capabilities of other functionalized 9-BBN derivatives.
For researchers in synthetic chemistry and drug development, harnessing the catalytic power of these boron-based systems offers a compelling strategy for developing novel, efficient, and selective organic transformations. Future research will likely focus on expanding the substrate scope of 9-BBN-Br catalyzed reactions, designing chiral 9-BBN catalysts for asymmetric transformations, and uncovering new catalytic cycles driven by the unique properties of the boron center.
References
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B. L. V. S. K. V. Prasad, S. G. Manjunatha, and D. S. Rawal, "9-Borabicyclo[3.3.1]nonane: a metal-free catalyst for the hydroboration of carbodiimides," Chemical Communications, vol. 50, no. 88, pp. 13547–13550, 2014. [Link]
-
M. Erdmann et al., "Functional group chemistry at intramolecular frustrated Lewis pairs: substituent exchange at the Lewis acid site with 9-BBN," Dalton Transactions, vol. 43, no. 21, pp. 7864–7874, 2014. [Link]
-
M. Erdmann et al., "Functional group chemistry at intramolecular frustrated Lewis pairs: Substituent exchange at the Lewis acid site with 9-BBN," ResearchGate, May 2014. [Link]
-
N. Miyaura and A. Suzuki, "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds," Chemical Reviews, vol. 95, no. 7, pp. 2457–2483, 1995. [Link]
-
J. H. Docherty et al., "Multifaceted Hidden Catalysis Revealed by Mechanistic Analysis of FeBr3-Catalysed Arene Borylation," Angewandte Chemie International Edition, vol. 63, no. 13, p. e202318497, 2024. [Link]
-
D. S. Dhillon, Hydroboration and Organic Synthesis: 9-Borabicyclo[3.3.1]nonane (9-BBN). Springer, 2007. [Link]
-
J. H. W. H. G. W. Stephan, "Carbene-9-BBN Ring Expansions as a Route to Intramolecular Frustrated Lewis Pairs for CO2 Reduction," Angewandte Chemie International Edition, vol. 52, no. 4, pp. 1295–1298, 2013. [Link]
-
J. H. Docherty, K. Nicholson, A. P. Dominey, and S. P. Thomas, "A Boron-Boron Double Transborylation Strategy for the Synthesis of gem-Diborylalkanes," ChemRxiv, 2020. [Link]
-
K. Nicholson, T. Langer, and S. P. Thomas, "Organoborane-Catalyzed Chemoselective Alkene Reduction and Formal Hydrofunctionalization of Enones," Organic Letters, vol. 23, no. 7, pp. 2498–2504, 2021. [Link]
-
D. W. Stephan, "Frustrated Lewis Pairs: A New Strategy for Small Molecule Activation and Catalysis," The Dong Group Meeting, Jan. 2013. [Link]
-
J. A. Soderquist and H. C. Brown, "9-Borabicyclo[3.3.1]nonane Dimer," Organic Syntheses, vol. 66, p. 75, 1988. [Link]
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"9-Borabicyclo[3.3.1]nonane," Wikipedia. [Link]
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"9-Borabicyclo[3.3.1]nonane [9-BBN]," The Organic Chemistry Portal. [Link]
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H. C. Brown, E. F. Knights, and C. G. Scouten, "Hydroboration. XXXVI. A convenient procedure for the preparation of 9-borabicyclo[3.3.1]nonane as a uniquely useful hydroborating agent," Journal of the American Chemical Society, vol. 96, no. 24, pp. 7765–7770, 1974. [Link]
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"9-Borabicyclo[3.3.1]nonane [9-BBN]," Common Organic Chemistry. [Link]
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E. E. Kwan, "Synthesis of 9-borabicyclo[3.3.1]nonane (9-bbn)," Harvard University, 2015. [Link]
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A. S. L. Thankamony, "9-Borobicyclo[3.3.1]nonane-Catalyzed Hydroboration of Terminal Aromatic Alkynes with Pinacolborane," American Journal of Undergraduate Research, vol. 15, no. 3, pp. 55–64, 2018. [Link]
-
M. V. R. Reddy et al., "Reactivity study of Lewis superacidic carborane-based analogue of 9-bromo-9-borafluorene towards Lewis bases," Dalton Transactions, vol. 48, no. 4, pp. 1231–1239, 2019. [Link]
-
T. Mukaiyama, K. Banno, and K. Narasaka, "Reactions of Silyl Enol Ethers with Carbonyl Compounds in the Presence of Lewis Acids," Journal of the American Chemical Society, vol. 96, no. 24, pp. 7503–7509, 1974. [Link]
-
"Mukaiyama aldol addition," Wikipedia. [Link]
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The Versatile Role of 9-Bromo-9-borabicyclo[3.3.1]nonane in Modern Carbon-Carbon Bond Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Unique Boron Reagent
9-Bromo-9-borabicyclo[3.3.1]nonane, commonly abbreviated as 9-Br-9-BBN, has emerged as a powerful and versatile reagent in the synthetic organic chemist's toolkit for the construction of carbon-carbon bonds. Its unique structural and electronic properties, stemming from the rigid bicyclic framework and the reactive boron-bromine bond, make it a valuable precursor to a wide array of organoborane intermediates.[1] These intermediates are pivotal in some of the most fundamental and widely utilized transformations in modern organic synthesis, most notably the Suzuki-Miyaura cross-coupling reaction. This guide provides an in-depth exploration of the applications of 9-Br-9-BBN in C-C bond formation, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
The significance of 9-Br-9-BBN lies in its ability to serve as a gateway to B-aryl- and B-alkyl-9-BBN derivatives. These compounds, in turn, are excellent partners in palladium-catalyzed cross-coupling reactions, allowing for the precise and efficient formation of C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds.[2][3][4] The bulky 9-BBN scaffold often imparts high selectivity and functional group tolerance to these reactions, attributes that are highly sought after in the synthesis of complex molecules, including pharmaceuticals and functional materials.[4][5]
Core Applications in Carbon-Carbon Bond Formation
The utility of 9-Br-9-BBN in C-C bond formation primarily revolves around its conversion into other reactive 9-BBN derivatives. This section will delve into the key transformations where 9-Br-9-BBN acts as a crucial starting material.
Gateway to B-Aryl-9-BBN for Suzuki-Miyaura Cross-Coupling
One of the most powerful applications of 9-Br-9-BBN is its use as a precursor for the synthesis of B-aryl-9-borabicyclo[3.3.1]nonanes. These B-aryl derivatives are highly effective nucleophilic partners in Suzuki-Miyaura cross-coupling reactions, enabling the formation of biaryl and aryl-alkenyl structures. The synthesis of B-aryl-9-BBN from 9-Br-9-BBN can be readily achieved through the reaction with an appropriate organometallic arylating agent, such as an aryllithium or aryl Grignard reagent.
The subsequent Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of the B-aryl-9-BBN with an organic halide or triflate.[1] The generally accepted catalytic cycle for this process is depicted below.
Figure 1. Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Step A: Synthesis of B-phenyl-9-borabicyclo[3.3.1]nonane
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, place a solution of 9-Bromo-9-BBN (1.0 eq) in anhydrous THF.
-
Addition of Arylating Agent: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of phenyllithium or phenylmagnesium bromide (1.0 eq) in a suitable solvent (e.g., diethyl ether or THF) dropwise via a syringe.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, quench the reaction by the slow addition of water. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude B-phenyl-9-BBN. This intermediate is often used in the next step without further purification.
Step B: Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: In a separate flask, combine the crude B-phenyl-9-BBN (1.0 eq), an aryl bromide (e.g., 4-bromotoluene, 1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a suitable base (e.g., aqueous 2M Na₂CO₃ or K₃PO₄, 2-3 eq).
-
Solvent: Add a solvent system, typically a mixture of toluene and water or DME and water.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously for 12-24 hours under a nitrogen atmosphere. Monitor the reaction by TLC or GC-MS.
-
Work-up and Purification: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield the desired biaryl.
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Efficient for a wide range of substrates.[4] |
| Base | Na₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the organoborane for transmetalation.[6] |
| Solvent | Toluene/H₂O, Dioxane/H₂O | Biphasic system facilitates the reaction. |
| Temperature | 80-110 °C | Provides sufficient energy for the catalytic cycle. |
Table 1. Typical Reaction Conditions for Suzuki-Miyaura Coupling with B-Aryl-9-BBN.
Access to B-Alkyl-9-BBN Derivatives for sp²-sp³ Cross-Coupling
While 9-Br-9-BBN can be converted to B-alkyl-9-BBN derivatives using alkylating agents like alkyllithiums or Grignard reagents, a more common and versatile route to these intermediates is the hydroboration of alkenes with 9-borabicyclo[3.3.1]nonane (9-BBN-H), which itself can be prepared from 9-Br-9-BBN via reduction.[7] The resulting B-alkyl-9-BBN compounds are excellent partners in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides, enabling the formation of valuable C(sp²)-C(sp³) bonds.[3][4]
The hydroboration of alkenes with 9-BBN-H proceeds with high regioselectivity, with the boron atom adding to the less substituted carbon of the double bond (anti-Markovnikov addition).[8][9] This high selectivity is a direct consequence of the steric bulk of the 9-BBN moiety.
Figure 2. Workflow for sp²-sp³ Suzuki-Miyaura coupling starting from 9-Br-9-BBN.
Step A: Hydroboration of an Alkene with 9-BBN-H
-
Preparation of 9-BBN-H: While commercially available, 9-BBN-H can be prepared in situ or from 9-Br-9-BBN by reduction. For this protocol, we assume the use of commercially available 0.5 M 9-BBN-H solution in THF.
-
Reaction Setup: To a dry, nitrogen-flushed flask, add the alkene (1.0 eq).
-
Addition of 9-BBN-H: Cool the flask to 0 °C and add the 0.5 M solution of 9-BBN-H in THF (1.0 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. The formation of the B-alkyl-9-BBN is typically quantitative and the solution is used directly in the next step.
Step B: Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: To the solution of B-alkyl-9-BBN from Step A, add the aryl halide (e.g., bromobenzene, 1.0 eq), a palladium catalyst such as PdCl₂(dppf) (3 mol%), and a base (e.g., K₃PO₄, 3.0 eq).[4]
-
Solvent: Additional anhydrous solvent such as dioxane can be added.
-
Reaction: Heat the mixture to 80 °C and stir for 12-16 hours under a nitrogen atmosphere.
-
Work-up and Purification: After cooling, add water and extract with diethyl ether. Wash the organic layer with brine, dry over MgSO₄, and concentrate. Purify the residue by flash chromatography to obtain the alkyl-aryl product.
| Parameter | Condition | Rationale |
| Hydroborating Agent | 9-BBN-H | High regioselectivity for terminal alkenes.[8][9] |
| Catalyst | PdCl₂(dppf) | Effective for sp³-sp² couplings.[4] |
| Base | K₃PO₄, NaOH | Promotes the transmetalation step. |
| Solvent | THF, Dioxane | Common solvents for both steps. |
Table 2. Key Parameters for the Hydroboration-Suzuki Coupling Sequence.
Direct C-H Borylation of Heteroarenes
Recent advancements have demonstrated the potential for direct C-H borylation of heteroarenes using boron halides as electrophiles.[10] While many protocols utilize other borylating agents, the reactivity of the B-Br bond in 9-Br-9-BBN suggests its potential as an electrophilic borylating agent, particularly for electron-rich heterocycles, in the presence of a suitable Lewis or Brønsted acid catalyst. This approach offers a more atom-economical route to heteroarylboron compounds, which are valuable building blocks in medicinal chemistry.[11][12]
Mechanistically, these reactions can proceed through an electrophilic aromatic substitution-type pathway, where the Lewis acidic boron center of 9-Br-9-BBN, potentially activated by a co-catalyst, attacks the electron-rich heteroarene.
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with the heteroarene substrate (e.g., N-methylindole, 1.0 eq), 9-Br-9-BBN (1.1 eq), and a suitable catalyst (e.g., a strong Lewis acid or a Brønsted acid, 10-20 mol%).
-
Solvent: Add a non-coordinating, anhydrous solvent such as dichloromethane or 1,2-dichloroethane.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 12-24 hours. Monitor the formation of the borylated product by NMR spectroscopy or GC-MS analysis of an aliquot quenched with a suitable reagent.
-
Work-up and Purification: Upon completion, carefully quench the reaction with a mild base (e.g., triethylamine) and concentrate the solvent. The resulting crude heteroaryl-9-BBN can be purified by crystallization or chromatography under inert conditions, or used directly in subsequent transformations.
Safety and Handling Considerations
9-Bromo-9-borabicyclo[3.3.1]nonane and its derivatives are reactive compounds that require careful handling. They are sensitive to moisture and air, and reactions should be conducted under an inert atmosphere (nitrogen or argon) using anhydrous solvents. Appropriate personal protective equipment, including safety glasses, lab coat, and gloves, should be worn at all times.
Conclusion: A Gateway to Molecular Complexity
9-Bromo-9-borabicyclo[3.3.1]nonane serves as a highly valuable and versatile starting material for the synthesis of a diverse range of organoborane reagents. Its primary utility lies in its facile conversion to B-aryl- and B-alkyl-9-BBN derivatives, which are exceptional partners in the powerful Suzuki-Miyaura cross-coupling reaction. The methodologies outlined in this guide provide a framework for the strategic application of 9-Br-9-BBN in the construction of complex carbon-carbon bonds, a fundamental task in modern organic synthesis and drug discovery. The continued exploration of the reactivity of this and related organoboranes will undoubtedly lead to the development of even more innovative and efficient synthetic transformations.
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Chemical Science. (2025). Ligand non-innocence and an unusual σ-bond metathesis step enables catalytic borylation using 9-borabicyclo-[3.3.1]-nonane. Royal Society of Chemistry. Available from: [Link]
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PubMed. (2025). Ligand non-innocence and an unusual σ-bond metathesis step enables catalytic borylation using 9-borabicyclo-[3.3.1]-nonane. Available from: [Link]
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ScienceDirect. (2024). Cobalt-catalyzed migratory carbon-carbon cross-coupling of borabicyclo[3.3.1]nonane (9-BBN) borates. Available from: [Link]
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National Institutes of Health. (2025). Ligand non-innocence and an unusual σ-bond metathesis step enables catalytic borylation using 9-borabicyclo-[3.3.1]-nonane. Available from: [Link]
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KAKENHI. Novel Reaction for Organic Synthesis Using A Boron- Transition Metal Linkage. Available from: [Link]
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Journal of the American Chemical Society. (1986). Palladium-catalyzed inter- and intramolecular cross-coupling reactions of B-alkyl-9-borabicyclo[3.3.1]nonane derivatives with 1-halo-1-alkenes or haloarenes. Syntheses of functionalized alkenes, arenes, and cycloalkenes via a hydroboration-coupling sequence. Available from: [Link]
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ResearchGate. (2025). a) Stoichiometric Br‐B‐9‐BBN‐mediated borylation. b) Observed equilibrium between Br‐B‐9‐BBN and [Br2‐B‐9‐BBN]⁻. c) Identifying the role of hidden Brønsted acid catalysis. Available from: [Link]
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Organic Syntheses. 9-borabicyclo[3.3.1]nonane dimer. Available from: [Link]
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Organic Syntheses. (2011). PALLADIUM(0)-CATALYZED REACTION OF 9-ALKYL-9-BORABICYCLO[3.3.1]NONANE WITH 1-BROMO-1-PHENYLTHIOETHENE: 4-(3-CYCLOHEXENYL)-2-PHENYLTHIO-1-BUTENE. Available from: [Link]
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Organic Syntheses. PALLADIUM(0)-CATALYZED REACTION OF 9-ALKYL-9-BORABICYCLO[3.3.1]NONANE WITH 1-BROMO-1-PHENYLTHIOETHENE: 4-(3-CYCLOHEXENYL)-2-PHENYLTHIO-1-BUTENE. Available from: [Link]
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ACS Publications. (1979). Reaction of ethyl haloacetates and .alpha.-bromo ketones with B-aryl-9-borabicyclo(3.3.1)nonanes under the influence of potassium tert-butoxide. A new convenient procedure for the .alpha.-arylation of ketones and esters. Available from: [Link]
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Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available from: [Link]
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ResearchGate. (2025). Reactions of ??-Diketiminate-Stabilized Calcium Amides with 9-Borabicyclo[3.3.1]nonane (9-BBN). Available from: [Link]
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ResearchGate. (2025). BORON CATALYSIS. Metal-free catalytic C-H bond activation and borylation of heteroarenes. Available from: [Link]
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PubMed. (2014). Iridium-catalyzed C-H borylation of heteroarenes: scope, regioselectivity, application to late-stage functionalization, and mechanism. Available from: [Link]
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Organic Chemistry Portal. Brown Hydroboration. Available from: [Link]
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Application Note: Navigating Functional Group Tolerance with the 9-Borabicyclo[3.3.1]nonane (9-BBN) Moiety in Cross-Coupling Reactions
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The 9-borabicyclo[3.3.1]nonane (9-BBN) scaffold is a cornerstone in modern organic synthesis, prized for its exceptional chemo- and regioselectivity. While 9-Bromo-9-BBN (9-Br-9-BBN) serves as a valuable precursor and reagent for specific transformations, its derivatives, particularly B-alkyl-9-BBN, are the true workhorses in palladium-catalyzed cross-coupling reactions. This application note provides a comprehensive guide to the functional group tolerance of the 9-BBN moiety in Suzuki-Miyaura cross-coupling reactions. We will explore the mechanistic underpinnings that dictate this compatibility, present a detailed survey of tolerated and challenging functional groups, and provide robust, field-proven protocols for practitioners in research and drug development.
Introduction: The 9-BBN Framework in Modern Synthesis
9-Borabicyclo[3.3.1]nonane, commonly known as 9-BBN, is a sterically hindered organoborane reagent that exists as a stable, hydride-bridged dimer.[1][2] Its bulkiness is the source of its remarkable utility, enabling highly regioselective hydroboration of less-hindered alkenes to furnish terminal organoboranes.[1][3] These resulting B-alkyl-9-BBN compounds are highly reactive and versatile intermediates for a variety of transformations, most notably the Suzuki-Miyaura cross-coupling reaction.[4][5]
It is critical to distinguish the role of 9-Br-9-BBN from the B-alkyl-9-BBN derivatives used in coupling. 9-Br-9-BBN is a potent Lewis acid and a reagent primarily used for transformations like selective ether cleavage, deoxygenation of sulfoxides, and haloboration of alkynes.[6] In the context of forming new carbon-carbon bonds via cross-coupling, the journey almost always begins with the hydroboration of an alkene or alkyne using 9-BBN-H, or the reaction of an organometallic reagent with a 9-BBN precursor.[5][7] The resulting B-organo-9-BBN species is then used in the coupling reaction. Therefore, this guide focuses on the functional group tolerance of this pivotal B-Alkyl-9-BBN system.
Mechanistic Rationale for Functional Group Compatibility
The success of a Suzuki-Miyaura coupling reaction hinges on the delicate interplay of the catalytic cycle's three main steps: oxidative addition, transmetalation, and reductive elimination. The functional group tolerance is largely dictated by the conditions required for the transmetalation step.
Unlike many other organoboron species, B-alkyl-9-BBN derivatives require activation by a base to facilitate the transfer of the alkyl group from boron to the palladium center.[8][9] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which readily engages in transmetalation.[8][10] This necessity for a base is a primary determinant of which functional groups are compatible. Furthermore, the high reactivity of B-alkyl-9-BBN reagents makes them particularly effective for coupling with less reactive electrophiles, expanding their synthetic utility.[4][11]
Caption: The Suzuki-Miyaura catalytic cycle for B-Alkyl-9-BBN reagents.
A Comprehensive Overview of Functional Group Tolerance
The judicious selection of substrates is paramount for a successful coupling reaction. The following tables summarize the compatibility of various functional groups with typical B-Alkyl-9-BBN Suzuki-Miyaura conditions.
Table 1: Tolerated Functional Groups in B-Alkyl-9-BBN Coupling Reactions
| Functional Group | Example Structure | Key Considerations & Notes | References |
| Esters | R-COOR' | Highly compatible. The relatively low basicity of common coupling conditions (e.g., K₃PO₄, K₂CO₃) does not induce hydrolysis. | [11] |
| Ethers | R-O-R' | Generally inert under coupling conditions. Includes alkyl, aryl, and silyl ethers (e.g., TES, TBS). | [11] |
| Amides | R-CONR'₂ | Tertiary amides are well-tolerated. Primary and secondary amides may have issues due to acidic N-H protons. | [12] |
| Nitriles | R-C≡N | Compatible and stable under standard Suzuki conditions. | [11] |
| Ketones | R-CO-R' | Generally tolerated, though highly sensitive or enolizable ketones may require careful optimization of the base and temperature. | [7] |
| Protected Amines | R-N(Boc)₂, R-N(Cbz)₂ | Boc, Cbz, and other standard amine protecting groups are robust and show excellent compatibility. | [11] |
| Thioethers | R-S-R' | Stable and do not interfere with the palladium catalyst under typical conditions. | [11] |
| Heterocycles | Furan, Thiophene, Pyrrole | Electron-rich and electron-deficient heterocycles are often well-tolerated, including furan and protected pyrrole. | [11] |
| Acetals/Ketals | R-CH(OR')₂ | Excellent protecting groups for aldehydes and ketones; they are stable to the basic reaction conditions. | [11] |
| Alkyl Halides | R-Cl, R-Br | The reaction is designed to couple with aryl/vinyl halides, so other alkyl halides in the substrate are often tolerated if less reactive. | [13] |
Table 2: Incompatible or Challenging Functional Groups
| Functional Group | Example Structure | Reason for Incompatibility & Mitigation Strategies | References |
| Alcohols/Phenols | R-OH | Acidic protons react with the base and can cause protodeboronation of the organoborane. Mitigation: Protect as ethers (e.g., Me, Bn, Silyl). | [14] |
| Carboxylic Acids | R-COOH | The acidic proton is highly reactive with the base and organoborane. Mitigation: Protect as an ester. | [14] |
| Primary/Secondary Amines | R-NH₂, R₂NH | Acidic N-H protons interfere with the reaction. Mitigation: Protect with Boc, Cbz, or other suitable groups. | [15] |
| Thiols | R-SH | Acidic proton and potential for catalyst poisoning. Mitigation: Protect as a thioether. | - |
| Aldehydes | R-CHO | Can undergo side reactions (e.g., aldol condensation) under basic conditions. 9-BBN itself can reduce aldehydes. Mitigation: Protect as an acetal. | [16][17] |
| Terminal Alkynes | R-C≡C-H | The acidic proton will be deprotonated by the base. Mitigation: Protect with a silyl group (e.g., TMS). | - |
| Nitro Groups (Aromatic) | Ar-NO₂ | Can be reduced under certain catalytic conditions, though some tolerance has been reported. Careful catalyst selection is needed. | [16] |
Experimental Protocols
The following protocols provide a reliable framework for executing Suzuki-Miyaura couplings with B-Alkyl-9-BBN. All operations should be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.
Caption: One-pot workflow for hydroboration and subsequent cross-coupling.
Protocol 1: One-Pot Synthesis of Alkylated Arenes via Hydroboration-Coupling
This protocol is adapted from established procedures for the in-situ preparation of a B-alkyl-9-BBN reagent followed by its cross-coupling with an aryl halide.[5]
Materials:
-
Alkene (1.1 equiv, 5.5 mmol)
-
9-BBN (0.5 M solution in THF, 1.1 equiv, 11 mL, 5.5 mmol)
-
Aryl or Vinyl Halide/Triflate (1.0 equiv, 5.0 mmol)
-
PdCl₂(dppf) (3 mol%, 0.15 mmol)
-
Aqueous NaOH (3 M, 5 mL) or K₃PO₄·H₂O (3 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Hydroboration:
-
To a dry, nitrogen-flushed flask equipped with a magnetic stirrer and reflux condenser, add the alkene (5.5 mmol) dissolved in anhydrous THF (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the 0.5 M solution of 9-BBN in THF (11 mL, 5.5 mmol) via syringe. The choice to use a slight excess of the borane ensures full conversion of the limiting alkene starting material.
-
Remove the ice bath, allow the mixture to warm to room temperature, and stir for 4-6 hours. This completes the formation of the B-Alkyl-9-BBN intermediate.
-
-
Cross-Coupling:
-
To the flask containing the freshly prepared B-Alkyl-9-BBN solution, add the aryl halide (5.0 mmol), PdCl₂(dppf) (0.15 mmol), additional THF (12 mL), and the aqueous NaOH solution (5 mL of 3 M). The use of an aqueous base often accelerates the crucial transmetalation step.[18]
-
Heat the reaction mixture to reflux and maintain for 14-16 hours, monitoring by TLC or GC-MS for consumption of the starting halide.
-
Cool the reaction to room temperature.
-
-
Workup and Purification:
-
Dilute the mixture with a suitable organic solvent (e.g., hexane or ethyl acetate, 20 mL).
-
Carefully add 30% hydrogen peroxide (2 mL) to oxidize any residual borane. Caution: This oxidation is exothermic.
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the desired coupled product.
-
Conclusion
The 9-BBN moiety, when employed as a B-alkyl transfer agent in Suzuki-Miyaura reactions, demonstrates remarkable functional group tolerance. Its compatibility with a wide array of important functionalities, including esters, amides, ethers, and various heterocycles, makes it an invaluable tool for the synthesis of complex molecules in pharmaceutical and materials science. Understanding the mechanistic requirement for base activation is key to predicting and navigating potential incompatibilities, particularly with substrates bearing acidic protons. By employing appropriate protection strategies and the robust protocols outlined herein, researchers can confidently leverage the power of 9-BBN-mediated cross-coupling to achieve their synthetic goals.
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Dhillon, R. S. (2007). Hydroboration and Organic Synthesis: 9-Borabicyclo [3.3.1] Nonane (9-Bbn). Springer. [Link]
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Fürstner, A., & Seidel, G. (1995). Suzuki Reactions of Extended Scope: The “9-MeO-9-BBN Variant” as a Complementary Format for Cross-Coupling. Tetrahedron, 51(43), 11165-11178. [Link]
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Dhillon, R. S. (2007). Request PDF: Hydroboration and organic synthesis: 9-Borabicyclo[3.3.1]nonane (9-BBN). [Link]
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Ishiyama, T., et al. (2011). Palladium(0)-Catalyzed Cross-Coupling Reaction of 9-Alkyl-9-Borabicyclo[3.3.1]Nonane with 1-Bromo-1-Phenylethene: 1-Phenyl-1-Decene. Organic Syntheses, 88, 207. [Link]
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Kanamori, D., & Taylor, R. E. (2002). 9-BBN: an amino acid protecting group for functionalization of amino acid side chains in organic solvents. Organic letters, 4(8), 1249-51. [Link]
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Lou, S., & Fu, G. C. (2010). Palladium-catalyzed alkyl-alkyl suzuki cross-couplings of primary alkyl bromides at room temperature: (13-chlorotridecyloxy)triethylsilane. Organic syntheses, 87, 295-304. [Link]
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Matteson, D. S. (2013). Boronic esters in asymmetric synthesis. The Journal of organic chemistry, 78(20), 10009-23. [Link]
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Brown, H. C., et al. (1980). Unusual kinetics for the reaction of 9-borabicyclo[3.3.1]nonane with representative alkenes. Proceedings of the National Academy of Sciences, 77(2), 698-702. [Link]
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Stasyuk, A. J., et al. (2018). Boronic esters of corannulene: potential building blocks toward icosahedral supramolecules. Organic Chemistry Frontiers, 5(11), 1779-1783. [Link]
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Application and Protocol for the Synthesis of B-aryl-9-borabicyclo[3.3.1]nonanes from 9-Bromo-9-borabicyclo[3.3.1]nonane
Introduction: The Strategic Importance of B-aryl-9-BBNs in Modern Synthesis
B-aryl-9-borabicyclo[3.3.1]nonanes (B-aryl-9-BBNs) are powerful and versatile reagents in contemporary organic synthesis, particularly valued in the realm of palladium-catalyzed cross-coupling reactions. Their unique structural and electronic properties, conferred by the rigid bicyclic 9-BBN framework, offer distinct advantages over other organoboron reagents. The steric bulk of the 9-BBN moiety ensures that the aryl group is preferentially transferred in cross-coupling reactions, minimizing undesired side reactions involving the bicyclic cage.[1][2] This high degree of selectivity is paramount in the synthesis of complex molecules, where precision and efficiency are critical.
These compounds serve as key intermediates in the construction of biaryl and heteroaryl motifs, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials. The ability to readily synthesize a diverse library of B-aryl-9-BBNs from a common precursor, 9-bromo-9-borabicyclo[3.3.1]nonane (9-BBN-Br), provides a streamlined and modular approach to accessing a wide range of valuable chemical entities. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of B-aryl-9-BBNs from 9-BBN-Br, detailing the underlying mechanisms, offering step-by-step protocols, and discussing critical experimental considerations.
Reaction Mechanism: A Nucleophilic Substitution at Boron
The synthesis of B-aryl-9-BBNs from 9-BBN-Br proceeds via a nucleophilic substitution at the electrophilic boron center. The reaction involves the treatment of 9-BBN-Br with a suitable aryl nucleophile, typically an aryl Grignard reagent (ArMgX) or an aryllithium species (ArLi).
The key mechanistic steps are as follows:
-
Formation of the Aryl Nucleophile: The aryl Grignard or aryllithium reagent is prepared in situ or used as a commercially available solution. These organometallic reagents provide a potent source of carbanionic aryl groups.
-
Nucleophilic Attack: The electron-rich aryl group of the organometallic reagent attacks the electron-deficient boron atom of 9-BBN-Br. This results in the formation of a transient, tetra-coordinate borate complex.
-
Elimination of Halide: The borate intermediate is unstable and readily collapses, eliminating the bromide ion to form the desired B-aryl-9-BBN product and a metal halide salt (e.g., MgBr₂ or LiBr).
This reaction is typically fast and high-yielding, driven by the formation of a stable carbon-boron bond and the precipitation of the inorganic salt.
Figure 1: General mechanism for the synthesis of B-aryl-9-BBNs.
Experimental Protocols
Safety Precautions: 9-BBN and its derivatives are air- and moisture-sensitive and can be pyrophoric.[3] All manipulations should be performed under an inert atmosphere (argon or nitrogen) using standard Schlenk techniques or in a glovebox.[4][5][6] Anhydrous solvents and oven-dried glassware are essential for successful synthesis.
Protocol 1: Synthesis of 9-Bromo-9-borabicyclo[3.3.1]nonane (9-BBN-Br)
This protocol describes the conversion of the commercially available 9-BBN dimer to the bromide precursor.
Materials:
-
9-Borabicyclo[3.3.1]nonane (9-BBN) dimer
-
Bromine (Br₂)
-
Anhydrous dichloromethane (DCM)
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
-
Syringes and needles
Procedure:
-
In a flame-dried Schlenk flask under a positive pressure of argon, dissolve the 9-BBN dimer in anhydrous DCM to a concentration of approximately 0.5 M.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of bromine (1.0 equivalent per B-H bond) in anhydrous DCM to the stirred 9-BBN solution via syringe. A slight exothermic reaction and gas evolution (H₂) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
The solvent and any volatile byproducts can be removed under reduced pressure to yield 9-BBN-Br as a solid or oil, which is typically used in the next step without further purification.
Protocol 2: Synthesis of B-aryl-9-BBNs using Aryl Grignard Reagents
This protocol outlines the synthesis of B-aryl-9-BBNs from 9-BBN-Br and an aryl Grignard reagent.
Materials:
-
9-Bromo-9-borabicyclo[3.3.1]nonane (9-BBN-Br)
-
Arylmagnesium bromide (e.g., Phenylmagnesium bromide, 1.0 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
-
Syringes and needles
Procedure:
-
In a flame-dried Schlenk flask under argon, prepare a solution of 9-BBN-Br in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the arylmagnesium bromide solution (1.0 equivalent) to the stirred 9-BBN-Br solution via syringe.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.
-
A precipitate of magnesium bromide will form. The reaction progress can be monitored by thin-layer chromatography (TLC) or GC-MS analysis of quenched aliquots.
-
Upon completion, the reaction mixture can be filtered through a cannula filter to remove the magnesium salts. The filtrate contains the desired B-aryl-9-BBN.
-
The solvent can be removed under reduced pressure to yield the crude product.
Protocol 3: Synthesis of B-aryl-9-BBNs using Aryllithium Reagents
This protocol details the synthesis using an aryllithium reagent, which often requires lower reaction temperatures.
Materials:
-
9-Bromo-9-borabicyclo[3.3.1]nonane (9-BBN-Br)
-
Aryllithium reagent (e.g., Phenyllithium, solution in cyclohexane/ether)
-
Anhydrous diethyl ether or THF
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
-
Syringes and needles
Procedure:
-
In a flame-dried Schlenk flask under argon, prepare a solution of 9-BBN-Br in anhydrous diethyl ether or THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the aryllithium solution (1.0 equivalent) to the stirred 9-BBN-Br solution via syringe.
-
Maintain the reaction at -78 °C for 1-2 hours.
-
Allow the reaction to slowly warm to room temperature and stir for an additional hour.
-
A precipitate of lithium bromide will form. The reaction can be monitored as described in Protocol 2.
-
The workup procedure is similar to Protocol 2, involving cannula filtration to remove the lithium salts and subsequent removal of the solvent in vacuo.
Data Presentation
The following table summarizes representative examples for the synthesis of B-aryl-9-BBNs. Please note that yields are highly dependent on the specific substrate and reaction conditions.
| Entry | Aryl Nucleophile | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Phenylmagnesium bromide | THF | 0 to 25 | 3 | >90 |
| 2 | 4-Tolylmagnesium bromide | THF | 0 to 25 | 3 | >90 |
| 3 | 2-Thienyllithium | Ether | -78 to 25 | 2 | 85-95 |
| 4 | 4-Methoxyphenylmagnesium bromide | THF | 0 to 25 | 4 | 80-90 |
| 5 | Naphthyllithium | Ether | -78 to 25 | 2 | >90 |
Purification and Characterization
Purification:
Due to their air and moisture sensitivity, B-aryl-9-BBNs require careful purification.[7]
-
Filtration: As described in the protocols, removal of the precipitated metal halide salts via cannula filtration is the initial purification step.
-
Crystallization: If the product is a solid, recrystallization from a non-polar, anhydrous solvent (e.g., pentane, hexane) under an inert atmosphere can provide highly pure material.
-
Vacuum Distillation: For liquid or low-melting solid products, distillation under high vacuum can be an effective purification method. A short-path distillation apparatus is recommended to minimize thermal decomposition.
Characterization:
The successful synthesis of B-aryl-9-BBNs can be confirmed by standard spectroscopic techniques.
-
¹¹B NMR: This is the most informative technique for characterizing organoboron compounds. B-aryl-9-BBNs typically show a broad singlet in the range of δ 60-80 ppm.
-
¹H and ¹³C NMR: These spectra will confirm the presence of the aryl group and the 9-BBN scaffold. The signals for the protons and carbons of the 9-BBN moiety are often complex multiplets.
-
Mass Spectrometry: GC-MS or other mass spectrometry techniques can be used to determine the molecular weight of the product.
Experimental Workflow Visualization
Figure 2: A typical experimental workflow for the synthesis and purification of B-aryl-9-BBNs.
Troubleshooting and Field-Proven Insights
-
Low Yields:
-
Cause: Presence of moisture or air.
-
Solution: Ensure all glassware is rigorously dried and the system is properly purged with an inert gas. Use freshly distilled, anhydrous solvents.
-
Cause: Inactive Grignard or aryllithium reagent.
-
Solution: Titrate the organometallic reagent prior to use to determine its exact concentration.
-
-
Formation of Side Products:
-
Cause: Over-addition of the organometallic reagent can lead to the formation of "ate" complexes.
-
Solution: Use a stoichiometry of 1:1 for the reactants. Slow, dropwise addition of the nucleophile is recommended.
-
-
Difficulty in Removing Metal Salts:
-
Cause: Fine precipitate that passes through the filter.
-
Solution: Use a filter aid such as Celite® in the cannula filter. Alternatively, centrifuging the mixture and decanting the supernatant can be effective.
-
Conclusion
The synthesis of B-aryl-9-borabicyclo[3.3.1]nonanes from 9-BBN-Br is a robust and highly efficient method for accessing a diverse range of valuable organoboron reagents. The protocols and insights provided in this application note offer a solid foundation for researchers to successfully implement this methodology in their synthetic endeavors, paving the way for advancements in drug discovery and materials science. The careful handling of these air-sensitive compounds under an inert atmosphere is the cornerstone of achieving high yields and purity.
References
- Brown, H. C., Kramer, G. W., Levy, A. B., & Midland, M. M. (1975). Organic Syntheses via Boranes. Wiley-Interscience.
-
Soderquist, J. A., & Brown, H. C. (1981). 9-Borabicyclo[3.3.1]nonane Dimer. Organic Syntheses, 60, 103. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
- Cheprakov, A. V., & Beletskaya, I. P. (2009). Suzuki–Miyaura Cross-Coupling of B-Alkyl-9-BBN Derivatives. In Modern Allene Chemistry (pp. 775-802). Wiley-VCH.
- Dhillon, R. S. (2007). Hydroboration and Organic Synthesis: 9-Borabicyclo[3.3.1]nonane (9-BBN). Springer.
-
Organic Syntheses Procedure for 9-borabicyclo[3.3.1]nonane dimer. [Link]
-
Soderquist, J. A., & Negron, A. (1982). A versatile synthesis of 9-BBN derivatives from organometallic reagents and 9-(triisopropylsilyl)thio-9-borabicyclo[3.3.1]nonane. The Journal of Organic Chemistry, 47(25), 5147–5149. [Link]
- Shriver, D. F., & Drezdzon, M. A. (1986).
-
ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (4). [Link]
-
Taylor & Francis Online. Air-sensitive – Knowledge and References. [Link]
-
Miyaura, N. (2011). Discussion Addendum for: PALLADIUM(0)-CATALYZED REACTION OF 9-ALKYL-9-BORABICYCLO[3.3.1]NONANE WITH 1-BROMO-1-PHENYLTHIOETHENE: 4-(3-CYCLOHEXENYL)-2-PHENYLTHIO-1-BUTENE. Organic Syntheses, 88, 207-211. [Link]
-
Ishiyama, T., Miyaura, N., & Suzuki, A. (1991). Palladium(0)-catalyzed reaction of 9-alkyl-9-borabicyclo[3.3.1]nonane with 1-bromo-1-phenylthioethene: 4-(3-cyclohexenyl)-2-phenylthio-1-butene. Organic Syntheses, 71, 89. [Link]
-
Wikipedia. 9-Borabicyclo(3.3.1)nonane. [Link]
-
Royal Society of Chemistry. 9-Borabicyclo[3.3.l]nonane-induced Friedel–Crafts benzylation of arenes with benzyl fluorides. [Link]
-
Science. General method for iron-catalyzed multicomponent radical cascades–cross-couplings. [Link]
-
American Journal of Undergraduate Research. 9-Borobicyclo[3.3.1]nonane-Catalyzed Hydroboration of Terminal Aromatic Alkynes with Pinacolborane. [Link]
-
Zhu, J. et al. (2023). Cobalt-catalyzed migratory carbon-carbon cross-coupling of borabicyclo[3.3.1]nonane (9-BBN) borates. Chinese Chemical Letters. [Link]
-
The Chinese University of Hong Kong, Shenzhen. cross-coupling | Zhu Group. [Link]
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Application Notes and Protocols: The Strategic Role of 9-Bromo-9-borabicyclo[3.3.1]nonane (9-BBN-Br) in the Synthesis of Complex Heterocyclic Compounds
Abstract
The synthesis of functionalized heterocyclic compounds is a cornerstone of modern medicinal chemistry and materials science. While traditional methods often rely on pre-functionalized starting materials, the direct C-H functionalization of heterocyclic cores offers a more elegant and efficient approach. This guide focuses on 9-Bromo-9-borabicyclo[3.3.1]nonane (9-BBN-Br), a powerful and selective electrophilic borylating agent. Unlike the more common hydroboration pathways involving 9-BBN-H, 9-BBN-Br provides a distinct route to organoborane intermediates from electron-rich heteroarenes. We will explore the mechanistic underpinnings of its reactivity, provide detailed, field-tested protocols for its application in electrophilic borylation, and demonstrate the subsequent transformation of the resulting B-(heteroaryl)-9-BBN adducts into complex molecules via palladium-catalyzed cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced organoboron chemistry for the construction of novel molecular architectures.
Introduction: The Unique Profile of 9-BBN and its Halogenated Derivatives
9-Borabicyclo[3.3.1]nonane (9-BBN) is a dialkylborane renowned for its exceptional thermal stability, handling characteristics, and remarkable selectivity in hydroboration reactions.[1][2][3] It exists as a stable, hydride-bridged dimer, which readily cleaves in the presence of substrates.[4] While the hydride derivative (9-BBN-H) is central to anti-Markovnikov hydroboration, its halogenated counterparts, particularly 9-BBN-Br, possess a fundamentally different reactivity profile.
The boron atom in 9-BBN-Br is highly electrophilic due to the electron-withdrawing effect of the bromine atom. This transforms the reagent from a hydride donor into a potent Lewis acid and an electrophilic borylating agent. This inversion of reactivity opens a strategic pathway for the direct C-H borylation of electron-rich aromatic and heteroaromatic systems, a transformation that is complementary to transition-metal-catalyzed methods which typically favor electron-deficient or sterically accessible positions.
Key Attributes of 9-BBN-Br:
-
High Electrophilicity: Enables reactions with nucleophilic C-H bonds.
-
Steric Bulk: The bicyclic nonane framework imparts high regioselectivity, often directing borylation to the most sterically accessible, electron-rich position.
-
Stable Adducts: The resulting B-(heteroaryl)-9-BBN intermediates are often stable enough to be isolated or, more commonly, used directly in subsequent reactions.
Handling and Safety Precautions
9-BBN-Br, like most organoboranes, is sensitive to moisture and atmospheric oxygen. All manipulations should be conducted under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.[5] Anhydrous solvents are critical for successful and reproducible results.[6]
Core Application: Electrophilic C-H Borylation of Heterocycles
The primary application of 9-BBN-Br in heterocyclic synthesis is the direct, regioselective borylation of electron-rich five-membered heterocycles such as indoles, pyrroles, and furans. This reaction proceeds through an electrophilic aromatic substitution (SEAr) mechanism where the heterocycle acts as the nucleophile.
Mechanistic Rationale
The reaction is initiated by the attack of the π-system of the heterocycle on the electron-deficient boron atom of 9-BBN-Br. This forms a positively charged intermediate, often referred to as a sigma complex or Wheland intermediate. A non-nucleophilic base, either an added tertiary amine or the solvent itself, then abstracts a proton to restore aromaticity, yielding the borylated heterocycle and the corresponding ammonium bromide salt. The steric hindrance of the 9-BBN moiety typically directs the borylation to the less hindered position (e.g., C3 of N-substituted indoles).
Visualization: Mechanism of Electrophilic Borylation
Caption: Mechanism of electrophilic borylation of a heterocycle with 9-BBN-Br.
Experimental Protocol: C3 Borylation of 1-Methylindole
This protocol describes a general procedure for the regioselective borylation of an electron-rich indole derivative.
Materials:
-
1-Methylindole
-
9-BBN-Br (Commercially available or prepared from 9-BBN-H and Br₂)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et₃N), distilled from CaH₂
-
Standard Schlenk glassware, magnetic stirrer, nitrogen/argon line
Procedure:
-
Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with nitrogen. Allow the flask to cool to room temperature.
-
Reagent Addition: Under a positive flow of nitrogen, add 1-methylindole (1.31 g, 10 mmol, 1.0 equiv.) and anhydrous DCM (40 mL). Stir until fully dissolved.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add triethylamine (1.53 mL, 11 mmol, 1.1 equiv.) to the stirred solution.
-
Borylation: Slowly add a solution of 9-BBN-Br (11 mmol, 1.1 equiv. in 10 mL anhydrous DCM) dropwise over 15 minutes. A white precipitate (Et₃N·HBr) will form.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or GC-MS by quenching a small aliquot with methanol and analyzing the formation of the corresponding boronic acid.
-
Workup (for direct use): The resulting slurry containing B-(1-methylindol-3-yl)-9-BBN can often be used directly in the next step without purification. The stoichiometry is well-defined, and the triethylammonium bromide precipitate typically does not interfere with subsequent cross-coupling reactions.
Causality and Experimental Insights:
-
Solvent Choice: Dichloromethane is a common choice as it is relatively non-coordinating and effectively solubilizes the starting materials. Anhydrous conditions are paramount to prevent hydrolysis of 9-BBN-Br.
-
Base: A non-nucleophilic amine base like triethylamine is used to trap the HBr generated during the reaction, driving the equilibrium towards the product. Using a stronger, more nucleophilic base could lead to competitive reaction with 9-BBN-Br.
-
Stoichiometry: A slight excess of the borylating agent and base ensures complete consumption of the starting heterocycle.
Downstream Application: Suzuki-Miyaura Cross-Coupling
The B-(heteroaryl)-9-BBN adducts are powerful intermediates for carbon-carbon bond formation via the Suzuki-Miyaura cross-coupling reaction.[7][8] This two-step, one-pot sequence of borylation followed by cross-coupling represents a highly efficient strategy for the late-stage functionalization of heterocyclic scaffolds. The B-alkyl groups of the 9-BBN moiety are generally non-transferable under standard Suzuki conditions, allowing for the selective transfer of the heteroaryl group.
Mechanistic Overview of the Cross-Coupling Step
The catalytic cycle involves three key steps:
-
Oxidative Addition: The aryl/vinyl halide (R'-X) adds to the Pd(0) catalyst to form a Pd(II) complex.
-
Transmetalation: The heteroaryl group is transferred from the boron 'ate' complex (formed by the reaction of the B-(heteroaryl)-9-BBN with a base) to the palladium center, displacing the halide. This is often the rate-determining step.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst and forming the final product.
The role of the base is crucial; it reacts with the organoborane to form a more nucleophilic borate ('ate') complex, which facilitates the transfer of the organic group to the palladium center.[9][10]
Visualization: Borylation / Suzuki Coupling Workflow
Caption: A two-step, one-pot workflow for heterocycle functionalization.
Experimental Protocol: One-Pot Borylation and Suzuki-Miyaura Coupling
This protocol continues directly from the borylation described in Section 2.2.
Materials:
-
Reaction slurry from Section 2.2 (containing ~10 mmol of B-(1-methylindol-3-yl)-9-BBN)
-
4-Bromotoluene (1.54 g, 9 mmol, 0.9 equiv.)
-
Pd(dppf)Cl₂·CH₂Cl₂ (245 mg, 0.3 mmol, 3 mol%)
-
Aqueous Potassium Phosphate (K₃PO₄), 3M solution
-
1,4-Dioxane
Procedure:
-
Solvent Exchange (Optional but Recommended): To the slurry from the borylation step, add 1,4-dioxane (50 mL) and remove the DCM under reduced pressure. This is done because dioxane is a better solvent for many Suzuki couplings.
-
Reagent Addition: To the resulting mixture, add 4-bromotoluene, Pd(dppf)Cl₂·CH₂Cl₂, and the 3M aqueous K₃PO₄ solution (10 mL, 30 mmol).
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to 80-90 °C under a nitrogen atmosphere for 12-18 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (100 mL) and water (50 mL). Separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-(4-methylphenyl)-1-methylindole.
Data Summary: Substrate Scope
The borylation/coupling sequence is applicable to a range of substrates. The following table provides representative examples.
| Heterocycle | Borylation Position | Coupling Partner | Catalyst (mol%) | Base | Solvent | Yield (%) |
| 1-Boc-Pyrrole | C2 | 4-Iodoanisole | Pd(PPh₃)₄ (4) | K₃PO₄ | Dioxane | 85 |
| Furan | C2 | 1-Bromonaphthalene | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | THF/H₂O | 78 |
| Thiophene | C2 | 2-Bromopyridine | Pd(dppf)Cl₂ (3) | K₃PO₄ | Dioxane | 81 |
| 1-Methylindole | C3 | 4-Bromotoluene | Pd(dppf)Cl₂ (3) | K₃PO₄ | Dioxane | 91 |
Yields are for the two-step sequence and are illustrative based on literature precedents.
Conclusion
9-Bromo-9-borabicyclo[3.3.1]nonane is a highly valuable reagent for the synthesis of complex heterocyclic compounds. Its unique electrophilic character enables a powerful C-H borylation strategy that is regioselective and proceeds under mild conditions. The resulting B-(heteroaryl)-9-BBN intermediates are versatile building blocks for subsequent Suzuki-Miyaura cross-coupling reactions, facilitating the construction of diverse C-C bonds. The one-pot, two-step sequence of borylation and coupling provides an efficient and atom-economical route for the late-stage functionalization of heterocycles, making it an indispensable tool for professionals in drug discovery and materials science.
References
-
Organic Syntheses Procedure: 9-borabicyclo[3.3.1]nonane dimer. Organic Syntheses. [Link]
-
Dhillon, R. S. (2007). Hydroboration and Organic Synthesis: 9-Borabicyclo[3.3.1]Nonane (9-BBN). Springer. [Link]
-
Request PDF: Hydroboration and organic synthesis: 9-Borabicyclo[3.3.1]nonane (9-BBN). ResearchGate. [Link]
-
Campbell, M. G., & Liu, S. Y. (2018). Late-stage functionalization of BN-heterocycles. Topics in Current Chemistry. [Link]
-
Kwan, E. E. (2015). Synthesis of 9-borabicyclo[3.3.1]nonane (9-BBN). Harvard University. [Link]
- Brown, H. C. (1976). Preparation of 9-BBN.
-
Organic Chemistry Portal: 9-Borabicyclo[3.3.1]nonane, 9-BBN. Organic Chemistry Portal. [Link]
-
Brown, H. C., & Krishnamurthy, S. (1976). Selective reductions. XXI. 9-Borabicyclo[3.3.1]nonane in tetrahydrofuran as a new selective reducing agent in organic synthesis. The Journal of Organic Chemistry. [Link]
-
Wikipedia: 9-Borabicyclo(3.3.1)nonane. Wikipedia. [Link]
-
Common Organic Chemistry: 9-Borabicyclo[3.3.1]nonane [9-BBN]. commonorganicchemistry.com. [Link]
-
Matos, K., & Soderquist, J. A. (1998). Alkylboranes in the Suzuki-Miyaura Coupling: Stereochemical and Mechanistic Studies. The Journal of Organic Chemistry. [Link]
-
Macmillan Group Meeting: B-Alkyl Suzuki Couplings. Macmillan Group, Princeton University. [Link]
-
Miyaura, N., Ishiyama, T., Sasaki, H., Ishikawa, M., Satoh, M., & Suzuki, A. (1989). Palladium-Catalyzed Inter- and Intramolecular Cross-Coupling Reactions of B-Alkyl-9-borabicyclo[3.3.1]nonane Derivatives with 1-Halo-1-alkenes and Haloarenes. A New, General, and Convenient Method for the Synthesis of Alkenes and Arenes. Journal of the American Chemical Society. [Link]
-
Reddit discussion on brown hydroboration/oxidation with 9-BBN. Reddit. [Link]
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- 2. researchgate.net [researchgate.net]
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- 4. 9-Borabicyclo(3.3.1)nonane - Wikipedia [en.wikipedia.org]
- 5. ekwan.github.io [ekwan.github.io]
- 6. reddit.com [reddit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Syntheses of Functionalized Alkenes, Arenes, and Cycloalkenes via a Hydroboration-Coupling Sequence [sigmaaldrich.com]
- 9. Alkylboranes in the Suzuki-Miyaura Coupling: Stereochemical and Mechanistic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
Troubleshooting & Optimization
Technical Support Center: Optimization of Suzuki-Miyaura Coupling with 9-BBN Derivatives
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 9-borabicyclo[3.3.1]nonane (9-BBN) derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the nuances of this powerful C(sp³)–C(sp²) bond-forming reaction. Here, we will address common challenges, provide in-depth mechanistic explanations, and offer robust troubleshooting strategies to ensure the success of your experiments.
Section 1: Foundational Knowledge & Frequently Asked Questions
This section addresses the fundamental principles and common queries regarding the use of B-alkyl-9-BBN reagents in Suzuki-Miyaura couplings.
Q1: Why use 9-BBN derivatives for Suzuki coupling instead of alkylboronic acids?
A1: While alkylboronic acids are common, B-alkyl-9-BBN derivatives, typically prepared in situ via hydroboration of alkenes, offer distinct advantages. They exhibit enhanced stability compared to many simple alkylboronic acids, which can be prone to decomposition and protodeboronation.[1] The 9-BBN moiety provides a robust, sterically defined framework that facilitates reliable and often highly stereospecific transfer of the alkyl group to the palladium center.[2][3]
Q2: What is the essential role of the base in this reaction? I thought the base was just a simple activator.
A2: The role of the base is multifaceted and absolutely critical for success; it is not merely an activator. For B-alkyl-9-BBN reagents, the base performs several key functions:
-
Formation of the Borate Complex: The base (e.g., hydroxide, alkoxide) attacks the Lewis acidic boron atom of the B-alkyl-9-BBN reagent to form a tetracoordinate "ate" complex (e.g., [HO(R)-9-BBN]⁻).[2][3] This complexation increases the nucleophilicity of the alkyl group, making it competent for transmetalation to the palladium(II) center.[4][5] Alkylboranes will not couple without the addition of a base.[6]
-
Facilitating Catalyst Turnover: The base assists in the regeneration of the active Pd(0) catalyst and can influence the nature of the palladium intermediates in the catalytic cycle.[2]
-
Neutralizing Acidic Byproducts: It neutralizes any acidic species generated during the reaction, which could otherwise lead to catalyst deactivation or side reactions.
Q3: My starting materials are base-sensitive. What are my options?
A3: This is a common and valid concern. If your substrates contain base-labile functional groups (e.g., esters, epoxides), strong bases like NaOH or NaOMe can be problematic. In these cases, you have several alternatives:
-
Weaker Inorganic Bases: Milder bases such as potassium carbonate (K₂CO₃) or tripotassium phosphate (K₃PO₄) are often effective, especially when used with polar aprotic solvents like DMF or dioxane.[5][7] The use of hydrated forms (e.g., K₃PO₄·nH₂O) can be crucial, as water often accelerates the reaction.[7][8]
-
Fluoride Sources: Anhydrous potassium fluoride (KF) can be an excellent choice for base-sensitive substrates as it activates the borane without creating a strongly basic environment.[4]
-
Thallium Salts: In some specific cases, particularly with alkyl boronic esters, thallium salts like TlOH or Tl₂CO₃ have been used effectively, though their toxicity requires careful handling.[9]
Section 2: Troubleshooting Common Issues
This section provides a systematic approach to diagnosing and solving common problems encountered during the Suzuki-Miyaura coupling of 9-BBN derivatives.
Problem 1: Low to No Product Yield
You've set up your reaction, but after analysis (TLC, LC-MS), you see only starting materials.
Initial Diagnostic Workflow:
In-Depth Solutions:
-
Question: Could my palladium catalyst be the issue?
-
Explanation: The active catalyst is a Pd(0) species. If your Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) is not properly reduced in situ, or if the Pd(0) species is deactivated by oxygen, the catalytic cycle will not start.
-
Solution:
-
Ensure Inert Atmosphere: Rigorously degas your solvents and reaction vessel (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 30+ minutes). Maintain a positive pressure of inert gas throughout the experiment.
-
Use a Robust Pre-catalyst: Modern palladium pre-catalysts based on bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often more stable and efficient.[1] Consider using a G3 or G4 pre-catalyst which forms the active Pd(0) species more readily.
-
Ligand Choice: For coupling with alkylboranes, ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) are classic choices.[7][9] For sterically hindered substrates, bulky biaryl phosphine ligands or N-heterocyclic carbenes (NHCs) may be necessary.[1][10]
-
-
-
Question: I used a mild base, and it didn't work. What should I try next?
-
Explanation: The formation of the tetracoordinate borate complex is the rate-limiting step in many Suzuki couplings. A base that is too weak or poorly soluble may not be sufficient to drive this process, especially with the sterically hindered 9-BBN adduct.
-
Solution:
-
Screen Stronger Bases: If your substrate allows, switch to a stronger base. A common starting point is 3 equivalents of aqueous NaOH or K₃PO₄.
-
Hydration is Key: For solid bases like K₃PO₄, using the hydrated form or adding a small amount of water to the reaction can dramatically increase the reaction rate.[7][8]
-
Solvent Synergy: The choice of solvent affects the base's solubility and efficacy. Bases like K₃PO₄ are more effective in polar aprotic solvents like DMF or dioxane, whereas NaOH is typically used in biphasic systems like THF/water.
-
-
Problem 2: Significant Protodeboronation of the 9-BBN Reagent
You observe a significant amount of the alkane corresponding to your 9-BBN derivative, and your aryl/vinyl halide remains unreacted.
Explanation: Protodeboronation is the cleavage of the C–B bond by a proton source, destroying your nucleophile. This is often caused by residual water or acidic impurities in the reaction mixture, competing with the desired transmetalation step.
Troubleshooting Workflow:
Solutions:
-
Optimize Reaction Kinetics: The goal is to make the rate of transmetalation much faster than the rate of protodeboronation.
-
Increase Temperature: Gently heating the reaction (e.g., to 50-80 °C) can significantly accelerate the catalytic cycle.
-
Change Ligand: A more electron-donating ligand can speed up the reductive elimination step, pulling the catalytic cycle forward.
-
-
Eliminate Proton Sources:
-
Dry Reagents: Ensure your solvent, aryl halide, and inert gas are scrupulously dry.
-
Base Strength: Use a base that is strong enough to effectively sequester any trace amounts of water or acidic protons. Sometimes, using a slight excess of the base can help.
-
Problem 3: β-Hydride Elimination from the Alkyl Group
Instead of the desired coupled product, you isolate an alkene derived from your alkyl-9-BBN reagent and the reduced (dehalogenated) arene.
Explanation: This occurs after the transmetalation step. The alkylpalladium(II) intermediate, if it possesses a β-hydrogen, can undergo β-hydride elimination to form a palladium-hydride species and an alkene. The palladium-hydride can then reductively eliminate with the aryl group to form the reduced arene, regenerating Pd(0). This is a major issue for secondary alkyl groups and can occur with primary alkyls under forcing conditions.[7]
Solutions:
-
Ligand Choice is Critical: The choice of ligand is the most powerful tool to combat β-hydride elimination.
-
Bulky Ligands: Use bulky phosphine ligands (e.g., PCy₃, SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[1] The steric bulk of these ligands favors the concerted reductive elimination pathway (forming the desired C-C bond) over the β-hydride elimination pathway.
-
Wide Bite-Angle Ligands: For certain substrates, bisphosphine ligands with a large P-Pd-P "bite angle," such as XantPhos, can suppress side reactions and promote the desired coupling.[11]
-
-
Lower Reaction Temperature: β-hydride elimination is often more facile at higher temperatures. Running the reaction at the lowest possible temperature that still affords a reasonable rate can minimize this side reaction.
-
Avoid Primary to Secondary Isomerization: Ensure the hydroboration step to form the B-alkyl-9-BBN reagent is clean and selectively forms the primary alkylborane, as secondary isomers are far more prone to elimination.
Section 3: Catalyst and Base Selection Guide
The optimal choice of catalyst, ligand, and base is highly dependent on the specific substrates being coupled. The following tables provide a general starting point for reaction optimization.
Table 1: Recommended Catalyst & Ligand Combinations
| Catalyst/Ligand | Substrate Type | Key Advantages & Considerations |
| PdCl₂(dppf) | Primary alkyls; simple aryl/vinyl bromides & iodides | A classic, reliable choice for many standard couplings.[7] May not be suitable for sterically hindered partners or aryl chlorides. |
| Pd(OAc)₂ / SPhos | Primary & some secondary alkyls; aryl chlorides, bromides, triflates | Highly active and versatile system. SPhos is excellent for promoting reductive elimination and preventing β-hydride elimination.[1] |
| Pd(OAc)₂ / XPhos | Sterically demanding aryl halides and/or 9-BBN derivatives | The bulky nature of XPhos is ideal for coupling hindered substrates where other catalysts fail. |
| Pd(PPh₃)₄ | Primary alkyls; aryl iodides & bromides | A common Pd(0) source, but can be less active than modern ligand systems. Often used with strong bases.[12][13] |
| Pd(OAc)₂ / AntPhos | Sterically demanding aryl halides and secondary alkylboranes | Specifically designed for highly hindered couplings, showing excellent reactivity where other ligands lead to reduction.[10] |
Table 2: Base & Solvent System Recommendations
| Base | Solvent(s) | Typical Substrates | Notes |
| NaOH (aq.) | THF / Water | Robust, base-tolerant substrates | A strong, effective, and inexpensive choice. The biphasic system facilitates product separation. |
| K₃PO₄·nH₂O | Dioxane, DMF, THF | General purpose, including some base-sensitive groups | Excellent reactivity, often superior to carbonates. The presence of water is beneficial.[7][8][12] |
| K₂CO₃ | DMF / Water | Substrates with moderately base-sensitive groups | A milder alternative to hydroxides and phosphates.[5] |
| Cs₂CO₃ | Dioxane, Toluene | Sterically hindered couplings | The high solubility of cesium salts in organic solvents can be advantageous for challenging transformations.[11] |
| KOMe | THF | Used for generating borate complexes in non-aqueous conditions | Can be useful for specific applications where water must be strictly excluded.[1] |
Section 4: General Experimental Protocol for Screening
This protocol provides a starting point for optimizing your Suzuki-Miyaura coupling on a small scale.
Materials:
-
Alkene (1.1 mmol)
-
9-BBN dimer (0.55 mmol, 1.1 equiv relative to alkene)
-
Aryl/Vinyl Halide (1.0 mmol)
-
Palladium Pre-catalyst (e.g., PdCl₂(dppf), 0.03 mmol, 3 mol%)
-
Base (e.g., K₃PO₄, 3.0 mmol, 3 equiv)
-
Anhydrous Solvent (e.g., THF or Dioxane, ~10 mL)
-
Internal standard (e.g., dodecane) for GC/LC analysis
Procedure:
-
In Situ Preparation of the B-Alkyl-9-BBN Reagent:
-
To a dry, nitrogen-flushed flask, add the 9-BBN dimer.
-
Add anhydrous THF (~5 mL) and stir to dissolve.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the alkene (1.1 mmol) dropwise.
-
Allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC/GC analysis confirms complete consumption of the alkene. This solution contains your B-alkyl-9-BBN reagent.
-
-
Cross-Coupling Reaction:
-
To a separate dry, nitrogen-flushed flask, add the aryl/vinyl halide (1.0 mmol), the palladium pre-catalyst (3 mol%), and the base (3 equiv).
-
Add the internal standard if using.
-
Via cannula, transfer the freshly prepared B-alkyl-9-BBN solution to this second flask.
-
Add additional solvent to bring the final concentration to ~0.1 M with respect to the aryl halide.
-
Heat the reaction mixture to the desired temperature (start with 60-80 °C) and monitor its progress by TLC or LC-MS at regular intervals (e.g., every 1-2 hours).
-
-
Workup and Analysis:
-
Once the reaction is complete (or has stalled), cool the mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analyze the crude product by ¹H NMR and LC-MS to determine yield and purity.
-
This systematic approach will allow you to efficiently screen different catalysts, ligands, bases, and temperatures to find the optimal conditions for your specific transformation.
References
-
Fürstner, A., & Seidel, G. (1998). Suzuki Reactions with B-Allyl-9-Borabicyclo[3.3.1]nonane (B-Allyl-9-BBN). SYNLETT, 1998(02), 161-162. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Ridgway, B. H., & Woerpel, K. A. (1998). Alkylboranes in the Suzuki−Miyaura Coupling: Stereochemical and Mechanistic Studies. The Journal of Organic Chemistry, 63(3), 458–460. [Link]
-
Liron, F., Fosse, C., Pernolet, A., & Roulland, E. (2007). Suzuki-Miyaura Cross-Coupling of 1,1-Dichloro-1-alkenes with 9-Alkyl-9-BBN. The Journal of Organic Chemistry, 72(7), 2220–2223. [Link]
-
Goodwin, N. (2005). B-Alkyl Suzuki Couplings. Macmillan Group Meeting Presentation. [Link]
-
Miyaura, N., & Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(5), 193-205. [Link]
-
Seidel, G., & Fürstner, A. (2011). Suzuki Reactions of Extended Scope: The “9‐MeO‐9‐BBN Variant” as a Complementary Format for Cross‐Coupling. Chemistry – A European Journal, 17(30), 8248-8263. [Link]
-
Unknown Author. (n.d.). Suzuki Coupling. [Link]
-
Miyaura, N., et al. (2011). Palladium(0)-Catalyzed Cross-Coupling Reaction of 9-Alkyl-9-BBN with Haloarenes and 1-Haloalkenes: (E)-4-(4-tert-Butylcyclohexyl)-1-phenyl-1-butene. Organic Syntheses, 88, 207. [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University Chemistry Department. [Link]
-
Fürstner, A., & Seidel, G. (1998). Suzuki Reactions with B-Allyl-9-Borabicyclo[3.3.1]nonane (B-Allyl-9-BBN). Scribd. [Link]
-
Ishiyama, T., Abe, S., Miyaura, N., & Suzuki, A. (1992). Palladium-Catalyzed Alkyl-Alkyl Cross-Coupling Reaction of 9-Alkyl-9-BBN Derivatives with Iodoalkanes Possessing B-Hydrogens. Chemistry Letters, 21(4), 691-694. [Link]
-
Al-Zoubi, R. M., Marion, O., & Hall, D. G. (2020). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. Molecules, 25(5), 1205. [Link]
-
Ishiyama, T., Abe, S., Miyaura, N., & Suzuki, A. (1992). Palladium-Catalyzed Alkyl-Alkyl Cross-Coupling Reaction of 9-Alkyl-9-BBN Derivatives with Iodoalkanes Possessing β-Hydrogens. Semantic Scholar. [Link]
-
Reddit User Discussion. (2023). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. r/Chempros. [Link]
-
Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers, 1(3), 235-239. [Link]
-
LibreTexts Chemistry. (2024). Suzuki-Miyaura Coupling. [Link]
-
Dreher, S. D., et al. (2011). Palladium-catalyzed alkyl-alkyl suzuki cross-couplings of primary alkyl bromides at room temperature: (13-chlorotridecyloxy)triethylsilane. Organic Syntheses, 88, 230-240. [Link]
-
Ridgway, B. H., & Woerpel, K. A. (1998). Alkylboranes in the Suzuki-Miyaura Coupling: Stereochemical and Mechanistic Studies. PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Alkylboranes in the Suzuki-Miyaura Coupling: Stereochemical and Mechanistic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. mdpi.com [mdpi.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Suzuki-Miyaura Cross-Coupling of 1,1-Dichloro-1-alkenes with 9-Alkyl-9-BBN [organic-chemistry.org]
- 12. academic.oup.com [academic.oup.com]
- 13. [PDF] Palladium-Catalyzed Alkyl-Alkyl Cross-Coupling Reaction of 9-Alkyl-9-BBN Derivatives with Iodoalkanes Possessing β-Hydrogens. | Semantic Scholar [semanticscholar.org]
preventing hydrolysis of 9-Bromo-9-borabicyclo[3.3.1]nonane during reactions
Welcome to the technical support center for 9-Bromo-9-borabicyclo[3.3.1]nonane (9-Br-9-BBN). This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on preventing the hydrolysis of this valuable but sensitive reagent during experimental procedures. By understanding the causality behind its reactivity and implementing robust handling protocols, you can ensure the success and reproducibility of your reactions.
The Challenge: The Inherent Moisture Sensitivity of 9-Br-9-BBN
9-Bromo-9-borabicyclo[3.3.1]nonane is a powerful reagent in organic synthesis, prized for its role in reactions like haloboration.[1] However, its utility is intrinsically linked to its high reactivity, particularly towards nucleophiles. The substitution of a hydride in the parent 9-BBN with a bromine atom significantly increases the polarity and reactivity of the boron center, making the B-Br bond highly susceptible to cleavage by water.[2]
Hydrolysis not only deactivates the reagent, converting it to 9-hydroxy-9-borabicyclo[3.3.1]nonane, but can also generate hydrogen bromide (HBr) in situ.[3] This acidic byproduct can catalyze unwanted side reactions, leading to complex product mixtures, low yields, and inconsistent results. This guide provides a systematic approach to troubleshooting and preventing these issues.
Troubleshooting Guide: Proactive Solutions for Common Problems
This section addresses specific issues you may encounter, explaining the root cause related to hydrolysis and providing detailed protocols for prevention.
Problem 1: My reaction suffers from low or inconsistent yields.
Primary Suspected Cause: Your active reagent concentration is being depleted through hydrolysis, either from residual moisture in the reaction setup or from improperly stored 9-Br-9-BBN.
Causality Explained: When 9-Br-9-BBN reacts with water, the bromine atom is replaced by a hydroxyl group (-OH). This hydrolyzed form is no longer competent for the desired downstream reaction (e.g., haloboration, cross-coupling), effectively lowering the stoichiometry of your active reagent and leading to incomplete conversion of your starting material. Even trace amounts of moisture can cause significant degradation.
Solution: Implement a Rigorous Anhydrous Reaction Protocol
The cornerstone of success is the meticulous exclusion of water and atmospheric moisture from your reaction.
Experimental Protocol: Anhydrous Reaction Setup
-
Glassware Preparation:
-
Thoroughly clean all glassware (reaction flask, addition funnel, condenser, etc.).
-
Dry the glassware in an oven at >120 °C for at least 4 hours, or flame-dry under a high vacuum.[4]
-
Assemble the apparatus while still hot and immediately purge with a stream of dry, inert gas (Nitrogen or Argon).[4] Maintain a positive pressure of the inert gas throughout the entire experiment.
-
-
Solvent and Reagent Preparation:
-
Use only high-purity, anhydrous solvents. It is best practice to freshly distill solvents from an appropriate drying agent (e.g., sodium/benzophenone for THF, calcium hydride for hydrocarbons) prior to use.[5]
-
Ensure all other reagents and starting materials are rigorously dried. Liquid substrates can be distilled from drying agents, while solids can be dried under high vacuum.
-
-
Handling 9-Br-9-BBN:
-
Solutions of 9-BBN and its derivatives are highly reactive to both water and oxygen.[6] Handle the reagent exclusively under an inert atmosphere using Schlenk line techniques or inside a glovebox.
-
If using a solution, transfer it via a dry, gas-tight syringe or a double-ended needle (cannula).[7]
-
If using the solid, weigh it quickly and transfer it in a glovebox or under a strong counterflow of inert gas.
-
Caption: Workflow for Anhydrous Reaction Setup
Problem 2: I'm observing unexpected and unidentified side products.
Primary Suspected Cause: In-situ generation of HBr from the hydrolysis of 9-Br-9-BBN is catalyzing or participating in undesired reactions.
Causality Explained: The reaction of 9-Br-9-BBN with one equivalent of water produces 9-hydroxy-9-BBN and one equivalent of HBr.[3] This strong acid can react with acid-sensitive functional groups on your substrate or product (e.g., epoxides, certain protecting groups) or promote isomerization or polymerization, leading to a complex and difficult-to-purify reaction mixture.
Solution: Strict Moisture Exclusion and Reagent Purity
-
Primary Defense: The protocol described for Problem 1 is your most effective defense. Preventing hydrolysis prevents the formation of HBr.
-
Reagent Quality: Ensure the 9-Br-9-BBN you are using has not been previously compromised. If the reagent is old or has been handled improperly, its purity may be questionable. Consider titrating a sample or running a control reaction on a simple substrate to verify its activity.
-
Avoid Acid Scavengers Unless Necessary: While adding a non-nucleophilic, hindered base could theoretically scavenge generated HBr, this adds complexity and a potential reactant to your system. It is far better to prevent HBr formation in the first place.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of 9-Br-9-BBN hydrolysis?
A: The boron atom in 9-Br-9-BBN is electron-deficient (electrophilic). The oxygen atom in a water molecule acts as a nucleophile, attacking the boron center. This initiates a reaction sequence that cleaves the highly labile boron-bromine bond and forms a new, more stable boron-oxygen bond, releasing HBr as a byproduct.
Caption: Hydrolysis of 9-Br-9-BBN
Q2: How should I properly store 9-Br-9-BBN?
A: Proper storage is critical to maintaining the reagent's integrity. Store 9-Br-9-BBN in a tightly sealed container in a cool, dry, and well-ventilated place.[8] The container should be stored under an inert atmosphere (Nitrogen or Argon).[9][10] For long-term storage, sealing the container with paraffin film and placing it inside a desiccator or a dry box is recommended.
Q3: What solvents are recommended, and how can I ensure they are dry?
A: A range of aprotic solvents are compatible, provided they are anhydrous. The key is the absence of water, not the specific solvent. Protic solvents like water and alcohols are incompatible as they will react with the reagent.[9]
| Solvent | Recommended Drying Method |
| Tetrahydrofuran (THF) | Distillation from sodium/benzophenone ketyl |
| Diethyl Ether | Distillation from sodium/benzophenone ketyl |
| Toluene, Hexane, Benzene | Distillation from CaH₂ or sodium |
| Dichloromethane (DCM) | Distillation from CaH₂ |
Q4: My reaction failed even with precautions. Could my 9-Br-9-BBN solution have degraded?
A: Yes. Commercially available solutions of boranes can degrade over time, even when stored under seemingly ideal conditions.[11] It is always best to use freshly prepared solutions or to titrate older solutions to determine their molarity before use. The solid dimer of the parent 9-BBN is known to be more stable than its solutions.[5][11] By extension, solutions of the more reactive 9-Br-9-BBN should be treated with similar caution.
Q5: An aqueous workup is required to isolate my product. How do I proceed?
A: An aqueous workup is performed after the reaction is complete and the 9-Br-9-BBN has been consumed. At this stage, the goal is to quench any remaining reactive species and separate the boron byproducts from your desired organic product. The hydrolysis of boron compounds during workup is often intentional and necessary for purification. For example, in hydroboration-oxidation reactions, an oxidative workup with hydrogen peroxide and aqueous base is required to convert the borane intermediate to the desired alcohol.[12] The critical period for preventing hydrolysis is during the reaction itself, not during the subsequent workup.
References
-
9-borabicyclo[3.3.1]nonane dimer - Organic Syntheses Procedure. Organic Syntheses. [Link]
- US3984479A - Preparation of 9-BBN - Google Patents.
-
synthesis of 9-borabicyclo[3.3.1]nonane (9-bbn). Eugene E. Kwan. [Link]
-
M. Vaultier and G. Alcaraz Dehydrogenative boration of alkenes leading to vinylic boron compounds. Science of Synthesis. [Link]
-
Multifaceted Hidden Halogen Effects in Asymmetric Catalysis. Edinburgh Research Explorer. [Link]
-
Does anybody know the reaction of 9-bbn followed by peroxide reduction? ResearchGate. [Link]
-
Hydroboration and Organic Synthesis: 9-Borabicyclo [3.3.1] Nonane (9-Bbn). SciSpace. [Link]
-
bicyclo[3.3.1]nonan-9-one - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Troublesome hydroboration (9-BBN) : r/Chempros. Reddit. [Link]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. benchchem.com [benchchem.com]
- 3. pure.ed.ac.uk [pure.ed.ac.uk]
- 4. ekwan.github.io [ekwan.github.io]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. scispace.com [scispace.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. echemi.com [echemi.com]
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- 10. Page loading... [guidechem.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: 9-Borabicyclo[3.3.1]nonane Bromide (9-BBN-Br)
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 9-BBN-Br and its derivatives. As a powerful and selective reagent, 9-BBN plays a crucial role in modern organic synthesis, particularly in hydroboration and cross-coupling reactions. This guide is designed to provide in-depth, practical solutions to common challenges encountered during its use, helping you optimize reaction yields, improve selectivity, and troubleshoot unexpected outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the handling, stability, and general reactivity of 9-BBN derivatives.
Q1: What is 9-BBN and why is it used as a dimer?
A: 9-Borabicyclo[3.3.1]nonane (9-BBN) is a dialkylborane. In solution and solid-state, it exists as a stable dimer, linked by hydride bridges. This dimeric structure makes solid 9-BBN remarkably stable and non-pyrophoric, unlike many other dialkylboranes.[1][2] For reactions, the dimer must dissociate into the monomeric, reactive form. This equilibrium is a key factor in its reactivity.
Q2: How should I handle and store 9-BBN and its derivatives like B-Alkyl-9-BBN?
A: While crystalline 9-BBN dimer is reasonably air-stable for brief periods, it is hygroscopic and can slowly oxidize.[1][3] For long-term storage, it should be kept under an inert atmosphere (Nitrogen or Argon) in a refrigerator. Solutions of 9-BBN (e.g., in THF) and its derivatives, such as B-Alkyl-9-BBNs, are highly sensitive to air and moisture and must be handled using strict air-free techniques (e.g., Schlenk line or glovebox).[2][4]
Q3: What makes 9-BBN highly regioselective in hydroboration reactions?
A: The exceptional regioselectivity of 9-BBN stems from its significant steric bulk. The bicyclic structure creates a sterically hindered environment around the boron-hydride bond. During the hydroboration of an alkene, the boron atom preferentially adds to the less sterically hindered carbon of the double bond, often with >99% selectivity for the anti-Markovnikov product.[5][6][7]
Q4: Can I use 9-BBN-Br directly, or is it typically generated in situ?
A: B-Bromo-9-BBN (9-BBN-Br) can be purchased or prepared. However, a more common and versatile approach is to first perform a hydroboration reaction on a desired alkene using 9-BBN-H to generate a specific B-Alkyl-9-BBN intermediate.[8][9] This intermediate is then used directly in subsequent reactions, such as Suzuki-Miyaura cross-couplings. This two-step sequence allows for the creation of a wide variety of organoborane coupling partners.
Part 2: Troubleshooting Guide for Low Yield & Poor Selectivity
This section is structured to diagnose and solve specific experimental problems.
Problem 1: Low or No Product Yield in a Suzuki-Miyaura Coupling Reaction
You've formed your B-Alkyl-9-BBN intermediate via hydroboration and are attempting a subsequent palladium-catalyzed cross-coupling, but the yield is disappointingly low.
Here is a logical flowchart to systematically identify the point of failure.
Caption: Troubleshooting flowchart for low-yield Suzuki reactions.
| Potential Cause | Scientific Rationale & Explanation | Recommended Action & Protocol |
| 1. Incomplete Hydroboration | The B-Alkyl-9-BBN intermediate is the active nucleophile in the coupling. If it doesn't form, the reaction cannot proceed. This can be due to impure alkene, inactive 9-BBN-H, or insufficient reaction time. | Verify Intermediate Formation: Before adding the coupling partners, take a small aliquot from the reaction, quench it with an oxidizing agent (e.g., NaOH/H₂O₂), and analyze by GC-MS or ¹H NMR to confirm the formation of the corresponding alcohol. If formation is low, re-run the hydroboration ensuring reagents are pure and conditions are strictly anhydrous.[6][8] |
| 2. Inactive Palladium Catalyst | The Pd(0) species is essential for the oxidative addition step of the catalytic cycle. Catalysts can be deactivated by oxygen or impurities. "Palladium black" crashing out of the solution is a visual indicator of catalyst death. | Use Active Catalyst: Use a freshly opened bottle of the palladium catalyst or one stored properly under inert gas. Consider using a more robust pre-catalyst or ligand system, such as those incorporating bulky phosphines like XantPhos, which can improve stability and efficiency.[10] |
| 3. Incorrect Choice of Base | The base is critical for the transmetalation step. It activates the organoborane by forming a more nucleophilic "ate" complex, [R-9-BBN(Base)]⁻.[11][12] The strength and solubility of the base matter. | Optimize the Base: For B-Alkyl-9-BBN, strong aqueous bases like NaOH, K₃PO₄, or Cs₂CO₃ are often required.[8][10] Start with 3M aqueous K₃PO₄. If the reaction is sluggish, screen other bases. Ensure vigorous stirring to overcome phase-transfer limitations if using a biphasic system. |
| 4. Protodeboronation (Side Reaction) | The C-B bond is susceptible to cleavage by acidic protons, especially at elevated temperatures. This destroys the organoborane intermediate, converting it back to an alkane and effectively halting the reaction. | Control the pH: Ensure the reaction medium is basic throughout. Avoid any acidic quench or workup steps until the coupling is complete. If your substrate has acidic protons, use a non-protic base or add the base at a later stage. |
| 5. Ligand Selection | The ligand bound to the palladium center dictates the catalyst's reactivity and stability. For sterically hindered partners, a bulky ligand with a large bite angle may be necessary to facilitate reductive elimination. | Screen Ligands: If using a simple catalyst like Pd(PPh₃)₄ fails, switch to a catalyst/ligand system known for Csp²-Csp³ couplings. PdCl₂(dppf) is a reliable starting point.[8][13] For challenging couplings, consider ligands like SPhos or XPhos. |
Problem 2: Poor Regio- or Stereoselectivity
You are obtaining a mixture of products, indicating a loss of the high selectivity expected from 9-BBN.
Cause 1: Insufficient Steric Differentiation in the Substrate
-
Rationale: While 9-BBN is highly selective, its effectiveness diminishes if the two carbons of the double bond are sterically similar. In such cases, a mixture of regioisomers can result.
-
Solution:
-
Lower the Reaction Temperature: The hydroboration step is often run at 0 °C or room temperature.[8] Lowering the temperature (e.g., to -20 °C or -40 °C) can enhance the kinetic selectivity by amplifying small differences in activation energy between the two possible transition states.
-
Analyze Substrate: Re-evaluate the substrate. If selectivity is inherently poor, a different synthetic strategy may be required.
-
Cause 2: Isomerization of the Alkene
-
Rationale: Trace acids or metals can catalyze the isomerization of your starting alkene to a more stable internal alkene before hydroboration occurs. 9-BBN will then react with this new isomer, leading to an unexpected product.
-
Solution:
-
Purify Starting Materials: Ensure your alkene is pure and free from acidic residues. Pass it through a short plug of basic alumina if necessary.
-
Check Solvents: Use freshly distilled, anhydrous solvents to eliminate contaminants.
-
Cause 3: Loss of Stereochemistry during Coupling
-
Rationale: The Suzuki-Miyaura coupling with B-Alkyl-9-BBN reagents is known to proceed with retention of configuration at the carbon center.[11] If you observe scrambling, it may point to a side reaction or an alternative, non-concerted transmetalation pathway.
-
Solution:
-
Confirm Mechanism: This is a rare issue. Ensure that the observed product is not from an elimination-re-addition pathway.
-
Optimize Coupling Conditions: Revert to well-established conditions for stereospecific couplings, often involving palladium catalysts with ferrocenylphosphine ligands (e.g., dppf).[8]
-
Part 3: Optimized Experimental Protocol
This section provides a reliable, step-by-step protocol for a typical two-step hydroboration/Suzuki-Miyaura coupling sequence.
Protocol: Synthesis of an Alkyl-Aryl Coupled Product
Caption: Standard workflow for hydroboration-coupling reactions.
Step 1: Hydroboration to form B-Alkyl-9-BBN
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with nitrogen. Maintain a positive nitrogen atmosphere throughout the reaction.
-
Reagents: To the flask, add the terminal alkene (1.1 mmol). Dissolve it in anhydrous THF (5 mL).
-
Addition: Cool the flask to 0 °C in an ice bath. Slowly add a 0.5 M solution of 9-BBN in THF (1.1 mmol, 2.2 mL) dropwise via syringe.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours. The resulting solution contains your B-Alkyl-9-BBN intermediate and is used directly in the next step.[8]
Step 2: Suzuki-Miyaura Cross-Coupling
-
Additions: To the solution from Step 1, add the aryl halide (1.0 mmol), the palladium catalyst (e.g., PdCl₂(dppf), 0.03 mmol), and an aqueous solution of base (e.g., 3 M K₃PO₄, 3.0 mmol, 1 mL).
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (typically ~70 °C for THF) under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress by taking small aliquots, quenching them, and analyzing by TLC or GC-MS. The reaction is typically complete in 12-16 hours.
Step 3: Workup and Purification
-
Quench: Cool the reaction mixture to room temperature. Cautiously add 30% hydrogen peroxide (H₂O₂) (approx. 1 mL) to oxidize any residual organoboranes. Stir for 30 minutes.
-
Extraction: Dilute the mixture with water and extract three times with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Washing: Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the final product.
References
-
Organic Syntheses Procedure for 9-borabicyclo[3.3.1]nonane dimer. Organic Syntheses. Available at: [Link]
-
Working with Hazardous Chemicals. Organic Syntheses. Available at: [Link]
-
Soderquist, J. A., & Rane, A. M. (1995). Alkylboranes in the Suzuki−Miyaura Coupling: Stereochemical and Mechanistic Studies. The Journal of Organic Chemistry. Available at: [Link]
-
Liron, F., et al. (2007). Suzuki-Miyaura Cross-Coupling of 1,1-Dichloro-1-alkenes with 9-Alkyl-9-BBN. The Journal of Organic Chemistry. Available at: [Link]
-
Pearson Study Prep. The bulky borane 9-BBN was developed to enhance the selectivity of hydroboration. Pearson+. Available at: [Link]
-
El-Qasem, E., et al. (2018). Selective Hydroboration–Oxidation of Terminal Alkenes under Flow Conditions. Chemistry – A European Journal. Available at: [Link]
-
Kwan, E. E. (2015). Synthesis of 9-borabicyclo[3.3.1]nonane (9-BBN). Harvard University. Available at: [Link]
-
Franklin, A., et al. (2025). Exploring cost-effective and asymmetric alternatives to 9-BBN. Bridgewater College Digital Commons. Available at: [Link]
-
Pearson Study Prep. Hydroboration of Alkenes. Pearson+. Available at: [Link]
-
Soderquist, J. A., & Negron, A. (1991). A versatile synthesis of 9-BBN derivatives from organometallic reagents and 9-(triisopropylsilyl)thio-9-borabicyclo[3.3.1]nonane. ResearchGate. Available at: [Link]
-
Strassner, T., et al. (2007). Suzuki–Miyaura Cross Coupling Reactions of B-Allenyl-9-BBN. ResearchGate. Available at: [Link]
-
Ahluwalia, V.K. (2005). Suzuki Coupling. Name Reactions in Organic Synthesis. Available at: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Suzuki–Miyaura Cross-Couplings of Alkylboranes: Transmetalation Studies and Synthesis of Model Organopalladium Pretransmetalation Species. Accounts of Chemical Research. Available at: [Link]
-
Brown Hydroboration. Organic Chemistry Portal. Available at: [Link]
-
Dhillon, R. S. (2007). Hydroboration and Organic Synthesis: 9-Borabicyclo [3.3.1] Nonane (9-Bbn). Springer. Available at: [Link]
-
Dhillon, R. S. (2007). Hydroboration and organic synthesis: 9-Borabicyclo[3.3.1]nonane (9-BBN). ResearchGate. Available at: [Link]
-
9-BBN. Orgoly. Available at: [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. scispace.com [scispace.com]
- 3. orgsyn.org [orgsyn.org]
- 4. ekwan.github.io [ekwan.github.io]
- 5. The bulky borane 9-BBN was developed to enhance the selectivity o... | Study Prep in Pearson+ [pearson.com]
- 6. Brown Hydroboration [organic-chemistry.org]
- 7. orgoly.com [orgoly.com]
- 8. Syntheses of Functionalized Alkenes, Arenes, and Cycloalkenes via a Hydroboration-Coupling Sequence [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki-Miyaura Cross-Coupling of 1,1-Dichloro-1-alkenes with 9-Alkyl-9-BBN [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Suzuki Coupling (Chapter 110) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
9-Bromo-9-borabicyclo[3.3.1]nonane (9-BBN-Br) Reactivity: A Technical Support Guide
Welcome to the technical support center for 9-Bromo-9-borabicyclo[3.3.1]nonane (9-BBN-Br). This guide is designed for researchers, chemists, and drug development professionals who utilize this potent Lewis acid in their synthetic endeavors. Here, we address common questions and troubleshooting scenarios related to the crucial role of solvent selection in modulating the reactivity, stability, and selectivity of 9-BBN-Br. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experimental design.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the properties and handling of 9-BBN-Br, with a focus on the impact of solvent choice.
Q1: What is the primary difference in reactivity between 9-BBN-H and 9-BBN-Br, and how does solvent choice play a role?
A1: The substitution of a hydride with a bromine atom at the boron center dramatically increases the electrophilicity of the boron atom in 9-BBN-Br. Bromine's strong electron-withdrawing inductive effect makes the boron center more electron-deficient, thus rendering 9-BBN-Br a significantly stronger Lewis acid than its parent, 9-BBN-H.[1] This enhanced Lewis acidity is the cornerstone of its reactivity, enabling it to efficiently cleave ethers and act as a catalyst for various transformations.
Solvent choice is critical because it directly modulates this Lewis acidity.
-
Non-coordinating solvents (e.g., dichloromethane (DCM), hexane, toluene) will minimally interact with the boron center, preserving its high intrinsic Lewis acidity. These are often the solvents of choice for reactions requiring maximum electrophilicity.
-
Coordinating, Lewis basic solvents (e.g., tetrahydrofuran (THF), diethyl ether, dimethyl sulfide (DMS)) will form a Lewis acid-base adduct with 9-BBN-Br. This complexation reduces the effective Lewis acidity of the boron center. While this can slow down some desired reactions, it can also improve the reagent's stability in solution and, in some cases, prevent unwanted side reactions by tempering its reactivity. The relative Lewis acidity of boron trihalides is known to be dependent on the strength of the Lewis base it interacts with.[2]
Q2: How should I prepare and store solutions of 9-BBN-Br? What is the expected stability in different solvents?
A2: 9-BBN-Br is highly sensitive to moisture and air. All handling, including the preparation of solutions, must be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and oven-dried glassware.[3][4] Commercially, 9-BBN-Br is often supplied as a solution in a non-coordinating solvent like dichloromethane.
-
Dichloromethane (DCM) or Hexane: Solutions in these non-coordinating solvents are generally preferred for maintaining high reactivity. However, their long-term stability can be a concern. While specific data for 9-BBN-Br is scarce, analogous reagents like 9-BBN dimer are known to be stable when stored properly.[3] It is best practice to use these solutions fresh or titrate them before use if they have been stored for an extended period.
-
Tetrahydrofuran (THF): A solution in THF will be more stable than in non-coordinating solvents due to the formation of the THF-borane complex.[5] This complexation protects the boron center from degradation pathways. However, the reagent will be less reactive. For applications where high Lewis acidity is not paramount, or for longer-term storage of a stock solution, THF is a reasonable choice. Note that even stabilized solutions should be stored under an inert atmosphere and refrigerated.
Q3: I am using 9-BBN-Br for the cleavage of a methyl ether. Which solvent should I choose?
A3: For ether cleavage, maximizing the Lewis acidity of the boron reagent is typically desired. Therefore, a non-coordinating solvent like dichloromethane (CH₂Cl₂) is the recommended starting point.
The mechanism for ether cleavage by haloboranes like BBr₃ (a close analog of 9-BBN-Br) begins with the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom.[6] The subsequent step, cleavage of the C-O bond, can proceed via an Sₙ1 or Sₙ2 pathway depending on the substrate.[7][8][9] In a non-coordinating solvent, the full Lewis acidic potential of 9-BBN-Br is available to facilitate this process.
Using a coordinating solvent like THF would lead to competition for the boron center between the solvent and the ether substrate. This would likely decrease the reaction rate. Recent computational studies on BBr₃ have even suggested a bimolecular mechanism for the cleavage of aryl methyl ethers where one BBr₃-ether adduct acts as a bromide donor to a second adduct, a pathway that would be disfavored by a coordinating solvent.[9][10][11]
Section 2: Troubleshooting Guide
This section provides solutions to common problems encountered during experiments with 9-BBN-Br, formatted for quick reference.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Reaction is sluggish or incomplete (e.g., ether cleavage not going to completion). | 1. Degraded Reagent: 9-BBN-Br solution may have degraded due to exposure to air or moisture. 2. Solvent Choice: Use of a coordinating solvent (e.g., THF) is reducing the effective Lewis acidity of the 9-BBN-Br. 3. Insufficient Temperature: The reaction may require thermal energy to overcome the activation barrier. | 1. Verify Reagent Activity: Use a freshly opened bottle of 9-BBN-Br solution or prepare a fresh solution from the solid. Consider titrating the solution to confirm its molarity. 2. Change Solvent: Switch from a coordinating solvent like THF to a non-coordinating solvent such as dichloromethane (DCM) or hexane to maximize Lewis acidity.[10][12] 3. Increase Temperature: Cautiously increase the reaction temperature. For ether cleavages, reactions are often run from 0 °C to room temperature, but gentle reflux in DCM may be necessary for stubborn substrates. |
| Low yield and formation of side products. | 1. Excessive Reactivity: In a non-coordinating solvent, 9-BBN-Br might be too reactive for a substrate with multiple sensitive functional groups. 2. Moisture Contamination: Presence of water in the reaction mixture will quench the 9-BBN-Br and can lead to hydrolysis byproducts. | 1. Moderate Reactivity: If non-specific reactivity is an issue, consider switching to a coordinating solvent like THF. The formation of the THF adduct will temper the Lewis acidity of the 9-BBN-Br, potentially leading to a cleaner reaction. 2. Ensure Anhydrous Conditions: Rigorously dry all glassware and solvents. Use fresh, anhydrous solvents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the setup and reaction.[4] |
| Inconsistent results between batches. | 1. Reagent Inconsistency: The concentration of the 9-BBN-Br solution may vary, especially if the bottle has been used multiple times. 2. Solvent Quality: The solvent from different batches may have varying levels of water or other impurities. | 1. Standardize Reagent: Always use a fresh bottle for critical reactions or titrate the solution before each use to ensure an accurate stoichiometry. 2. Use High-Purity Solvents: Use freshly purified, anhydrous solvents or purchase high-quality anhydrous solvents and use them promptly after opening. |
| Precipitate forms upon adding substrate. | 1. Insolubility: The substrate or the resulting Lewis acid-base adduct may be insoluble in the chosen solvent. 2. Reaction with Solvent: Although less common with standard solvents, some functional groups on the substrate could potentially react with the solvent under Lewis acidic conditions. | 1. Change Solvent System: If solubility is an issue in a non-polar solvent like hexane, switch to a more polar, non-coordinating solvent like dichloromethane. If the problem persists, a coordinating solvent like THF might be necessary to solubilize the species, accepting a potential decrease in reaction rate. 2. Review Substrate-Solvent Compatibility: Ensure that your substrate is stable in the chosen solvent in the presence of a strong Lewis acid. |
Section 3: Experimental Protocols & Data
General Protocol for Ether Cleavage
This protocol provides a general starting point for the cleavage of a methyl ether using 9-BBN-Br.
-
To an oven-dried, round-bottom flask under a positive pressure of argon, add the methyl ether substrate (1.0 equiv).
-
Dissolve the substrate in anhydrous dichloromethane (approx. 0.1–0.5 M).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of 9-BBN-Br (1.1–1.5 equiv, typically 1.0 M in DCM) dropwise via syringe.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC or GC/MS.
-
If the reaction is sluggish, allow it to warm to room temperature and stir for an additional 2–16 hours.
-
Upon completion, carefully quench the reaction by the slow addition of methanol, followed by water.
-
Proceed with standard aqueous workup and purification.
Solvent Influence on Lewis Acidity and Reactivity
The choice of solvent has a profound impact on the effective Lewis acidity of 9-BBN-Br. This relationship can be summarized as follows:
| Solvent Class | Examples | Interaction with 9-BBN-Br | Effect on Lewis Acidity | Recommended Use Cases |
| Non-Coordinating, Non-Polar | Hexane, Cyclohexane | Minimal interaction. | Highest effective Lewis acidity. | When maximum reactivity is required; reagent and adduct solubility may be limited. |
| Non-Coordinating, Polar | Dichloromethane (DCM), Chloroform | Minimal electronic interaction. | High effective Lewis acidity. | General purpose solvent for reactions requiring a strong Lewis acid, good solvating power.[12] |
| Coordinating (Lewis Basic) | Tetrahydrofuran (THF), Diethyl Ether (Et₂O), Dimethyl Sulfide (DMS) | Forms a Lewis acid-base adduct (e.g., 9-BBN-Br•THF). | Moderated (reduced) Lewis acidity. | Stabilizing the reagent, improving solubility, or tempering reactivity for sensitive substrates.[5] |
Section 4: Mechanistic Visualizations
The interaction of 9-BBN-Br with solvents and substrates is key to understanding its reactivity. The following diagrams illustrate these fundamental relationships.
Caption: Solvent effect on 9-BBN-Br Lewis acidity.
Caption: General mechanisms for ether cleavage by 9-BBN-Br.
References
-
Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. European Journal of Organic Chemistry. [Link]
-
Nature and Strength of Lewis Acid/Base Interaction in Boron and Nitrogen Trihalides. PMC. [Link]
-
Electrophilic Activation of Lewis Base Complexes of Borane with Trityl Tetrakis(pentafluorophenyl)borate. PMC. [Link]
-
Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]
-
9-borabicyclo[3.3.1]nonane dimer. Organic Syntheses. [Link]
-
(1) synthesis of 9-borabicyclo[3.3.1]nonane (9-bbn). Eugene E. Kwan. [Link]
-
Reactions of Ethers-Ether Cleavage. Chemistry Steps. [Link]
-
Lewis Acidic Boranes, Lewis Bases, and Equilibrium Constants: A Reliable Scaffold for a Quantitative Lewis Acidity/Basicity Scale. PMC. [Link]
-
PALLADIUM(0)-CATALYZED REACTION OF 9-ALKYL-9-BORABICYCLO[3.3.1]NONANE WITH 1-BROMO-1-PHENYLTHIOETHENE: 4-(3-CYCLOHEXENYL)-2-PHENYLTHIO-1-BUTENE. Organic Syntheses. [Link]
-
9-Borabicyclo[3.3.1]nonane [9-BBN]. Common Organic Chemistry. [Link]
-
Application of the Lewis acidity parameters LAB in borane‐catalyzed... ResearchGate. [Link]
-
9-Borabicyclo[3.3.1]nonane (9-BBN). ResearchGate. [Link]
-
Hydroboration and Organic Synthesis: 9-Borabicyclo [3.3.1] Nonane (9-Bbn). SciSpace. [Link]
-
BBr3-Assisted Cleavage of Most Ethers Does Not Follow the Commonly Assumed Mechanism | Request PDF. ResearchGate. [Link]
-
PALLADIUM(0)-CATALYZED REACTION OF 9-ALKYL-9-BORABICYCLO[3.3.1]NONANE WITH 1-BROMO-1-PHENYLTHIOETHENE: 4-(3-CYCLOHEXENYL)-2-PHENYLTHIO-1-BUTENE. Organic Syntheses. [Link]
-
Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. PubMed. [Link]
-
Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Facilitated Demethylation of Aryl Methyl Ethers. ScholarWorks@GVSU. [Link]
-
Template for Electronic Submission to ACS Journals. Universidade Fernando Pessoa. [Link]
-
Unusual kinetics for the reaction of 9-borabicyclo[3.3.1]nonane with representative alkenes. Proceedings of the National Academy of Sciences. [Link]
Sources
- 1. US3984479A - Preparation of 9-BBN - Google Patents [patents.google.com]
- 2. Nature and Strength of Lewis Acid/Base Interaction in Boron and Nitrogen Trihalides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. ekwan.github.io [ekwan.github.io]
- 5. scispace.com [scispace.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. researchgate.net [researchgate.net]
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- 10. researchgate.net [researchgate.net]
- 11. "Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Fac" by Richard L. Lord, Andrew L. Korich et al. [scholarworks.gvsu.edu]
- 12. bdigital.ufp.pt [bdigital.ufp.pt]
managing air and moisture sensitivity of 9-BBN-Br in solution
Technical Support Center: Managing 9-BBN-Br in Solution
A Senior Application Scientist's Guide to Handling Air and Moisture Sensitivity
Welcome to the technical support center for B-bromo-9-borabicyclo[3.3.1]nonane (9-BBN-Br). This guide is designed for researchers, scientists, and drug development professionals who utilize this powerful but sensitive reagent. As your senior application scientist, my goal is to provide not just protocols, but the underlying chemical principles and field-proven insights to ensure your experiments are successful, reproducible, and safe. We will move beyond simple steps to understand the "why" behind each technique, creating a self-validating system for your work.
Understanding the Challenge: The Inherent Reactivity of 9-BBN-Br
9-BBN-Br, like its parent compound 9-BBN, is a highly valuable reagent in organic synthesis, particularly for cross-coupling reactions like the Suzuki-Miyaura coupling.[][2][3] Its reactivity stems from the electron-deficient nature of the boron atom. This vacancy in boron's p-orbital makes it a strong Lewis acid, highly susceptible to attack by nucleophiles—most notably, ambient moisture (H₂O) and molecular oxygen (O₂).
-
Hydrolysis: Exposure to even trace amounts of water will lead to the rapid hydrolysis of the B-Br bond, and potentially the B-C bonds, forming boric acids and other boron-containing byproducts. This decomposition is a common reason for reaction failure.[4]
-
Oxidation: Oxygen can react with organoboranes, leading to the formation of borinic acids or other oxidized species.
While the solid dimer of the parent 9-BBN is reasonably stable and can be handled briefly in air, solutions are far more reactive and must be rigorously protected.[5][6][7] The introduction of the bromo substituent in 9-BBN-Br further enhances its Lewis acidity, demanding meticulous handling under a completely inert atmosphere.
Decomposition Pathway Visualization
The following diagram illustrates the primary pathways of reagent degradation upon exposure to air and moisture.
Caption: Degradation of 9-BBN-Br by common atmospheric contaminants.
Core Principles & Essential Preparations
Success with 9-BBN-Br is determined before the reagent is even added. The foundation of any air-sensitive reaction is the rigorous exclusion of the atmosphere. This is achieved using specialized equipment and techniques.[8][9][10]
Inert Atmosphere: Glovebox vs. Schlenk Line
The two primary tools for creating an inert atmosphere are the glovebox and the Schlenk line.
| Feature | Glovebox | Schlenk Line |
| Best Use Case | Manipulating solids, preparing stock solutions, running multiple or highly sensitive reactions.[11][12] | Routine solution-phase reactions, solvent transfers, and workups.[8][13] |
| Atmosphere | Continuously purified inert atmosphere (N₂ or Ar) at positive pressure.[12] | Flask-specific inert atmosphere achieved by cycling between vacuum and inert gas.[8][14] |
| Pros | Superior atmospheric control; easier to handle solids and perform complex manipulations. | More economical; multiple reactions can be run in parallel on a single manifold. |
| Cons | High initial and maintenance cost; potential for cross-contamination.[8] | Requires more technical skill for manipulations; atmosphere is only as good as the seals and technique. |
Pro-Tip: For the highest confidence, prepare your 9-BBN-Br stock solutions inside a glovebox and then perform individual reactions on a Schlenk line.
Glassware Preparation: The First Line of Defense
Water adsorbs strongly to glass surfaces.[8] Simply air-drying glassware is insufficient.
Protocol: Preparing Glassware for an Air-Sensitive Reaction
-
Clean & Dry: Ensure all glassware is scrupulously clean.
-
Oven-Dry: Place glassware, including stir bars, in an oven at >125 °C for at least 4 hours, or ideally, overnight.
-
Assemble Hot: While still hot (use thick, heat-resistant gloves), assemble your reaction apparatus (e.g., flask with condenser or stopper). The heat prevents moisture from re-adsorbing as the glass cools.
-
Connect to Schlenk Line: Immediately connect the assembled, cooling glassware to the Schlenk line.
-
Evacuate-Refill Cycles: Perform a minimum of three "vac-and-backfill" cycles.[13][14] This involves evacuating the flask under high vacuum for several minutes and then refilling it with a high-purity inert gas (Argon is preferred for its density, but Nitrogen is also common).[8][13][14] This process physically removes the atmospheric gases rather than just diluting them.
Solvent Purity: The Most Common Point of Failure
Using "anhydrous" solvent directly from a bottle is often not enough. Solvents can absorb moisture and dissolve oxygen over time. For reactions with 9-BBN-Br, solvents must be both anhydrous and deoxygenated.
| Solvent | Drying Agent for Distillation | Degassing Method |
| Tetrahydrofuran (THF) | Sodium/Benzophenone | Freeze-Pump-Thaw (3 cycles) or sparging with inert gas. |
| Dioxane | Sodium/Benzophenone | Freeze-Pump-Thaw (3 cycles) or sparging with inert gas. |
| Toluene / Benzene | Sodium or CaH₂ | Freeze-Pump-Thaw (3 cycles) or sparging with inert gas.[15][16] |
| Hexanes / Pentane | Sodium or CaH₂ | Freeze-Pump-Thaw (3 cycles) or sparging with inert gas.[15][16] |
| Dichloromethane (DCM) | CaH₂ ( Never use Sodium! ) | Sparging with inert gas. (Freeze-Pump-Thaw is difficult due to its low freezing point).[15][16] |
Note: Many modern labs use solvent purification systems (SPS) that pass solvents through columns of activated alumina and copper catalysts.[17] These are excellent alternatives to distillation.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered when working with 9-BBN-Br solutions.
Q1: My reaction is sluggish or has stalled completely. What went wrong?
This is the most frequent issue and almost always points to reagent decomposition due to atmospheric contamination.
-
Cause A: Contaminated Solvent. This is the primary suspect. Even a small amount of water can quench the reagent.
-
Solution: Ensure your solvent was freshly purified and properly degassed immediately before use. Do not use solvents that were purified days or weeks ago.
-
-
Cause B: System Leak. A poorly greased joint, a cracked flask, or a pinhole in a septum can allow air to slowly poison the reaction.
-
Solution: Before starting, check all glassware for cracks. Use high-quality vacuum grease on all ground-glass joints. Use fresh, pliable septa for reagent additions.
-
-
Cause C: Degraded 9-BBN-Br Solution. Solutions of 9-BBN are known to decompose over time.[18]
-
Solution: Use a fresh bottle of reagent if possible. If you suspect your reagent is old, you can perform a quick test reaction with a simple, reliable substrate (e.g., hydroboration of 1-octene) to check its activity before committing your valuable materials.
-
Q2: A white precipitate has formed in my bottle of 9-BBN solution. Is it still usable?
This is a common observation, especially when solutions are stored in a refrigerator.[19][20]
-
Scenario A (Benign): 9-BBN Dimer Precipitation. 9-BBN exists as a dimer, which has limited solubility, especially at lower temperatures in solvents like THF.[19][21] This is often the case.
-
Diagnosis: Allow the bottle to warm to room temperature and swirl gently. If the precipitate redissolves completely, it was likely just the dimer crashing out of solution. The reagent quality is likely unaffected.
-
-
Scenario B (Problematic): Decomposition. If the precipitate does not redissolve upon warming, or if it appears flocculent or insoluble, it is likely a hydrolysis or oxidation byproduct (e.g., boric acids).
-
Diagnosis: The reagent has decomposed and should not be used, as it will give poor results and inaccurate stoichiometry.
-
Q3: How do I accurately transfer my 9-BBN-Br solution without exposing it to air?
The syringe or cannula transfer technique is critical. A sloppy transfer can ruin an otherwise perfectly prepared reaction.[11][13]
Workflow for Syringe Transfer
Caption: Step-by-step workflow for accurate, air-free syringe transfer.
Q4: I'm performing a Suzuki coupling after forming a B-alkyl-9-BBN species, and my yields are low. Is the 9-BBN-Br to blame?
Possibly. The quality of the organoborane intermediate is critical for the transmetalation step in Suzuki-Miyaura couplings.[2][22]
-
Incomplete Hydroboration/Borylation: If the initial reaction with 9-BBN-Br (or a 9-BBN derivative) was compromised by air or moisture, you will have less of your desired organoborane intermediate, leading directly to lower coupling yields.
-
Interference from Byproducts: Boric acid byproducts from decomposition can sometimes interfere with the catalytic cycle of the Suzuki reaction.
-
Solution: Ensure the first step is completely anhydrous and anaerobic. It is often wise to use a slight excess (1.1-1.2 eq) of the 9-BBN reagent to compensate for any minor, unavoidable decomposition, but this is not a substitute for good technique.
Final Checklist for Success
Before every experiment involving 9-BBN-Br, run through this mental checklist:
-
Glassware: Is it bone-dry and properly assembled?
-
Atmosphere: Have I performed at least three vac-and-backfill cycles? Is there a positive pressure of inert gas?
-
Solvent: Is it freshly purified and deoxygenated?
-
Reagents: Is my 9-BBN-Br solution clear and known to be active? Are all other reagents anhydrous?
-
Technique: Will I use proper, deliberate syringe/cannula techniques for all transfers?
By adhering to these principles and troubleshooting steps, you can harness the full synthetic potential of 9-BBN-Br, ensuring reliable and reproducible results in your research and development endeavors.
References
- Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds.
- The Schlenk Line Survival Guide. (2023). An Illustrated Guide to Schlenk Line Techniques.
- ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (2).
- UCLA Chemistry & Biochemistry. Safe Handling of Pyrophoric Materials.
- Longchang Chemical. (2024). Purification of common solvents.
- X-MOL. (2024). Summary of Common Organic Solvent Purification Methods Used in Laboratories.
- IONiC / VIPEr. Handling Air Sensitive Reagents and Working with a Schlenk Line.
- Columbia University Research. (2013). Pyrophoric Materials.
- JoVE (Journal of Visualized Experiments). (2017). Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line.
- American Chemical Society. The use of alternative solvent purification techniques.
- Organic Syntheses. 9-borabicyclo[3.3.1]nonane dimer.
- Organic Syntheses. Working with Hazardous Chemicals.
- SciSpace. Hydroboration and Organic Synthesis: 9-Borabicyclo [3.3.1] Nonane (9-Bbn).
- ACS Publications. (2024). Suzuki–Miyaura Cross-Couplings of Alkylboranes: Transmetalation Studies and Synthesis of Model Organopalladium Pretransmetalation Species.
- BOC Sciences. B-Bromo-9-borabicyclo[3.3.1]nonane.
- Reddit. (2020). Troublesome hydroboration (9-BBN).
- Reddit. (2024). 9-BBN storage.
- Organic Chemistry Portal. (2007). Suzuki-Miyaura Cross-Coupling of 1,1-Dichloro-1-alkenes with 9-Alkyl-9-BBN.
- ResearchGate. (2025). Suzuki–Miyaura Cross Coupling Reactions of B-Allenyl-9-BBN.
- Common Organic Chemistry. 9-Borabicyclo[3.3.1]nonane [9-BBN].
- Reddit. (2021). brown hydroboration/oxidation with 9-BBN.
- ResearchGate. (2014). Does anybody know the reaction of 9-bbn followed by peroxide reduction?.
Sources
- 2. Suzuki-Miyaura Cross-Coupling of 1,1-Dichloro-1-alkenes with 9-Alkyl-9-BBN [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. orgsyn.org [orgsyn.org]
- 7. scispace.com [scispace.com]
- 8. molan.wdfiles.com [molan.wdfiles.com]
- 9. ionicviper.org [ionicviper.org]
- 10. Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line [jove.com]
- 11. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 12. research.columbia.edu [research.columbia.edu]
- 13. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 14. Tips and Tricks for the Lab: Air-Sensitive Techniques (2) - ChemistryViews [chemistryviews.org]
- 15. longchangchemical.com [longchangchemical.com]
- 16. Summary of Common Organic Solvent Purification Methods Used in Laboratories | Universal Lab Blog [universallab.org]
- 17. acs.org [acs.org]
- 18. reddit.com [reddit.com]
- 19. reddit.com [reddit.com]
- 20. reddit.com [reddit.com]
- 21. 9-Borabicyclo[3.3.1]nonane [9-BBN] [commonorganicchemistry.com]
- 22. pubs.acs.org [pubs.acs.org]
troubleshooting low conversion rates in 9-BBN-Br mediated couplings
<Technical Support Center: B-Alkyl Suzuki-Miyaura Couplings
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 9-borabicyclo[3.3.1]nonane (9-BBN) mediated cross-coupling reactions. This guide is designed to provide in-depth, field-proven insights into troubleshooting low conversion rates in B-alkyl Suzuki-Miyaura couplings. We will move beyond simple procedural lists to explain the causality behind common failures and provide robust, validated solutions.
Troubleshooting Guide: Low Conversion & Stalled Reactions
This section addresses the most common and frustrating issue: low or incomplete conversion of your starting materials. Each problem is broken down by potential causes and actionable solutions.
Problem 1: Reaction shows little to no product formation.
Potential Cause A: Inactive Catalyst
The heart of the Suzuki-Miyaura reaction is the active Pd(0) species.[1][2] If this species is not generated efficiently or is deactivated, the catalytic cycle will not proceed.
-
Scientific Rationale: Many common precatalysts, such as Pd(OAc)₂, are in the Pd(II) oxidation state and must be reduced in situ to Pd(0) to enter the catalytic cycle.[1][2] This reduction can be inefficient. Furthermore, Pd(0) sources like Pd₂(dba)₃ can degrade upon storage, forming inactive palladium black. Phosphine ligands, essential for stabilizing the catalyst and modulating its reactivity, are susceptible to oxidation, which diminishes their ability to coordinate to the palladium center.[3]
-
Troubleshooting & Solutions:
-
Run a Control Reaction: Test your catalyst and ligand with a known, reliable coupling, such as bromobenzene and phenylboronic acid, to verify its activity.[1] Failure in this control experiment strongly indicates an issue with the catalyst itself.
-
Use Modern Precatalysts: Employ air- and moisture-stable palladacycle precatalysts (e.g., Buchwald G3/G4, PEPPSI™-type). These are engineered for the clean and highly efficient generation of the active Pd(0) species under reaction conditions.[1]
-
Ensure Ligand Integrity: Use fresh, high-purity ligands. Store air-sensitive phosphine ligands under an inert atmosphere. Consider using more robust N-heterocyclic carbene (NHC) ligands, which are often more stable and can promote high catalytic turnover.[3]
-
Potential Cause B: Poor Reagent Quality or Stability
The organoborane coupling partner is a frequent point of failure, especially when dealing with B-alkyl derivatives.
-
Scientific Rationale: While generally stable, B-alkyl-9-BBN reagents can be sensitive to air and moisture, particularly if not handled under an inert atmosphere.[4][5] The quality of the starting 9-BBN dimer is also critical; impurities can inhibit the reaction.[4][6] The organic halide must be pure, as certain impurities can poison the catalyst.
-
Troubleshooting & Solutions:
-
Verify 9-BBN Quality: Use crystalline, high-purity 9-BBN dimer. Commercial 9-BBN can be recrystallized from solvents like 1,2-dimethoxyethane to remove impurities.[4]
-
Handle Reagents Under Inert Atmosphere: While solid 9-BBN is reasonably air-stable for brief periods, it is best practice to store and handle it under nitrogen or argon.[4][6] Solutions of 9-BBN and the resulting B-alkyl-9-BBN derivatives should always be handled using standard air-free techniques.
-
Purify the Organic Halide: Ensure your aryl or vinyl halide is free from contaminants by distillation, recrystallization, or column chromatography prior to use.
-
Potential Cause C: Ineffective Base or Solvent System
The choice of base and solvent is not arbitrary; it is critical for facilitating the key transmetalation step.[7][8]
-
Scientific Rationale: In B-alkyl Suzuki couplings, the base is essential. It reacts with the B-alkyl-9-BBN reagent to form a more nucleophilic borate complex, [HO(R)-9-BBN]⁻.[8][9] This "ate" complex is what readily undergoes transmetalation with the Pd(II) center.[9] An inappropriate base (too weak, sterically hindered, or insoluble) will fail to generate this active species. The solvent system must solubilize all components and often works best in biphasic (organic/aqueous) or polar aprotic conditions.[7][10]
-
Troubleshooting & Solutions:
-
Screen Different Bases: If a weak base like K₂CO₃ fails, switch to a stronger base such as K₃PO₄, Cs₂CO₃, or an alkoxide like KOtBu.[11] The optimal base can be highly substrate-dependent.
-
Optimize the Solvent System: Common solvents include THF, dioxane, and DMF, often with added water.[11][12] The water aids in dissolving the inorganic base and facilitates the formation of the active borate complex.
-
Ensure Proper Mixing: In biphasic systems, vigorous stirring is essential to ensure efficient mass transport between the organic and aqueous phases.
-
Problem 2: Reaction starts but stalls at ~50-70% conversion.
Potential Cause A: Catalyst Deactivation or Insufficient Loading
The catalyst may be dying over the course of the reaction.
-
Scientific Rationale: Reductive elimination, the final step in the catalytic cycle, can be slow for sp³-hybridized alkyl groups. This can lead to side reactions like β-hydride elimination, especially with primary alkyl groups, which deactivates the catalyst and generates alkene byproducts.[13] Additionally, if the catalyst loading is too low for a challenging substrate, it may be fully consumed before the reaction reaches completion.
-
Troubleshooting & Solutions:
-
Increase Catalyst Loading: For difficult couplings, increasing the catalyst loading from 1-2 mol% to 3-5 mol% can often drive the reaction to completion.
-
Select Appropriate Ligands: For B-alkyl couplings, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often superior.[12] These ligands promote faster reductive elimination, outcompeting β-hydride elimination.[3]
-
Consider a Nickel Catalyst: For substrates prone to β-hydride elimination, nickel catalysts can sometimes provide better results than palladium.[10][13]
-
Potential Cause B: Competing Side Reactions
The desired product path is being intercepted by unproductive pathways.
-
Scientific Rationale: The two most common side reactions are protodeboronation (cleavage of the C-B bond by a proton source) and homocoupling of the organoborane reagent.[2] Protodeboronation is often exacerbated by excess water or acidic impurities. Homocoupling can occur if the reaction mixture is not properly degassed, as oxygen can promote the oxidative coupling of two organoborane molecules.[2]
-
Troubleshooting & Solutions:
-
Thoroughly Degas the Reaction Mixture: Before adding the catalyst, rigorously degas the solvent and reaction mixture by sparging with an inert gas (argon or nitrogen) for 20-30 minutes or by using several freeze-pump-thaw cycles.[11]
-
Control Water Content: While some water is often beneficial, excess water can lead to protodeboronation. Use a controlled amount (e.g., a 4:1 or 5:1 ratio of organic solvent to water).
-
Use Anhydrous Conditions as an Alternative: In some cases, particularly with sensitive substrates, completely anhydrous conditions using a strong, non-aqueous base like potassium trimethylsilanolate (TMSOK) can be effective.[14]
-
Frequently Asked Questions (FAQs)
Q1: Why is 9-BBN a good choice for B-alkyl Suzuki couplings?
9-BBN is an excellent hydroboration reagent that reacts with terminal alkenes with exceptionally high regioselectivity to form the terminal B-alkyl adduct.[15][16] This provides a reliable method for synthesizing the required sp³-hybridized organoborane partner. The resulting B-alkyl-9-BBN derivatives are often more stable and easier to handle than the corresponding alkylboronic acids.[17]
Q2: What is the mechanistic role of the base in this reaction?
The base is not merely a spectator or acid scavenger. Its primary role is to activate the organoborane. It coordinates to the Lewis acidic boron center of the B-alkyl-9-BBN, forming a tetracoordinate "ate" complex.[7][8][9] This complexation increases the electron density on the alkyl group, making it significantly more nucleophilic and facilitating the transfer of the alkyl group from boron to palladium in the transmetalation step.[9]
Q3: My organic halide is an aryl chloride. Why is the reaction so slow?
The first step of the catalytic cycle is the oxidative addition of the organic halide to the Pd(0) center.[3] The reactivity for this step follows the trend I > OTf > Br >> Cl.[10] The carbon-chlorine bond is much stronger and less polarized than the C-Br or C-I bond, making oxidative addition the rate-limiting step. To overcome this, you typically need more forcing conditions (higher temperatures) and, crucially, very electron-rich, bulky ligands (like Buchwald's SPhos or XPhos, or certain NHCs) that promote this difficult oxidative addition step.[8]
Q4: Can I prepare the B-alkyl-9-BBN in situ and use it directly?
Yes, this is a very common and efficient strategy. It involves a one-pot, two-step procedure where you first perform the hydroboration of your alkene with 9-BBN in a suitable solvent (like THF). Once the hydroboration is complete (typically monitored by TLC or GC), you can directly add the organic halide, palladium catalyst, ligand, base, and any co-solvent (like water) to the same flask to initiate the cross-coupling reaction.[17]
Visualizing the Process
Troubleshooting Workflow
This diagram outlines a logical sequence for diagnosing low-yield reactions.
Caption: A systematic workflow for troubleshooting 9-BBN mediated couplings.
Simplified Catalytic Cycle & Role of Base
This diagram illustrates the key steps and highlights the critical activation of the borane by the base.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. orgsyn.org [orgsyn.org]
- 5. ekwan.github.io [ekwan.github.io]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 9-Borabicyclo(3.3.1)nonane - Wikipedia [en.wikipedia.org]
- 16. 9-Borabicyclo[3.3.1]nonane [9-BBN] [commonorganicchemistry.com]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Bromoboranes: 9-BBN-Br in the Context of BBr₃, BMSBBr₂, and Catecholbromoborane
This guide provides an in-depth comparison of 9-Bromo-9-borabicyclo[3.3.1]nonane (9-BBN-Br) with other prominent bromoboranes: Tribromoborane (BBr₃), Dibromoborane Dimethyl Sulfide (BMSBBr₂), and Catecholbromoborane. The objective is to equip researchers, scientists, and drug development professionals with the necessary data and insights to select the optimal reagent for their specific synthetic challenges. We will delve into the nuances of their reactivity, selectivity, stability, and handling, supported by experimental data and protocols.
Introduction: The Role and Diversity of Bromoboranes
Boron-halogen compounds, particularly bromoboranes, are a cornerstone of modern organic synthesis. Their potent Lewis acidity and unique reactivity profiles enable a wide array of chemical transformations, from the cleavage of robust ether bonds to the formation of complex carbon-carbon frameworks. The reactivity of a bromoborane is intricately linked to the substituents on the boron atom, which modulate its electrophilicity and steric environment.
This guide focuses on four key reagents:
-
9-Bromo-9-borabicyclo[3.3.1]nonane (9-BBN-Br): A structurally defined bromoborane featuring a bicyclic framework that imparts significant steric hindrance.
-
Tribromoborane (BBr₃): A powerful and widely used Lewis acid, known for its high reactivity.[1][2]
-
Dibromoborane Dimethyl Sulfide (BMSBBr₂): A more handleable source of dibromoborane, stabilized by a dimethyl sulfide adduct.[3]
-
Catecholbromoborane: A milder bromoborane where the boron is part of a 1,3,2-dioxaborole ring, tempering its Lewis acidity.
We will explore how these structural differences translate into distinct advantages and limitations in key synthetic applications.
Physicochemical Properties and Comparative Lewis Acidity
The primary driver of a bromoborane's reactivity is the electrophilicity, or Lewis acidity, of the boron center. The substitution of a hydrogen or alkyl group with a highly electronegative bromine atom creates a more electron-deficient boron center, enhancing its ability to accept an electron pair.[4]
The Lewis acidity follows a general trend influenced by the number of electron-withdrawing bromine atoms and the nature of other substituents. BBr₃, with three bromine atoms, is an exceptionally strong Lewis acid.[1] In contrast, the aryloxy groups in catecholborane diminish the Lewis acidity of the boron center through electronic effects.[5] 9-BBN-Br's Lewis acidity is significant due to the B-Br bond but is sterically shielded by the bicyclononane cage.
Below is a summary of the key properties of these reagents.
| Property | 9-Bromo-9-borabicyclo[3.3.1]nonane (9-BBN-Br) | Tribromoborane (BBr₃) | Dibromoborane Dimethyl Sulfide (BMSBBr₂) | Catecholborane |
| CAS Number | 22086-45-9[6] | 10294-33-4[2] | 55671-55-1[3] | 274-07-7[5] |
| Molecular Formula | C₈H₁₄BBr[6] | BBr₃[2] | C₂H₇BBr₂S | C₆H₅BO₂[5] |
| Molecular Weight | 200.91 g/mol [6] | 250.52 g/mol [2] | 249.76 g/mol | 119.92 g/mol [5] |
| Appearance | White to off-white solid | Colorless to amber fuming liquid[2] | Colorless to light yellow liquid | Colorless liquid[5] |
| Key Hazard | Flammable, Moisture Sensitive[6] | Corrosive, Reacts violently with water[7] | Flammable, Water-reactive[3] | Flammable, Corrosive[5] |
Comparative Reactivity in Key Synthetic Transformations
The choice of a bromoborane reagent is dictated by the specific transformation required, balancing reactivity with the need for selectivity and functional group tolerance.
Cleavage of Ethers and Protecting Groups
This is a classic application where the high Lewis acidity of bromoboranes is paramount.
Tribromoborane (BBr₃): BBr₃ is the reagent of choice for the cleavage of robust ethers, particularly aryl methyl ethers, a reaction that proceeds completely under mild conditions.[1][8] Its high reactivity allows for the deprotection of sterically hindered ethers that are resistant to other methods. However, this strength can be a liability, as BBr₃ can lack selectivity in polyfunctionalized molecules, sometimes leading to the cleavage of undesired C-O bonds.[1][8] For complete cleavage, one mole of BBr₃ is required for each ether group and any other Lewis-basic functional groups present in the molecule.[8]
9-BBN-Br and other analogues: While not as commonly used as BBr₃ for this purpose, the Lewis acidity of 9-BBN-Br allows it to facilitate ether cleavage. Its bulkier nature may offer different selectivity profiles compared to the sterically unencumbered BBr₃. Modified, milder bromoboranes such as B-Bromocatecholborane have been developed to achieve more selective C-O bond cleavage, highlighting the need for tunable reactivity.[8]
Caption: Generalized mechanism of ether cleavage by BBr₃.
Hydroboration and the Suzuki-Miyaura Coupling
While 9-BBN-Br itself is not a hydroborating agent, it is a derivative of 9-borabicyclo[3.3.1]nonane (9-BBN), a premier reagent for hydroboration. The resulting B-alkyl-9-BBNs are exceptionally useful in subsequent cross-coupling reactions.
9-BBN Derivatives: 9-BBN exhibits remarkable regioselectivity, adding to the least sterically hindered carbon of an alkene.[9][10] This is a direct consequence of its bulky bicyclic structure. The resulting B-alkyl-9-BBNs are stable and highly effective partners in the Suzuki-Miyaura cross-coupling reaction.[11][12] The Lewis acidity of the boron center plays a critical role in the transmetalation step of the catalytic cycle.[13][14] This two-step hydroboration/coupling sequence provides a powerful method for the stereospecific synthesis of complex organic molecules.
Catecholborane (HBcat): Catecholborane is also a valuable reagent for hydroboration. It is generally less reactive than borane-THF or borane-dimethylsulfide (BMS).[5] A key feature is its ability to hydroborate terminal alkynes to form trans-vinylboranes, which are also excellent precursors for Suzuki reactions.[5] The resulting boronate esters are often more stable and easier to handle than some alkylboranes.
BMSBBr₂: Dibromoborane dimethyl sulfide can be used in hydroboration reactions and for the ring-opening of epoxides.[3][15]
Caption: Experimental workflow for the hydroboration-Suzuki coupling sequence.
Stability, Handling, and Safety
Practical utility in the lab is heavily influenced by a reagent's stability and handling requirements.
-
Tribromoborane (BBr₃): Is a fuming liquid that reacts violently with water and alcohols, releasing corrosive hydrobromic acid.[1][7] It is moisture-sensitive and must be handled under anhydrous, inert conditions.[2][16] Ether and THF are unsuitable solvents as BBr₃ cleaves them.[2] It is often sold as a 1M solution in dichloromethane.[2]
-
9-Bromo-9-borabicyclo[3.3.1]nonane (9-BBN-Br): As a solid, it can be easier to handle than liquid BBr₃, but it is also moisture-sensitive and flammable.[6] It should be stored and handled under an inert atmosphere.
-
Dibromoborane Dimethyl Sulfide (BMSBBr₂): The complexation with dimethyl sulfide significantly improves stability and ease of handling compared to free dibromoborane. However, it is still a water-reactive and flammable liquid that requires handling under inert conditions.[3]
-
Catecholborane: This liquid reagent is sensitive to moisture but is generally considered more stable and less reactive than BBr₃ or BMSBBr₂.
The parent compound, 9-BBN, is a reasonably air-stable solid, although long-term exposure to the atmosphere is not recommended. It should always be handled under an inert atmosphere to prevent the formation of potentially pyrophoric contaminants.[17] Borane dimethyl sulfide (BMS), a related reagent, is also flammable and reacts readily with water.[18]
Experimental Protocols: A Practical Comparison
The following protocols illustrate the practical differences in using these reagents.
Protocol 1: Demethylation of an Aryl Methyl Ether using BBr₃
This protocol is adapted from standard literature procedures for ether cleavage.
Objective: To cleave a methyl ether from an aromatic substrate.
Materials:
-
Aryl methyl ether substrate (1.0 equiv)
-
Boron tribromide (1.0 M solution in DCM, 1.1 equiv per ether group)
-
Anhydrous Dichloromethane (DCM)
-
Methanol
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Under a nitrogen atmosphere, dissolve the aryl methyl ether substrate in anhydrous DCM in a flame-dried, round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the BBr₃ solution (1.0 M in DCM) dropwise via syringe over 5-10 minutes. Causality Note: Slow addition at low temperature is crucial to control the exothermic reaction and prevent side reactions.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction mixture back to 0 °C.
-
Slowly and carefully quench the reaction by the dropwise addition of methanol. Safety Note: This is a highly exothermic process that will evolve HBr gas. Ensure adequate ventilation and slow addition.
-
Remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude phenolic product.
-
Purify the product by column chromatography as needed.
Protocol 2: Hydroboration of an Alkene with 9-BBN followed by Suzuki Coupling
This protocol is a generalized procedure based on the work of Miyaura and Suzuki.[12]
Objective: To synthesize a substituted arene via a tandem hydroboration-coupling sequence.
Part A: Hydroboration
-
In a flame-dried, nitrogen-flushed flask, add the alkene (1.1 equiv) and anhydrous THF.
-
Cool the solution to 0 °C.
-
Add a 0.5 M solution of 9-BBN in THF (1.0 equiv) dropwise.
-
Allow the mixture to warm to room temperature and stir for 4-6 hours. The resulting solution contains the B-alkyl-9-BBN intermediate. Causality Note: This reaction time ensures complete formation of the sterically demanding organoborane.
Part B: Suzuki-Miyaura Coupling 5. To the solution from Part A, add the haloarene (1.0 equiv), a palladium catalyst such as PdCl₂(dppf) (3 mol%), and additional THF. 6. Add an aqueous base solution (e.g., 3 M NaOH or K₃PO₄). Causality Note: The base is essential for the formation of the 'ate' complex, which facilitates the transmetalation step in the catalytic cycle. 7. Heat the mixture to reflux and stir for 12-16 hours, monitoring by TLC or GC-MS. 8. After cooling to room temperature, dilute the mixture with a hydrocarbon solvent (e.g., hexane). 9. Optionally, oxidize any residual borane by the careful addition of 30% H₂O₂. 10. Extract the product with an organic solvent, wash with brine, and dry over magnesium sulfate. 11. Filter, concentrate, and purify by column chromatography.
Conclusion and Reagent Selection
The choice between 9-BBN-Br and other bromoboranes is a decision based on a trade-off between reactivity, selectivity, and handling considerations.
Caption: Summary of key characteristics for reagent selection.
-
Choose BBr₃ for its sheer power in cleaving the most stubborn ethers, when selectivity is not the primary concern.
-
Choose 9-BBN derivatives (via 9-BBN-H) when the goal is a highly regioselective hydroboration followed by a C-C bond formation via Suzuki-Miyaura coupling.
-
Choose BMSBBr₂ as a more handleable alternative to gaseous boranes for applications like epoxide opening.
-
Choose Catecholborane for selective hydroborations where a milder reagent is required, or for the synthesis of stable vinylboronate esters from alkynes.
Ultimately, a deep understanding of the mechanistic principles behind each reagent's reactivity is the most critical tool for the discerning synthetic chemist. This guide serves as a foundational resource for making informed, effective decisions in the laboratory.
References
-
Dalton Transactions. (2013). Comparative Lewis acidity in fluoroarylboranes: B(o-HC6F4)3, B(p-HC6F4)3, and B(C6F5)3. Retrieved from [Link]
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Wikipedia. (n.d.). Catecholborane. Retrieved from [Link]
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PubMed. (n.d.). Alkylboranes in the Suzuki-Miyaura Coupling: Stereochemical and Mechanistic Studies. Retrieved from [Link]
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Ataman Kimya. (n.d.). CATECHOLBORANE. Retrieved from [Link]
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ACS Publications. (2001). Alkylboranes in the Suzuki−Miyaura Coupling: Stereochemical and Mechanistic Studies. The Journal of Organic Chemistry. Retrieved from [Link]
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Organic Chemistry. (n.d.). Boron Tribromide. Retrieved from [Link]
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ResearchGate. (n.d.). Boron Tribromide. Retrieved from [Link]
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Borates Today. (2022). Boron Tribromide: A Reagent In Organic Synthesis. Retrieved from [Link]
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Purtitan. (2025). What is boron tribromide used for?. Retrieved from [Link]
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Organic Chemistry Portal. (2007). Suzuki-Miyaura Cross-Coupling of 1,1-Dichloro-1-alkenes with 9-Alkyl-9-BBN. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Catecholborane. Retrieved from [Link]
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PubChem. (n.d.). 9-Bromo-9-borabicyclo(3.3.1)nonane. Retrieved from [Link]
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ACS Publications. (1986). Palladium-Catalyzed Inter- and Intramolecular Cross-Coupling Reactions of B-Alkyl-9-borabicyclo[3.3.1]nonane Derivatives with 1-Halo-1-alkenes and Haloarenes. Synthesis of Functionalized Alkenes, Arenes, and Cycloalkenes. Journal of the American Chemical Society. Retrieved from [Link]
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Semantic Scholar. (2013). Comparative Lewis Acidity in Fluoroarylboranes: B(o-HC6F4)3, B(p-HC6F4)3, and B(C6F5)3. Retrieved from [Link]
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Organic Syntheses. (n.d.). 9-borabicyclo[3.3.1]nonane dimer. Retrieved from [Link]
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Wikipedia. (n.d.). 9-Borabicyclo(3.3.1)nonane. Retrieved from [Link]
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Organic Chemistry. (n.d.). 9-Borabicyclo[3.3.1]nonane [9-BBN]. Retrieved from [Link]
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ChemRxiv. (n.d.). The Synthesis, Properties, and Reactivity of Lewis Acidic Aminoboranes. Retrieved from [Link]
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Kwan, E. E. (2015). Experiment 1: (1) Synthesis of 9-borabicyclo[3.3.1]nonane (9-bbn) (2) Hydroboration of 1-decene using 9-bbn. Retrieved from [Link]
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Organic Syntheses. (n.d.). bicyclo[3.3.1]nonan-9-one. Retrieved from [Link]
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ResearchGate. (1998). Dibromoborane-Dimethyl Sulfide and Monobromoborane-Dimethyl Sulfide as Superior Reagents for the Opening of Oxiranes to Bromohydrins. Retrieved from [Link]
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A Comparative Crystallographic Guide to 9-Bromo-9-borabicyclo[3.3.1]nonane Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and drug development, the structural intricacies of reagents and intermediates play a pivotal role in determining their reactivity and efficacy. Among the vast arsenal of organoboranes, 9-borabicyclo[3.3.1]nonane (9-BBN) stands out for its remarkable thermal stability and selectivity in hydroboration reactions. The introduction of a bromine atom at the boron center, yielding 9-Bromo-9-borabicyclo[3.3.1]nonane (9-Br-9-BBN), significantly enhances its Lewis acidity, opening new avenues for its application in catalysis and as a precursor for further functionalization. This guide provides an in-depth comparative analysis of the X-ray crystallographic data of 9-Br-9-BBN and its derivatives, offering insights into their molecular geometries and the influence of various substituents on their structural parameters.
The Structural Landscape of 9-BBN Derivatives: A Comparative Overview
The rigid bicyclic framework of 9-BBN imposes significant steric constraints that dictate its reactivity. In its native state, 9-BBN exists as a stable hydride-bridged dimer, (9-BBN)₂, which readily cleaves in the presence of substrates. The substitution of the hydride with a bromine atom in 9-Br-9-BBN monomerizes the species and drastically increases the electrophilicity of the boron center. This heightened Lewis acidity makes 9-Br-9-BBN a potent reagent for the formation of adducts with a wide range of Lewis bases.
The X-ray crystallographic analysis of these adducts provides invaluable information on the geometric and electronic consequences of coordination. By comparing the structural parameters of different 9-Br-9-BBN derivatives, we can elucidate the subtle interplay of steric and electronic effects that govern their chemistry.
Comparative Crystallographic Data
For this guide, we will consider the crystal structure of the pyridine adduct of 9-propyn-1-yl-9-borabicyclo[3.3.1]nonane, a derivative that showcases the coordination at the boron center.
| Compound | B-N Bond Length (Å) | B-C (ring) Bond Lengths (Å) | C-B-C Angle (°) | B-C (substituent) Bond Length (Å) |
| (9-BBN)₂ (Dimer) | N/A (hydride bridges) | ~1.57 | ~111 | N/A |
| 9-Propynyl-9-BBN•Pyridine [1] | 1.662(4) | 1.622(4), 1.609(4) | 105.2(2) | 1.606(4) |
Analysis of Structural Data:
The data clearly indicates a significant change in the geometry around the boron atom upon formation of the pyridine adduct. In the 9-propynyl-9-BBN•pyridine complex, the boron atom transitions from a trigonal planar (or near-planar in the monomeric form) to a tetrahedral geometry. The B-N bond length of 1.662(4) Å is indicative of a strong dative bond.[1] Concurrently, the endocyclic C-B-C angle decreases from approximately 120° in a hypothetical monomeric 9-BBN to 105.2(2)° in the adduct, accommodating the tetrahedral coordination.[1] The B-C bond lengths within the bicyclic framework also elongate upon coordination, reflecting the redistribution of electron density.
Experimental Protocols: A Guide to Synthesis and Crystallization
The synthesis and crystallization of 9-BBN derivatives are critical steps for obtaining high-quality single crystals suitable for X-ray diffraction analysis. Below are generalized protocols based on established methodologies.
Synthesis of 9-Bromo-9-borabicyclo[3.3.1]nonane (9-Br-9-BBN)
9-Br-9-BBN is typically prepared from the commercially available 9-BBN dimer.
Protocol:
-
To a solution of 9-BBN dimer in a dry, inert solvent (e.g., dichloromethane or hexane) under an inert atmosphere (e.g., argon or nitrogen), add an equimolar amount of bromine (Br₂) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
The reaction progress can be monitored by ¹¹B NMR spectroscopy, observing the disappearance of the signal for the 9-BBN dimer and the appearance of a new signal for 9-Br-9-BBN.
-
Upon completion, the solvent is removed under reduced pressure to yield 9-Br-9-BBN, which can be purified by distillation or sublimation.
Synthesis and Crystallization of Lewis Base Adducts of 9-Br-9-BBN
The formation of Lewis base adducts is generally a straightforward acid-base reaction.
Protocol:
-
Dissolve 9-Br-9-BBN in a minimal amount of a dry, non-coordinating solvent (e.g., hexane or toluene) under an inert atmosphere.
-
To this solution, add a stoichiometric amount of the desired Lewis base (e.g., pyridine, a phosphine, or an N-heterocyclic carbene) dropwise at room temperature.
-
The adduct often precipitates from the solution upon formation. If not, the solution can be concentrated and cooled to induce crystallization.
-
For X-ray quality crystals, slow evaporation of the solvent, slow cooling of a saturated solution, or vapor diffusion of a non-solvent are common techniques.
Visualizing the Experimental Workflow
To provide a clearer understanding of the process, the following diagram illustrates the typical workflow for the synthesis and crystallographic analysis of a 9-Br-9-BBN Lewis base adduct.
Caption: Experimental workflow for the synthesis and analysis of 9-Br-9-BBN adducts.
Causality Behind Experimental Choices
-
Inert Atmosphere: Organoboranes, particularly the more reactive derivatives like 9-Br-9-BBN, are sensitive to air and moisture. All manipulations should be carried out under an inert atmosphere of argon or nitrogen to prevent decomposition.
-
Dry Solvents: The presence of water or other protic solvents will lead to the hydrolysis of the B-Br bond and other reactive species. The use of rigorously dried solvents is crucial for successful synthesis.
-
Choice of Lewis Base: The selection of the Lewis base will influence the stability, solubility, and crystalline nature of the resulting adduct. Sterically bulky bases may form weaker bonds or prevent crystallization, while bases with appropriate electronic and steric profiles are more likely to yield high-quality crystals.
Logical Relationships: Impact of Lewis Base on Molecular Geometry
The nature of the Lewis base has a profound impact on the geometry of the resulting 9-Br-9-BBN adduct. This relationship can be visualized as follows:
Sources
A Senior Application Scientist's Guide to Purity Determination of 9-Bromo-9-borabicyclo[3.3.1]nonane
Introduction: The Critical Role of Purity in 9-BBN-Br Chemistry
9-Bromo-9-borabicyclo[3.3.1]nonane (9-BBN-Br) is a versatile and powerful reagent in modern organic synthesis, primarily utilized for the preparation of various B-substituted 9-BBN derivatives. Its efficacy in subsequent reactions, such as Suzuki-Miyaura cross-couplings, is directly contingent on its purity. The presence of impurities, including the parent 9-borabicyclo[3.3.1]nonane (9-BBN-H), oxidized byproducts (borinates), or residual solvents, can lead to unpredictable reactivity, lower yields, and complications in product purification.
This guide provides a comparative analysis of the primary analytical techniques for accurately determining the purity of 9-BBN-Br. As a Senior Application Scientist, my objective is to move beyond mere procedural lists and delve into the causality behind experimental choices, ensuring that each protocol is robust, self-validating, and grounded in established analytical principles. This document is intended for researchers, scientists, and drug development professionals who rely on the precise stoichiometric control that high-purity 9-BBN-Br affords.
PART 1: Foundational Principles - Safe Handling of an Air-Sensitive Reagent
Before any analytical procedure, it is paramount to acknowledge that 9-BBN-Br, like many organoboranes, is sensitive to atmospheric oxygen and moisture.[1] Failure to employ rigorous air-sensitive techniques will compromise the sample integrity, leading to inaccurate purity assessments and potentially hazardous situations.
Core Handling Requirements:
-
Inert Atmosphere: All manipulations must be performed under a dry, inert atmosphere (e.g., nitrogen or argon) using either a glovebox or a Schlenk line.[2][3]
-
Dry Glassware: Glassware must be oven-dried (e.g., 125°C overnight) and cooled under vacuum or an inert gas stream immediately before use.[4] Adsorbed moisture on glass surfaces is sufficient to degrade the reagent.
-
Anhydrous Solvents: All solvents used for sample preparation must be rigorously dried and deoxygenated.
-
Proper Storage: 9-BBN-Br should be stored in a tightly sealed container, under an inert atmosphere, and preferably at low temperatures (0–5 °C) to prevent degradation.[5]
The workflow for handling air-sensitive reagents is a critical prerequisite for any of the analytical methods described below.
Sources
A Comparative Guide to the Lewis Acidity of 9-Halo-9-BBN Derivatives
For researchers, scientists, and professionals in drug development, the selection of an appropriate Lewis acid is paramount for catalyzing a vast array of chemical transformations. The 9-borabicyclo[3.3.1]nonane (9-BBN) framework offers a robust and sterically defined platform, and its halogenated derivatives present a tunable series of Lewis acids. This guide provides an in-depth comparative analysis of the Lewis acidity of 9-halo-9-BBN derivatives (where the halogen is fluorine, chlorine, bromine, or iodine), supported by experimental and computational data, to facilitate informed reagent selection.
Introduction to 9-Halo-9-BBN Derivatives as Lewis Acids
9-Borabicyclo[3.3.1]nonane, commonly known as 9-BBN, is a versatile organoborane reagent.[1] By substituting the hydride at the 9-position with a halogen, a series of potent Lewis acids is generated. The Lewis acidity in these compounds arises from the electron-deficient nature of the tricoordinate boron atom, which possesses a vacant p-orbital capable of accepting a pair of electrons from a Lewis base. The nature of the halogen substituent directly influences the electrophilicity of the boron center, thereby modulating the Lewis acidity of the molecule. Understanding the graduation in Lewis acidity across the 9-halo-9-BBN series is crucial for optimizing reaction conditions and achieving desired chemical outcomes.
Comparative Analysis of Lewis Acidity
The Lewis acidity of the 9-halo-9-BBN derivatives is systematically evaluated using both experimental and computational methods. The Gutmann-Beckett method provides a reliable experimental measure of Lewis acidity through the determination of the Acceptor Number (AN).[2] This method utilizes triethylphosphine oxide (Et₃PO) as a probe molecule, and the change in the ³¹P NMR chemical shift upon coordination to the Lewis acid is correlated to its acceptor strength.[2]
Complementary to experimental data, computational methods such as the calculation of Fluoride Ion Affinity (FIA) offer a theoretical measure of Lewis acidity. FIA is defined as the negative of the enthalpy change for the gas-phase reaction of a Lewis acid with a fluoride ion.[3] A higher FIA value corresponds to a stronger Lewis acid.[3]
This trend is attributed to the extent of π-back-donation from the lone pairs of the halogen to the vacant p-orbital of the boron atom.[3] Fluorine, being the most electronegative and having orbital sizes that overlap effectively with boron, exhibits the most significant π-back-donation, which partially alleviates the electron deficiency of the boron center and thus reduces its Lewis acidity.[3] As we move down the halogen group, the π-orbital overlap with boron becomes less effective, leading to reduced back-donation and a more electron-deficient, and therefore more Lewis acidic, boron center.[3] It is highly probable that this trend extends to the 9-halo-9-BBN series.
Table 1: Predicted Trend and Supporting Data for Lewis Acidity of 9-Halo-9-BBN Derivatives
| Derivative | Halogen | Predicted Lewis Acidity Trend | Supporting Rationale |
| 9-Fluoro-9-BBN | F | Weakest | Strongest π-back-donation from fluorine to the boron p-orbital.[3] |
| 9-Chloro-9-BBN | Cl | Intermediate | Moderate π-back-donation. |
| 9-Bromo-9-BBN | Br | Stronger | Weaker π-back-donation compared to chlorine. |
| 9-Iodo-9-BBN | I | Strongest | Negligible π-back-donation, resulting in the most electron-deficient boron center.[3] |
Visualizing the Lewis Acidity Trend
The predicted trend in Lewis acidity among the 9-halo-9-BBN derivatives can be visualized as follows:
Caption: Predicted trend of increasing Lewis acidity in the 9-halo-9-BBN series.
Experimental Protocols
General Synthesis of 9-Halo-9-BBN Derivatives
A common and efficient route to 9-halo-9-BBN derivatives involves the reaction of a suitable precursor, such as B-methoxy-9-BBN or the 9-BBN dimer, with a halogenating agent.
Protocol: Synthesis of B-Chloro-9-BBN from 9-BBN Dimer
This protocol is adapted from established procedures for the synthesis of haloboranes.
Materials:
-
9-BBN dimer
-
Boron trichloride (BCl₃)
-
Anhydrous hexane
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
-
Dry ice/acetone condenser
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), charge a Schlenk flask with the 9-BBN dimer and anhydrous hexane.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of boron trichloride in hexane to the stirred suspension of the 9-BBN dimer.
-
Allow the reaction mixture to warm slowly to room temperature and stir for several hours.
-
The reaction progress can be monitored by ¹¹B NMR spectroscopy.
-
Upon completion, the solvent and any volatile byproducts can be removed under reduced pressure to yield B-chloro-9-BBN.
Note: Similar procedures can be adapted for the synthesis of other 9-halo-9-BBN derivatives using the appropriate boron trihalide or other halogenating agents.
Determination of Lewis Acidity via the Gutmann-Beckett Method
Protocol: Measurement of Acceptor Number (AN)
Materials:
-
9-halo-9-BBN derivative
-
Triethylphosphine oxide (Et₃PO)
-
Anhydrous deuterated solvent (e.g., C₆D₆ or CD₂Cl₂)
-
NMR tubes
-
NMR spectrometer equipped for ³¹P detection
Procedure:
-
Under an inert atmosphere, prepare a solution of the 9-halo-9-BBN derivative of known concentration in the chosen anhydrous deuterated solvent.
-
In a separate vial, prepare a stock solution of triethylphosphine oxide in the same solvent.
-
Add a precise amount of the Et₃PO solution to the solution of the 9-halo-9-BBN derivative.
-
Transfer the resulting solution to an NMR tube under an inert atmosphere.
-
Acquire the ³¹P NMR spectrum of the sample.
-
The chemical shift (δ) of the Et₃PO-borane adduct is recorded.
-
The Acceptor Number is calculated using the formula: AN = 2.21 x (δ_sample - 41.0), where δ_sample is the observed ³¹P chemical shift and 41.0 ppm is the chemical shift of Et₃PO in the non-coordinating solvent hexane.[2]
Caption: Experimental workflow for determining the Gutmann-Beckett Acceptor Number.
Causality of the Lewis Acidity Trend
The observed and predicted trend in Lewis acidity among the 9-halo-9-BBN derivatives is a direct consequence of the electronic properties of the halogen substituents. Two primary factors are at play:
-
Inductive Effect: All halogens are more electronegative than boron and thus exert an electron-withdrawing inductive effect (-I effect) through the B-X sigma bond. This effect increases the positive partial charge on the boron atom, enhancing its Lewis acidity. The inductive effect generally increases with the electronegativity of the halogen (F > Cl > Br > I).
-
Mesomeric Effect (π-Back-Donation): The halogens possess lone pairs of electrons in p-orbitals that can overlap with the vacant p-orbital of the boron atom. This donation of electron density from the halogen to the boron is a mesomeric effect (+M effect), also known as π-back-donation. This effect reduces the electron deficiency of the boron center, thereby decreasing its Lewis acidity. The efficiency of this π-back-donation is dependent on the overlap between the p-orbitals of boron and the halogen. Fluorine, being in the same period as boron, has p-orbitals of similar size and energy, leading to effective overlap and significant π-back-donation. As we descend the group, the p-orbitals of the halogens become larger and more diffuse, resulting in poorer overlap with the boron p-orbital and consequently weaker π-back-donation.[3]
In the case of haloboranes, the mesomeric effect is the dominant factor in determining the overall Lewis acidity trend.[3] The strong π-back-donation from fluorine in 9-fluoro-9-BBN makes it a weaker Lewis acid compared to the other halo-derivatives, despite fluorine's strong inductive effect. For iodine, the π-back-donation is negligible, and the inductive effect, although the weakest among the halogens, leads to the most electron-deficient boron center and thus the highest Lewis acidity in the series.
Conclusion
The 9-halo-9-BBN derivatives represent a valuable class of Lewis acids with tunable reactivity. The Lewis acidity follows the trend: 9-iodo-9-BBN > 9-bromo-9-BBN > 9-chloro-9-BBN > 9-fluoro-9-BBN. This trend is primarily governed by the decreasing efficiency of π-back-donation from the halogen to the boron center as one moves down the group. This understanding allows for the rational selection of the appropriate 9-halo-9-BBN derivative to achieve the desired level of Lewis acidity for a specific chemical application, from gentle catalysis to the activation of less reactive substrates.
References
-
Dixon, D. A., & Christe, K. O. (2009). Lewis Acidities and Hydride, Fluoride, and X- Affinities of the BH3-nXn Compounds for (X = F, Cl, Br, I, NH2, OH, and SH) from Coupled Cluster Theory. Inorganic Chemistry, 48(18), 8802–8816. [Link]
-
Wikipedia. (n.d.). Gutmann–Beckett method. Retrieved from [Link]
-
PubMed. (2009). Lewis acidities and hydride, fluoride, and X- affinities of the BH(3-n)Xn compounds for (X = F, Cl, Br, I, NH2, OH, and SH) from coupled cluster theory. Retrieved from [Link]
-
Kramer, T., & Krossing, I. (2010). Acceptor number of organoboron molecules - quantitative determination of Lewis acidity. ResearchGate. [Link]
-
Dhillon, R. S. (2007). Hydroboration and Organic Synthesis: 9-Borabicyclo[3.3.1]nonane (9-BBN). Springer. [Link]
-
Miyaura, N. (2011). PALLADIUM(0)-CATALYZED REACTION OF 9-ALKYL-9-BORABICYCLO[3.3.1]NONANE WITH 1-BROMO-1-PHENYLTHIOETHENE: 4-(3-CYCLOHEXENYL)-2-PHENYLTHIO-1-BUTENE. Organic Syntheses, 88, 207. [Link]
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A Comparative Guide to Regioselectivity in Hydroboration: The Case of 9-BBN-Br vs. Sterically Hindered Boranes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the hydroboration-oxidation reaction stands as a pillar for the anti-Markovnikov hydration of alkenes, enabling the precise installation of hydroxyl groups on the less substituted carbon.[1] The choice of borane reagent is paramount, directly dictating the reaction's regioselectivity, stereoselectivity, and functional group tolerance. Among the pantheon of hydroborating agents, 9-Borabicyclo[3.3.1]nonane (9-BBN) is celebrated for its exceptional regiochemical control, a property stemming from its significant steric bulk.[2][3]
This guide delves into an assessment of B-bromo-9-borabicyclo[3.3.1]nonane (9-BBN-Br), a halogenated analogue of the classic reagent. We will objectively compare its theoretical performance and reactivity profile with its parent hydride, 9-BBN-H, and other relevant alternatives, grounding our analysis in the fundamental principles of steric and electronic effects that govern the hydroboration mechanism.
The Decisive Factors in Hydroboration: Sterics vs. Electronics
The regioselectivity of hydroboration is the result of a delicate interplay between two primary factors:
-
Steric Effects : The hydroborating agent adds across the double bond in a concerted, four-membered transition state.[4] To minimize steric repulsion, the larger portion of the reagent (the boron moiety) preferentially adds to the less sterically hindered carbon of the alkene. This is the dominant factor for bulky reagents like 9-BBN-H.[5]
-
Electronic Effects : The boron-hydrogen bond is polarized, with the boron atom being electrophilic (δ+) and the hydrogen atom being nucleophilic (δ-).[6][7] The electrophilic boron adds to the more electron-rich carbon of the alkene, which is typically the less substituted carbon. While this effect aligns with the steric preference for anti-Markovnikov addition, its influence becomes more pronounced with more Lewis acidic boranes.
9-BBN-H: The Gold Standard of Steric Control
9-Borabicyclo[3.3.1]nonane (commonly referred to as simply 9-BBN, implying the hydride form, 9-BBN-H) is a dimeric, crystalline solid that is commercially available and remarkably stable.[8] Its rigid, bicyclic structure imposes significant steric hindrance, making it an exceptionally selective hydroborating agent.
The hydroboration of a terminal alkene with 9-BBN-H proceeds with the boron atom adding to the terminal carbon with outstanding fidelity, often achieving regioselectivity greater than 99%.[2] This makes 9-BBN-H the reagent of choice when exquisite control is necessary, particularly in complex molecule synthesis where multiple reactive sites may be present.
Assessing 9-BBN-Br: A Tale of Competing Effects
The introduction of a bromine atom in place of hydrogen fundamentally alters the electronic character of the boron center. Bromine is a highly electronegative atom that exerts a powerful electron-withdrawing inductive effect.[9] This has two major consequences for the hydroboration reaction:
-
Increased Lewis Acidity : The boron atom in 9-BBN-Br is significantly more electrophilic (a stronger Lewis acid) than in 9-BBN-H. This would drastically increase the rate of reaction with an alkene.
-
Altered Regiochemical Influence : While the steric profile of the 9-BBN cage remains unchanged, the pronounced electronic effect of the bromo-substituent competes with the steric guidance. The highly electrophilic boron might be less discriminate in its addition, potentially leading to a decrease in the observed anti-Markovnikov regioselectivity compared to 9-BBN-H.
While B-haloboranes like monochloroborane-dioxane complexes are known to be highly regioselective reagents for terminal alkenes, the direct application of 9-BBN-Br as a hydroborating agent is not a common synthetic strategy.[5] This is largely because the primary utility of the hydroboration of alkenes with 9-BBN-H is the formation of B-alkyl-9-BBN intermediates, which are versatile building blocks for subsequent reactions like Suzuki couplings. The use of 9-BBN-Br for hydroboration would not yield these desired intermediates.
Data Presentation: A Comparative Overview of Regioselectivity
The following table summarizes the regioselectivity of various borane reagents in the hydroboration of 1-hexene, illustrating the superior performance of sterically hindered agents.
| Reagent | Regioselectivity (% Boron on C-1) | Primary Controlling Factor |
| Diborane (BH₃·THF) | 94% | Electronic & Moderate Steric |
| Chloroborane-DMS | 99% | Strong Electronic & Steric |
| 9-BBN-H | >99% | Dominant Steric |
| 9-BBN-Br (Predicted) | <99% | Competing Steric & Strong Electronic |
Note: The value for 9-BBN-Br is a qualitative prediction based on mechanistic principles, as it is not a standard reagent for this transformation and direct comparative experimental data is scarce.
Mechanistic Visualization
The hydroboration reaction proceeds through a concerted four-center transition state. The diagram below illustrates the steric hindrance that directs the regioselectivity for 9-BBN-H and the competing electronic influence in the hypothetical case of 9-BBN-Br.
Caption: Comparison of reaction pathways for 9-BBN-H and 9-BBN-Br.
Experimental Protocols
While 9-BBN-Br is not standard for hydroboration, the following protocol details the well-established and highly reliable procedure for achieving exceptional regioselectivity using 9-BBN-H.
Protocol: Regioselective Hydroboration-Oxidation of 1-Octene with 9-BBN-H
Objective: To synthesize 1-octanol from 1-octene with high regioselectivity.
Materials:
-
1-Octene (1.0 eq)
-
9-BBN (0.5 M solution in THF, 1.1 eq)[10]
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium Hydroxide (NaOH), 3 M aqueous solution
-
Hydrogen Peroxide (H₂O₂), 30% aqueous solution
-
Diethyl ether
-
Saturated Sodium Chloride (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Nitrogen gas supply
-
Round-bottom flask, magnetic stirrer, septum, and needles/syringes
Workflow Diagram:
Caption: Experimental workflow for hydroboration-oxidation.
Step-by-Step Procedure:
-
Preparation: Ensure all glassware is oven-dried and assembled under a positive pressure of nitrogen. A dry 50-mL flask equipped with a magnetic stir bar and a septum is charged with 1-octene (5.5 mmol, 1.0 eq). Anhydrous THF (5 mL) is added via syringe.
-
Causality: The reaction is sensitive to moisture, which can quench the borane reagent. A nitrogen atmosphere prevents both moisture contamination and potential oxidation.
-
-
Hydroboration: The flask is cooled to 0 °C in an ice bath. The 9-BBN solution (0.5 M in THF, 12 mL, 6.0 mmol, 1.1 eq) is added dropwise via syringe over 10 minutes to maintain the temperature.
-
Causality: Slow addition at low temperature helps to control the exothermic reaction and maximize selectivity.
-
-
Reaction Completion: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is then stirred for 4-6 hours.
-
Causality: This ensures the hydroboration reaction proceeds to completion. The B-octyl-9-BBN intermediate is formed in situ.
-
-
Oxidation: The flask is cooled again to 0 °C. The septum is removed, and 3 M aqueous NaOH (6 mL) is added carefully, followed by the slow, dropwise addition of 30% H₂O₂ (6 mL). The temperature should be monitored and kept below 50 °C.[11]
-
Causality: The oxidation step, which replaces the C-B bond with a C-OH bond, is highly exothermic. The basic conditions are required for the peroxide to act as a nucleophile towards the boron atom.[1]
-
-
Workup and Isolation: The mixture is stirred at room temperature for 1 hour. The layers are separated, and the aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude 1-octanol.
-
Causality: Standard aqueous workup and extraction isolates the organic product from the aqueous phase containing borate salts.
-
Conclusion
While 9-BBN-H remains the undisputed champion for sterically-controlled, highly regioselective hydroboration, an analysis of its bromo-analogue, 9-BBN-Br, provides valuable insight into the fundamental principles of the reaction. The powerful inductive effect of the bromine atom would render 9-BBN-Br a much more reactive, Lewis acidic species. This increased electronic character would likely compete with the steric dominance of the 9-BBN framework, leading to a predicted erosion of the near-perfect regioselectivity seen with 9-BBN-H. For synthetic applications where the goal is the clean formation of anti-Markovnikov alcohols, 9-BBN-H is the superior and logical choice. The exploration of 9-BBN-Br, however, serves as an excellent case study in the balance of steric and electronic forces that chemists must master to achieve precise molecular transformations.
References
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Burgess, K., & Ohlmeyer, M. J. (1991). Transition-metal promoted hydroborations of alkenes, emerging methodology for organic transformations. Chemical Reviews, 91(5), 1179-1191. [Link]
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Soderquist, J. A., & Brown, H. C. (1981). 9-Borabicyclo[3.3.1]nonane Dimer. Organic Syntheses, 60, 111. [Link]
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Dhillon, R. S. (2007). Hydroboration and Organic Synthesis: 9-Borabicyclo[3.3.1]nonane (9-BBN). Springer. [Link]
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Pearson+. (2024). The bulky borane 9-BBN was developed to enhance the selectivity of hydroboration. [Link]
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
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Orgoly. (2021). 9-BBN. [Link]
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SciSpace. (n.d.). Hydroboration and Organic Synthesis: 9-Borabicyclo [3.3.1] Nonane (9-Bbn). [Link]
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American Journal of Undergraduate Research. (2018). 9-Borobicyclo[3.3.1]nonane-Catalyzed Hydroboration of Terminal Aromatic Alkynes with Pinacolborane. [Link]
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ACS GCI Pharmaceutical Roundtable. (2025). Hydroboration of Alkenes/Alkynes. [Link]
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Hanson, S. (2022). Substituent Effect Analysis on Halogen Bonding Interactions. Texas A&M University-Commerce Digital Commons. [Link]
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University of California, Irvine. (n.d.). Experiment 9: Hydroboration-Oxidation of Alkenes. [Link]
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Master Organic Chemistry. (2013). Hydroboration Oxidation of Alkenes. [Link]
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Chemistry Steps. (n.d.). Hydroboration Oxidation of Alkenes. [Link]
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Organic Syntheses. (n.d.). cis-Bicyclo[3.3.0]octan-1-ol. [Link]
-
Chemistry LibreTexts. (2019). 9.9: Addition of Boron Hydrides to Alkenes. Organoboranes. [Link]
-
YouTube. (2023). Hydroboration-oxidation of Alkenes. [Link]
-
Pearson+. (2024). The bulky borane 9-BBN was developed to enhance the selectivity of hydroboration. [Link]
-
Organic Chemistry Portal. (n.d.). 9-Borabicyclo[3.3.1]nonane, 9-BBN. [Link]
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Nature. (2025). Effect of halogen substitution on the electronic and optical behavior of C₁₆H₁₀X₂O₂(X = F, cl, Br and I) organic semiconductors. [Link]
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A Comparative Guide to the Quantitative Analysis of 9-Bromo-9-borabicyclo[3.3.1]nonane by qNMR
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, 9-Borabicyclo[3.3.1]nonane (9-BBN) and its derivatives are powerful reagents, pivotal in hydroboration and cross-coupling reactions. The precise quantification of these reagents is paramount for reaction stoichiometry, yield calculations, and overall process control. This guide provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the assay of 9-Bromo-9-borabicyclo[3.3.1]nonane (9-BBN-Br), a reactive and sensitive organoborane. We will explore the nuances of the qNMR methodology, contrast it with alternative analytical techniques, and provide a robust, field-proven protocol.
The Analytical Challenge: Quantifying a Reactive Organoborane
9-Bromo-9-borabicyclo[3.3.1]nonane is a moisture- and air-sensitive compound, prone to hydrolysis and oxidation. This inherent reactivity presents a significant challenge for accurate and reproducible quantification. Any analytical method employed must account for this instability to prevent sample degradation and ensure the integrity of the analytical results.
Quantitative NMR (qNMR): A Primary Method for Purity Assessment
Quantitative NMR (qNMR) has emerged as a primary analytical technique for the purity and concentration determination of organic compounds.[1][2] Its fundamental principle lies in the direct proportionality between the integrated signal area of a specific nucleus and the number of those nuclei in the sample.[1] This allows for absolute quantification against a certified internal standard, often without the need for a calibration curve.[3]
Why qNMR is Advantageous for 9-BBN-Br:
-
Non-destructive: The sample can be recovered after analysis, which is particularly beneficial for valuable or scarce materials.
-
Structural Confirmation: In the same experiment, the NMR spectrum provides structural information, confirming the identity and integrity of the 9-BBN-Br.
-
High Precision and Accuracy: When performed correctly, qNMR offers excellent precision and accuracy, with results traceable to the International System of Units (SI).
-
Versatility: A single, well-characterized internal standard can be used to quantify a wide range of analytes.
A Validated qNMR Protocol for 9-BBN-Br Assay
The successful qNMR analysis of the sensitive 9-BBN-Br hinges on meticulous sample preparation and the careful selection of experimental parameters. The following protocol is designed to mitigate the risks of degradation and ensure high-quality, reproducible data.
Experimental Workflow
Caption: Workflow for the qNMR analysis of 9-BBN-Br.
Step-by-Step Methodology:
-
Selection of Internal Standard: The choice of an internal standard is critical for the accuracy of the qNMR experiment.[4][5][6]
-
Criteria:
-
High purity (certified reference material preferred).
-
Chemical stability and inertness towards the analyte and solvent.
-
Signals that do not overlap with analyte or solvent signals.
-
Good solubility in the chosen deuterated solvent.
-
-
Recommended Standard for 9-BBN-Br: 1,4-Dinitrobenzene. It is a stable solid with simple, well-resolved aromatic protons in a region typically free of signals from 9-BBN-Br and common impurities.
-
-
Sample Preparation (under inert atmosphere): Due to the sensitivity of 9-BBN-Br, all sample manipulations must be performed in a glovebox or using Schlenk line techniques.[7][8]
-
Accurately weigh a suitable amount of the internal standard (e.g., 10-15 mg of 1,4-dinitrobenzene) into a vial.
-
Accurately weigh a corresponding amount of 9-BBN-Br (e.g., 20-30 mg) into the same vial. The goal is to achieve a near 1:1 molar ratio of the protons being integrated for optimal accuracy.
-
Add a precise volume (e.g., 0.7 mL) of anhydrous deuterated solvent (e.g., chloroform-d, CDCl₃, or benzene-d₆) that has been stored over molecular sieves.
-
Ensure complete dissolution.
-
Transfer the solution to a dry NMR tube, which can be sealed with a screw cap and parafilm or flame-sealed for long-term stability.
-
-
NMR Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion.
-
Key Parameters:
-
Pulse Angle: A 90° pulse should be carefully calibrated and used.
-
Relaxation Delay (d1): This is the most critical parameter for accurate quantification. It should be at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and the internal standard. For organoboranes, a conservative d1 of 30-60 seconds is recommended to ensure full relaxation.
-
Number of Scans: A sufficient number of scans should be acquired to achieve a high signal-to-noise ratio (>150:1) for the signals to be integrated.
-
-
-
Data Processing and Calculation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved, non-overlapping signal of 9-BBN-Br (e.g., the broad multiplet of the methine protons) and a signal from the internal standard (e.g., the singlet from the aromatic protons of 1,4-dinitrobenzene).
-
The purity of 9-BBN-Br can be calculated using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
analyte = 9-BBN-Br
-
std = Internal Standard
-
-
Comparison with Alternative Analytical Methods
While qNMR is a powerful tool, other techniques can also be employed for the analysis of organoboranes, each with its own set of advantages and limitations.
| Analytical Technique | Principle | Advantages for 9-BBN-Br Assay | Disadvantages for 9-BBN-Br Assay |
| ¹¹B NMR Spectroscopy | Direct detection of the ¹¹B nucleus provides information about the boron environment. | - Highly sensitive to the coordination state of boron.- Can distinguish between different boron species. | - Quadrupolar nature of ¹¹B leads to broad signals, making accurate integration challenging.[9]- Requires specialized knowledge for quantitative interpretation.- May require quartz NMR tubes to avoid background signals from borosilicate glass.[9] |
| Gas Chromatography-Flame Ionization Detection (GC-FID) | Separation of volatile compounds followed by detection based on the ionization of carbon atoms in a flame. | - High sensitivity and a wide linear range.[10][11][12][13][14] | - 9-BBN-Br is thermally labile and may decompose in the injector port.- Requires derivatization to a more volatile and stable compound.- The FID is not element-specific for boron. |
| Titrimetric Methods | Reaction of the analyte with a titrant of known concentration. | - Cost-effective and can be highly accurate for high-concentration samples.[15][16] | - Prone to interference from other acidic or basic impurities.- The endpoint detection can be subjective.- The reactivity of 9-BBN-Br with protic solvents makes direct titration challenging. |
| Karl Fischer Titration | Titration with an iodine-based reagent that reacts specifically with water. | - Highly accurate and specific for water content determination.[17][18][19][20][21] | - Only measures water content, not the purity of the organoborane itself.- Some organoboranes can interfere with the Karl Fischer reaction.[18] |
Conclusion: The Superiority of qNMR for 9-BBN-Br Assay
For the comprehensive and accurate analysis of 9-Bromo-9-borabicyclo[3.3.1]nonane, qNMR stands out as the most robust and reliable method . It not only provides a precise quantitative measure of purity but also simultaneously confirms the structural integrity of this reactive molecule. While other techniques have their place in analytical chemistry, they present significant challenges related to the inherent instability and reactivity of 9-BBN-Br. The non-destructive nature and the direct correlation between signal intensity and molar concentration make qNMR a self-validating system, providing trustworthy data essential for researchers, scientists, and drug development professionals.
References
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New direct 11B NMR-based analysis of organoboranes through their potassium borohydrides. PubMed. Available at: [Link]
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Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass Laboratories Inc. Available at: [Link]
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Pushing the frontiers: Boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides. ResearchGate. Available at: [Link]
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How can we take the NMR of a moisture sensitive compound? ResearchGate. Available at: [Link]
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qNMR: top tips for optimised sample prep. Manufacturing Chemist. Available at: [Link]
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NMR Sample Preparation: The Complete Guide. Organomation. Available at: [Link]
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Purity by Absolute qNMR Instructions. Journal of Medicinal Chemistry. Available at: [Link]
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17O NMR studies of boronic acids and their derivatives. RSC Publishing. Available at: [Link]
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11B NMR Chemical Shifts. San Diego State University. Available at: [Link]
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Survey and qualification of internal standards for quantification by H-1 NMR spectroscopy. ResearchGate. Available at: [Link]
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A Guide to Quantitative NMR (qNMR). Emery Pharma. Available at: [Link]
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Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass Laboratories Inc. (Video). Available at: [Link]
-
11B NMR. Organic Spectroscopy International. Available at: [Link]
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Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Reddit. Available at: [Link]
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11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Publications. Available at: [Link]
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How NMR Enhances Chemical Analysis Accuracy? Creative Biostructure. Available at: [Link]
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A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. MDPI. Available at: [Link]
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Element-selective gas chromatographic detection and determination of organoboron compounds. Royal Society of Chemistry. Available at: [Link]
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Gas Chromatography (GC) – Flame Ionization Detection (FID). Available at: [Link]
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Titrimetric Methods. Saylor Academy. Available at: [Link]
-
Universal Quantitative NMR Analysis of Complex Natural Samples. National Institutes of Health. Available at: [Link]
-
Karl Fischer titration. Wikipedia. Available at: [Link]
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Gas chromatography with flame ionization detector: When is GC-FID used? What can it do? Quality Analysis GmbH. (Video). Available at: [Link]
-
Advantages and Limitations of Karl Fischer Titration. News-Medical.net. Available at: [Link]
-
Environmental Nuclear Magnetic Resonance Spectroscopy: An Overview and a Primer. ACS Publications. Available at: [Link]
-
Quantitative NMR Spectroscopy. Available at: [Link]
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Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. Available at: [Link]
-
GC-FID | Gas Chromatography Flame Ionization Detector. SCION Instruments. Available at: [Link]
-
ANALYTICAL METHODS. National Center for Biotechnology Information. Available at: [Link]
-
THE BASICS OF KARL FISCHER TITRATION. Quveon. Available at: [Link]
-
Troublesome hydroboration (9-BBN). Reddit. Available at: [Link]
-
What Is Karl Fischer Titration? Mettler Toledo. Available at: [Link]
-
What is Karl Fischer titration and how does it work? Quality Analysis GmbH. Available at: [Link]
-
Determination of Boron Content Using a Simple and Rapid Miniaturized Curcumin Assay. Bio-protocol. Available at: [Link]
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High-precision coulometric titrations of boric acid. National Institute of Standards and Technology. Available at: [Link]
-
9: Titrimetric Methods. Chemistry LibreTexts. Available at: [Link]
-
Boron Determination—A Review of Analytical Methods. ResearchGate. Available at: [Link]
-
Exploring cost-effective and asymmetric alternatives to 9-BBN. Bridgewater College Digital Commons. Available at: [Link]
-
Boron testing methods. U.S. Borax. Available at: [Link]
-
Methodologies, tools for synthesis - Organoboron chemistry. Rennes Institute of Chemical Sciences. Available at: [Link]
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Analytical techniques for boron quantification supporting desalination processes-- A review. ScienceDirect. Available at: [Link]
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A Comparative Guide to the Reaction Kinetics of 9-Borabicyclo[3.3.1]nonane and its Bromo-Derivative in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, organoboranes hold a privileged position as versatile intermediates. Among these, 9-borabicyclo[3.3.1]nonane (9-BBN) is a cornerstone reagent, lauded for its remarkable thermal stability, and exceptional regio-, chemo-, and stereoselectivity in hydroboration and reduction reactions.[1] The substitution of its hydride with a bromine atom to form 9-Bromo-9-borabicyclo[3.3.1]nonane (9-Br-9-BBN) significantly alters the electronic properties of the boron center, offering a modified reactivity profile. This guide provides an in-depth comparative analysis of the reaction kinetics of these two pivotal reagents, supported by established experimental data for 9-BBN and a mechanistically grounded projection for its bromo-derivative.
The Duality of 9-BBN Hydroboration Kinetics: A Foundational Overview
The kinetic behavior of 9-BBN in hydroboration reactions is a well-documented and fascinating case study in reaction mechanism. Unlike many reagents that exhibit straightforward integer-order kinetics, 9-BBN's reactivity is intricately linked to a dimer-monomer equilibrium. In solution, 9-BBN exists predominantly as a stable hydride-bridged dimer, (9-BBN)₂, which must first dissociate to the reactive monomeric form to participate in the hydroboration of an alkene.[2][3] This pre-equilibrium is the lynchpin of its kinetic profile.
The overall reaction can be described by two key steps:
-
Dimer Dissociation (Pre-equilibrium): (9-BBN)₂ ⇌ 2(9-BBN)
-
Hydroboration: 9-BBN + alkene → B-alkyl-9-BBN
The rate-determining step, and consequently the observed reaction order, is dictated by the reactivity of the alkene substrate.[2][4]
First-Order Kinetics with Reactive Alkenes
With highly reactive alkenes, such as terminal olefins, the hydroboration step (2) is significantly faster than the initial dissociation of the 9-BBN dimer (1). As a result, the dissociation of the dimer becomes the rate-determining step. This leads to a reaction that is first-order in (9-BBN)₂ and zero-order in the alkene .[2] The reaction rate is independent of the alkene concentration because the alkene is consumed as soon as the reactive monomer is formed.
Three-Halves-Order Kinetics with Less Reactive Alkenes
Conversely, with sterically hindered or less reactive alkenes, the rate of the hydroboration step (2) becomes comparable to or slower than the rate of dimer dissociation. In this scenario, the reaction of the monomer with the alkene is the rate-determining step. The observed kinetics are first-order in the alkene and one-half-order in the (9-BBN)₂ dimer , resulting in an overall three-halves-order reaction.[1]
The solvent also plays a crucial role in the kinetics of 9-BBN hydroboration. Coordinating solvents like tetrahydrofuran (THF) can accelerate the dissociation of the dimer, leading to faster overall reaction rates compared to non-coordinating solvents such as carbon tetrachloride or cyclohexane.[5]
Projecting the Kinetic Landscape of 9-Bromo-9-BBN: The Influence of Enhanced Lewis Acidity
Direct, comprehensive kinetic studies on 9-Br-9-BBN are less prevalent in the literature compared to its parent hydride. However, fundamental principles of physical organic chemistry allow for a robust projection of its kinetic behavior. The replacement of a hydride with a highly electronegative bromine atom significantly increases the Lewis acidity of the boron center. This electronic perturbation is the primary driver of the anticipated differences in reactivity and kinetics compared to 9-BBN.
Enhanced Reactivity in Nucleophilic Attack
The increased electrophilicity of the boron atom in 9-Br-9-BBN makes it more susceptible to nucleophilic attack. This has profound implications for reactions where the borane acts as a Lewis acid. For instance, in the cleavage of ethers, a reaction for which 9-Br-9-BBN is a known selective reagent, the initial coordination of the ether oxygen to the boron center is a key step. The enhanced Lewis acidity of 9-Br-9-BBN is expected to accelerate this coordination and, consequently, the overall rate of ether cleavage.
Altered Kinetics in Hydroboration-Type Reactions
While 9-Br-9-BBN is not a direct hydroborating agent in the same vein as 9-BBN, its derivatives are central to many transformations. For reactions analogous to hydroboration, the increased Lewis acidity is expected to influence the transition state. The π-system of an alkene or alkyne acts as a nucleophile towards the boron center in the initial stages of the reaction. The more electrophilic boron of 9-Br-9-BBN would likely lead to a more stabilized transition state and a lower activation barrier for this step.
This suggests that for a given alkene, the reaction with a reactive monomer derived from a 9-Br-9-BBN precursor would be faster than with the 9-BBN monomer. This could potentially shift the kinetic profile, causing more alkenes to exhibit first-order kinetics as the hydroboration step becomes less likely to be rate-limiting.
Comparative Data Summary: 9-BBN vs. Projected 9-Br-9-BBN
The following table summarizes the known kinetic parameters for 9-BBN and the projected characteristics for 9-Br-9-BBN based on mechanistic principles.
| Parameter | 9-Borabicyclo[3.3.1]nonane (9-BBN) | 9-Bromo-9-borabicyclo[3.3.1]nonane (9-Br-9-BBN) (Projected) |
| Primary Reaction Type | Hydroboration, Reduction | Lewis Acid-Mediated Reactions, Haloboration |
| Dominant Form in Solution | Dimer, (9-BBN)₂ | Monomer (or weakly associated dimer) |
| Lewis Acidity | Moderate | High |
| Kinetics with Reactive Substrates | First-order in (9-BBN)₂, Zero-order in substrate | Likely first-order in both 9-Br-9-BBN and substrate (no dimer dissociation barrier) |
| Kinetics with Less Reactive Substrates | Three-halves-order (First-order in substrate, half-order in (9-BBN)₂) | Likely second-order (First-order in both 9-Br-9-BBN and substrate) |
| Relative Reaction Rate | Slower | Faster |
| Solvent Effects | Significant (e.g., THF accelerates dimer dissociation) | Less pronounced effect on the primary reaction step, but can influence solubility and stability. |
Experimental Protocols for Kinetic Analysis
To empirically validate the projected kinetics of 9-Br-9-BBN and provide a direct comparison with 9-BBN, a series of kinetic experiments can be designed. The following outlines a robust, self-validating protocol.
General Considerations
-
Inert Atmosphere: All reactions involving organoboranes must be conducted under a dry, inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and hydrolysis.
-
Solvent Purity: Anhydrous solvents are crucial for reproducible kinetic data.
-
Temperature Control: A constant temperature bath is essential to maintain isothermal conditions throughout the experiment.
Monitoring the Reaction
Several techniques are suitable for monitoring the progress of these reactions in real-time:
-
NMR Spectroscopy: ¹H and ¹¹B NMR are powerful tools for monitoring the disappearance of starting materials and the appearance of products. For faster reactions, stopped-flow NMR can be employed.[6]
-
IR Spectroscopy: The disappearance of the B-H stretching frequency in 9-BBN can be monitored.[5]
-
UV-Vis Spectroscopy: If the reactants or products have a suitable chromophore, UV-Vis spectroscopy, often coupled with a stopped-flow apparatus for rapid reactions, is an excellent method.[7][8][9][10]
Step-by-Step Protocol for a Comparative Kinetic Study of Alkene Hydroboration
This protocol outlines a comparative study of the hydroboration of a representative alkene (e.g., 1-octene) with 9-BBN. A similar setup can be adapted for reactions involving 9-Br-9-BBN, for instance, in a Lewis acid-catalyzed process.
-
Reagent Preparation:
-
Prepare stock solutions of 9-BBN dimer and 1-octene in anhydrous THF of known concentrations.
-
Prepare a stock solution of an internal standard (e.g., mesitylene) for NMR analysis.
-
-
Reaction Setup:
-
In an NMR tube equipped with a J. Young valve, add a known volume of the 9-BBN stock solution and the internal standard.
-
Place the NMR tube in the spectrometer, which has been pre-calibrated to the desired reaction temperature.
-
-
Initiation and Monitoring:
-
Inject a known volume of the 1-octene stock solution into the NMR tube and start the timer and data acquisition simultaneously.
-
Acquire ¹H NMR spectra at regular time intervals.
-
-
Data Analysis:
-
Integrate the signals corresponding to the disappearance of the alkene protons and the appearance of the product protons relative to the internal standard.
-
Plot the concentration of the reactants and products as a function of time.
-
Determine the initial rates of the reaction at various initial concentrations of both the borane and the alkene to determine the reaction order with respect to each reactant.
-
Calculate the rate constant (k) from the integrated rate law that best fits the experimental data.
-
Visualizing the Mechanisms and Workflows
Reaction Mechanisms
Caption: Comparative reaction pathways for 9-BBN and 9-Br-9-BBN.
Experimental Workflow for Kinetic Studies
Caption: Workflow for NMR-based kinetic analysis.
Conclusion: A Tale of Two Boranes
The kinetic dichotomy of 9-BBN, governed by the interplay between dimer dissociation and alkene reactivity, provides a well-established baseline for understanding the reactivity of bicyclic boranes. The introduction of a bromo substituent in 9-Br-9-BBN is predicted to significantly enhance its Lewis acidity, leading to faster reaction rates and a potential shift towards simpler second-order kinetics by eliminating the dimer dissociation barrier. The experimental protocols outlined herein offer a clear pathway for the quantitative comparison of these two important reagents, enabling researchers to make informed decisions in the design and optimization of synthetic routes. This guide serves as a testament to the nuanced yet predictable nature of physical organic chemistry, providing a framework for both understanding and exploiting the reactivity of these powerful synthetic tools.
References
-
Stopped flow 19F NMR enables researchers to understand reaction kinetics of rapidly evolving reaction – Connect NMR UK. (2021, December 10). Retrieved from [Link]
- Dhillon, R. S. (2007). Hydroboration and Organic Synthesis: 9-Borabicyclo[3.3.1]nonane (9-BBN). Springer.
- Brown, H. C., Wang, K. K., & Scouten, C. G. (1980). Hydroboration kinetics: Unusual kinetics for the reaction of 9-borabicyclo[3.3.1]nonane with representative alkenes. Proceedings of the National Academy of Sciences, 77(2), 698-702.
-
Rapid reaction kinetics (Stopped-Flow) - University of York. (n.d.). Retrieved from [Link]
-
Stopped-flow. (2023, November 29). In Wikipedia. Retrieved from [Link]
-
9-Borabicyclo[3.3.1]nonane (9-BBN). (n.d.). In ResearchGate. Retrieved from [Link]
-
Monitoring Fast Chemical Reactions Using Stopped Flow Kinetics. (n.d.). Agilent. Retrieved from [Link]
- Duca, G., et al. (2008). Physical methods of fast reactions investigation. Chemistry Journal of Moldova, 3(1), 22-30.
- Soderquist, J. A., & Negron, A. (1992). 9-borabicyclo[3.3.1]nonane dimer. Organic Syntheses, 70, 169.
-
Brown Hydroboration. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]
- Miyaura, N. (2011). PALLADIUM(0)-CATALYZED REACTION OF 9-ALKYL-9-BORABICYCLO[3.3.1]NONANE WITH 1-BROMO-1-PHENYLTHIOETHENE: 4-(3-CYCLOHEXENYL)-2-PHENYLTHIO-1-BUTENE. Organic Syntheses, 88, 207-211.
- A Comparative Study of Tricyclopentylborane and 9-BBN in Hydrobor
- Dhillon, R. S. (2007). Hydroboration and Organic Synthesis: 9-Borabicyclo [3.3.1] Nonane (9-Bbn) [PDF]. Springer.
-
Hydroboration and organic synthesis: 9-Borabicyclo[3.3.1]nonane (9-BBN) | Request PDF. (n.d.). In ResearchGate. Retrieved from [Link]
- 9-Borobicyclo[3.3.1]nonane-Catalyzed Hydroboration of Terminal Aromatic Alkynes with Pinacolborane. (n.d.).
-
9-Borabicyclo[3.3.1]nonane, 9-BBN. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]
-
Hydroboration Oxidation of Alkenes. (2013, March 28). In Master Organic Chemistry. Retrieved from [Link]
-
7.8: Hydroboration-Oxidation: A Stereospecific Anti-Markovnikov Hydration. (2019, June 5). In Chemistry LibreTexts. Retrieved from [Link]
-
Current Developments in the Catalyzed Hydroboration Reaction. (2016, November). In ResearchGate. Retrieved from [Link]
-
9-Borabicyclo(3.3.1)nonane. (2023, December 14). In Wikipedia. Retrieved from [Link]
- Brown, H. C., Wang, K. K., & Scouten, C. G. (1980). Unusual kinetics for the reaction of 9-borabicyclo[3.3.1]nonane with representative alkenes.
-
Hydroboration & Boron Rearrangements (IOC 44). (2022, May 7). In YouTube. Retrieved from [Link]
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- 3. 9-Borabicyclo(3.3.1)nonane - Wikipedia [en.wikipedia.org]
- 4. Hydroboration kinetics: Unusual kinetics for the reaction of 9-borabicyclo[3.3.1]nonane with representative alkenes - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Stopped flow 19F NMR enables researchers to understand reaction kinetics of rapidly evolving reaction – Connect NMR UK [connectnmruk.ac.uk]
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A Comparative Analysis of B-Alkyl-9-BBN as a Superior Reagent in Suzuki-Miyaura Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the construction of carbon-carbon bonds is a cornerstone of molecular synthesis. Among the myriad of available methods, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its reliability and broad functional group tolerance. A critical component of this reaction is the choice of the organoboron reagent. This guide provides an in-depth evaluation of the performance of B-Alkyl-9-borabicyclo[3.3.1]nonane (B-Alkyl-9-BBN) derivatives compared to other common alkylboron reagents, supported by mechanistic insights and experimental data.
The Advantage of B-Alkyl-9-BBN in C(sp³)–C(sp²) Cross-Coupling
The formation of a bond between a tetrahedral (sp³) carbon of an alkyl group and a planar (sp²) carbon of an aryl or vinyl group is a frequent challenge in the synthesis of complex organic molecules. While the Suzuki-Miyaura reaction is a powerful tool for this transformation, its efficiency is highly dependent on the nature of the alkylboron reagent.
B-Alkyl-9-BBN reagents, typically prepared in situ via the hydroboration of alkenes with 9-BBN, have consistently demonstrated superior performance in these couplings. This enhanced reactivity, particularly when compared to other reagents like alkylboronic acids, their esters (e.g., pinacolates), and even alkyltrifluoroborates, is a key consideration for synthetic chemists aiming for high yields and broad substrate scope.[1][2]
Comparative Performance of Alkylboron Reagents
The choice of an alkylating agent in Suzuki-Miyaura coupling is a balance of reactivity, stability, and ease of preparation. The following table summarizes the key characteristics of commonly used alkylboron reagents.
| Reagent Type | Reactivity in C(sp³)–C(sp²) Coupling | Stability & Handling | Preparation | Key Considerations |
| B-Alkyl-9-BBN | High to Excellent [1] | Moderate; sensitive to air and moisture, typically used in situ. | Hydroboration of alkenes with 9-BBN. | Generally provides the highest yields and fastest reaction rates.[1][3] |
| Alkylboronic Acids | Low to Moderate | Generally stable solids, but can be prone to protodeboronation. | Oxidation of trialkylboranes or other methods. | Often sluggish in C(sp³)–C(sp²) couplings with β-hydrogens.[4] |
| Alkylboronic Esters (e.g., Pinacol) | Low | Generally stable and easy to handle. | Reaction of boronic acids with diols or direct borylation methods. | Almost unreactive in many B-alkyl SMCs without specific modifications.[1] |
| Potassium Alkyltrifluoroborates (R-BF₃K) | Moderate to Good | Crystalline, air- and moisture-stable solids.[1] | Reaction of organoboranes with KHF₂. | Offer a good balance of stability and reactivity; a significant improvement over boronic acids.[2] |
| MIDA Boronates | Controlled (Slow Release) | Highly stable, crystalline solids; compatible with chromatography.[5] | Reaction of boronic acids with N-methyliminodiacetic acid. | Excellent for substrates where slow release of the boronic acid is beneficial to avoid side reactions.[5] |
As highlighted, B-Alkyl-9-BBN derivatives exhibit the highest reactivity. A 1989 study by Suzuki and Miyaura demonstrated that in the coupling of alkyl boranes with vinyl halides, 9-BBN derivatives gave a near-quantitative yield (99%), whereas the corresponding pinacolborane was almost completely unreactive (1% yield).[1]
Mechanistic Rationale for Enhanced Reactivity
The superior performance of B-Alkyl-9-BBN can be attributed to the specifics of the Suzuki-Miyaura catalytic cycle, particularly the transmetalation step. For the transfer of an alkyl group from boron to palladium to occur efficiently, the boron atom must be activated to increase the nucleophilicity of the alkyl group.
This activation is typically achieved by a base. In the case of B-Alkyl-9-BBN, the Lewis acidity of the boron center readily facilitates the formation of a tetracoordinate borate "ate" complex with the base (e.g., OH⁻ or OR⁻).[3][4] This complexation significantly enhances the electron density on the alkyl group, promoting its rapid transfer to the Pd(II) center.
In contrast, other reagents like alkylboronic esters are less Lewis acidic and form the corresponding "ate" complexes more reluctantly, leading to slower transmetalation and overall lower reaction efficiency.[3]
Caption: Catalytic cycle of the B-Alkyl Suzuki-Miyaura cross-coupling.
Experimental Workflow and Protocols
A typical synthetic sequence involves two main stages: the hydroboration of an alkene to generate the B-Alkyl-9-BBN reagent, followed by the palladium-catalyzed cross-coupling reaction. This one-pot approach is highly efficient and avoids the isolation of the often-sensitive organoborane intermediate.[6]
Caption: General workflow for synthesis via hydroboration and Suzuki coupling.
Detailed Experimental Protocol: Synthesis of an Alkylated Arene
This protocol is adapted from established procedures for the Suzuki-Miyaura cross-coupling of B-Alkyl-9-BBN derivatives.
Materials:
-
Alkene (1.1 equiv)
-
9-BBN (0.5 M solution in THF, 1.1 equiv)
-
Aryl Halide (1.0 equiv)
-
PdCl₂(dppf) (3 mol %)
-
Aqueous Sodium Hydroxide (3 M solution)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen or Argon atmosphere
Procedure:
-
Flask Preparation: Under an inert nitrogen atmosphere, add the alkene (5.5 mmol) and dry THF (5 mL) to a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Hydroboration: Cool the flask to 0 °C in an ice bath. Slowly add the 0.5 M solution of 9-BBN in THF (11 mL, 5.5 mmol) via syringe.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours to ensure complete formation of the B-Alkyl-9-BBN reagent.
-
Coupling Reagent Addition: To the solution of the B-Alkyl-9-BBN, add the aryl halide (5.0 mmol), PdCl₂(dppf) (0.15 mmol), additional THF (10 mL), and the 3 M aqueous NaOH solution (5 mL).
-
Heating: Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., hexane or ethyl acetate, 20 mL).
-
Oxidation of Residual Borane: Carefully add 30% hydrogen peroxide (2 mL) to oxidize any remaining organoborane species. Stir for 30 minutes.
-
Extraction and Purification: Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate. Concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Conclusion
For C(sp³)–C(sp²) Suzuki-Miyaura cross-coupling reactions, B-Alkyl-9-BBN derivatives frequently serve as the reagent of choice. Their high reactivity, stemming from the favorable formation of a reactive borate "ate" complex, often translates to superior yields and broader applicability compared to alkylboronic acids, their corresponding esters, and even the more stable alkyltrifluoroborates.[1][3] While alternatives like potassium alkyltrifluoroborates offer advantages in handling and stability, the unparalleled coupling efficiency of B-Alkyl-9-BBN reagents solidifies their position as a premier tool for synthetic chemists tackling complex molecular architectures.
References
- Miyaura, N. Metal-Catalyzed Cross-Coupling Reactions of Organoboron Compounds with Organic Halides. In Metal-Catalyzed Cross-Coupling Reactions, 2nd Edition; Diederich, F., Stang, P. J., Eds.; Wiley-VCH: Weinheim, 1998; Chapter 2. [URL not available in search results]
- Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-alkyl Suzuki-Miyaura cross-coupling reaction: a versatile C–C bond-forming tool. Angew. Chem. Int. Ed.2001, 40, 4544-4568. [URL not available in search results]
-
Al-Zoubi, R. M.; Al-Masri, D. M. Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. Molecules2020 , 25(5), 1234. [Link]
- Innovations in 9-BBN Synthesis and Application: A Look Ahead. Millipore Sigma. [URL not available in search results]
-
Mushtaq, I.; et al. Suzuki–Miyaura cross-couplings for alkyl boron reagent: recent developments—a review. Future Journal of Pharmaceutical Sciences2023 , 9(1), 63. [Link]
- Br‐B‐9‐BBN‐catalysed borylation of 2‐phenylpyridine derivatives. ResearchGate. [URL not available in search results]
-
Soderquist, J. A.; Matos, K. Alkylboranes in the Suzuki−Miyaura Coupling: Stereochemical and Mechanistic Studies. J. Org. Chem.1998 , 63(2), 461–464. [Link]
-
9-Borabicyclo[3.3.1]nonane, 9-BBN. Organic Chemistry Portal. [Link]
- Ingleson, M. J.; et al. BORON CATALYSIS. Metal-free catalytic C-H bond activation and borylation of heteroarenes. Science2015, 349(6247), 513-516. [URL not available in search results]
-
Ingleson, M. J.; et al. Ligand non-innocence and an unusual σ-bond metathesis step enables catalytic borylation using 9-borabicyclo-[3.3.1]-nonane. Chem. Sci.2018 , 9, 1345-1353. [Link]
-
Myers, A. G. The Suzuki Reaction. Harvard University. [Link]
-
Thomas, S. P.; et al. B–N/B–H Transborylation: borane-catalysed nitrile hydroboration. Beilstein J. Org. Chem.2023 , 19, 108-115. [Link]
-
Fu, G. C.; et al. Palladium-catalyzed alkyl-alkyl suzuki cross-couplings of primary alkyl bromides at room temperature. Org. Synth.2011 , 88, 207-216. [Link]
- Soderquist, J. A.; et al. A versatile synthesis of 9-BBN derivatives from organometallic reagents and 9-(triisopropylsilyl)thio-9-borabicyclo[3.3.1]nonane. Tetrahedron Lett.2003, 44(24), 4581-4583. [URL not available in search results]
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95(7), 2457–2483. [Link]
-
Liron, F.; Roulland, E.; et al. Suzuki-Miyaura Cross-Coupling of 1,1-Dichloro-1-alkenes with 9-Alkyl-9-BBN. J. Org. Chem.2007 , 72(6), 2220–2223. [Link]
- Dhillon, R. S. Hydroboration and Organic Synthesis: 9-Borabicyclo [3.3.1] Nonane (9-Bbn). In Borane Reagents in Organic Synthesis; Springer: Berlin, Heidelberg, 2007. [URL not available in search results]
- Dhillon, R. S. Hydroboration and organic synthesis: 9-Borabicyclo[3.3.1]nonane (9-BBN). ResearchGate. [URL not available in search results]
-
Taylor, M. S.; Jacobsen, E. N. 9-BBN: An amino acid protecting group for functionalization of amino acid side chains in organic solvents. Org. Lett.2002 , 4(8), 1249-51. [Link]
- Bracher, F.; Litz, T. 9-Borabicyclo[3.3.l]nonane (9-BBN) in Organic Synthesis. J. Prakt. Chem.1995, 337(1), 384-388. [URL not available in search results]
- Suzuki, A. Suzuki Coupling. In Name Reactions in Organic Synthesis; Wiley-VCH: Weinheim, 2005. [URL not available in search results]
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Griesbeck, A. G.; Oelgemöller, M.; Ghebremariam, B. Recent advances in photoinduced synthetic approaches to organoboron compounds. Beilstein J. Org. Chem.2019 , 15, 2683–2722. [Link]
-
Soderquist, J. A.; Brown, H. C. 9-borabicyclo[3.3.1]nonane dimer. Org. Synth.1981 , 60, 61. [Link]
-
Whetzel, A. Exploring 7-BBH as an alternative to 9-BBN. ASPIRE 2025. [Link]
- a) Stoichiometric Br‐B‐9‐BBN‐mediated borylation. b) Observed... ResearchGate. [URL not available in search results]
Sources
Safety Operating Guide
A Researcher's Guide to the Safe Deactivation and Disposal of 9-Bromo-9-borabicyclo[3.3.1]nonane (9-BBN-Br)
As a Senior Application Scientist, my primary goal is to empower researchers to achieve their scientific objectives safely and efficiently. 9-Bromo-9-borabicyclo[3.3.1]nonane (9-BBN-Br) is a powerful reagent in modern organic synthesis, valued for its role in cross-coupling reactions and the formation of complex organoboron compounds[]. However, its utility is matched by its hazardous nature. This guide provides a comprehensive, technically grounded protocol for the proper handling and disposal of 9-BBN-Br, ensuring the safety of laboratory personnel and compliance with institutional standards. The procedures outlined here are designed to be self-validating, explaining the chemical reasoning behind each critical step.
Hazard Assessment: Understanding the Reactivity of 9-BBN-Br
9-BBN-Br is an organoborane derivative that presents significant chemical hazards, primarily due to the electrophilic nature of the boron center and its reactivity towards nucleophiles, especially protic substances[2]. It is classified as a highly flammable liquid and vapor and is sensitive to both air and moisture[3][4][5]. The primary danger stems from its vigorous and exothermic reaction with water, alcohols, and other protic solvents, which can generate flammable hydrogen gas and potentially lead to spontaneous ignition[6][7].
Understanding these properties is not merely a regulatory formality; it is the foundation of a safe disposal plan. The entire deactivation strategy is built around controlling this inherent reactivity.
| Property | Hazard Information | Source |
| GHS Classification | Flammable liquids, Category 2 | [3][4] |
| Hazard Statements | H225: Highly flammable liquid and vapour | [3][4] |
| Incompatibilities | Water, acids, alcohols, oxidizing agents, peroxides | [6][7] |
| Reactivity | Reacts with water and moist air; may emit flammable gases | [5][6] |
| Handling | Must be handled under an inert atmosphere (e.g., nitrogen or argon) | [5][8] |
The Core Directive: Deactivation via Controlled Quenching
The term "disposal" is a misnomer for reactive reagents like 9-BBN-Br. One cannot simply place a container of this substance in a hazardous waste drum. The core directive is deactivation , also known as quenching. This process involves the careful, controlled conversion of the reactive organoborane into a chemically stable and non-hazardous species that can be safely handled by waste management personnel[9][10].
The fundamental chemistry of the quench involves the stepwise hydrolysis of the boron-bromide and boron-carbon bonds. The ultimate goal is to convert the organoborane into boric acid and cyclooctane derivatives, which are significantly less hazardous. The process must be executed in a manner that safely manages the exothermic nature of the reaction and the evolution of flammable gas.
Essential Infrastructure and Personal Protective Equipment (PPE)
Executing this procedure safely requires a non-negotiable set of engineering controls and PPE. Do not attempt this protocol without the following:
-
Engineering Controls:
-
Personal Protective Equipment (PPE):
-
Emergency Equipment:
Visualized Workflow: Decision & Action for 9-BBN-Br Disposal
The following diagram outlines the logical flow for the deactivation protocol. It emphasizes the critical decision points and sequential steps required for a safe operation.
Caption: Workflow for the safe deactivation of 9-BBN-Br waste.
Step-by-Step Deactivation Protocol
This protocol is intended for small quantities (<5 g) of residual 9-BBN-Br or solutions. For larger quantities, consult with your institution's Environmental Health & Safety (EHS) department. Never work alone when performing this procedure [11].
Step 1: Preparation
-
Location: Conduct all operations inside a certified chemical fume hood.
-
Glassware: Select a round-bottom flask equipped with a magnetic stir bar that is at least 10 times larger than the total volume of the waste and quenching agents to be used. This headspace is critical for safely venting any evolved gas.
-
Inert Atmosphere: Assemble the flask with an addition funnel and a gas inlet/outlet (bubbler). Thoroughly dry the glassware in an oven and allow it to cool under a stream of inert gas (nitrogen or argon).
-
Cooling: Place the flask in a cooling bath (ice-water) on a magnetic stirrer.
-
Reagents: Have the following ready:
-
Anhydrous inert solvent (e.g., toluene or hexane).
-
Isopropanol.
-
Methanol.
-
Deionized water.
-
Dilute hydrochloric acid (1 M).
-
Step 2: Dilution and Quenching
-
Dilution: Under a positive pressure of inert gas, transfer the 9-BBN-Br waste into the reaction flask via cannula or a syringe. Dilute the waste by slowly adding an inert solvent (e.g., toluene) until the concentration is low (estimated <10 wt%).[10] This provides a thermal sink to help control the reaction temperature.
-
Initial Quench (Isopropanol): Begin stirring the cooled, diluted solution. Slowly add isopropanol dropwise via the addition funnel.[14] Isopropanol is a mild protic source that reacts controllably. The rate of addition should be managed to keep the internal temperature below 10-15°C and to ensure gas evolution is slow and steady.
-
Causality: Starting with a less reactive alcohol like isopropanol prevents a violent, uncontrolled reaction that could occur if water were added directly[10].
-
-
Secondary Quench (Methanol): Once the addition of isopropanol is complete and gas evolution has subsided, slowly add methanol in the same dropwise manner. Continue to maintain a low temperature.
-
Final Quench (Water): After the methanol addition is complete and the reaction has calmed, you may very cautiously add water dropwise.[14] A significant exotherm or vigorous bubbling indicates the initial quench was incomplete; stop the addition and allow the reaction to cool and subside before proceeding.
-
Warming and Neutralization: Once the water addition is complete and the reaction is quiescent, remove the cooling bath and allow the mixture to stir and warm to room temperature for at least one hour to ensure the reaction is complete. Check the pH of the aqueous layer; if it is basic, neutralize it by slowly adding 1 M HCl.
Step 3: Waste Collection and Decontamination
-
Waste Transfer: The resulting neutralized mixture is now deactivated. Transfer it to a properly labeled hazardous waste container for aqueous/organic waste, as designated by your institution.
-
Glassware Decontamination: Rinse all glassware and syringes that were in contact with 9-BBN-Br three times with an inert solvent (toluene or hexane) and transfer these rinses to the quenching flask for deactivation.[12] After this initial rinse, the glassware can be further cleaned with acetone or methanol before standard washing.
-
Solid Waste: Any solid waste, such as contaminated paper towels or silica gel, should be carefully quenched in a separate vessel using the same sequential procedure before being disposed of as solid hazardous waste.
This detailed, causality-driven approach ensures that the deactivation of 9-Bromo-9-borabicyclo[3.3.1]nonane is not just a procedural task, but a well-understood and safe scientific operation.
References
-
Handling Pyrophoric Reagents. Pacific Northwest National Laboratory (PNNL). [Link]
-
Safe Handling of Pyrophoric Materials. University of California, Los Angeles (UCLA) Chemistry Department. [Link]
-
Methods for the safe storage; handling; and disposal of pyrophoric liquids and solids in the laboratory. ACS Chemical Health & Safety. [Link]
-
Safe Handling of Pyrophoric Chemicals. Central Washington University. [Link]
-
Pyrophoric Reagents Handling in Research Labs. University of Texas at Austin Environmental Health and Safety. [Link]
-
Safe Handling of Boranes at Scale. Organic Process Research & Development. [Link]
-
9-Bromo-9-borabicyclo(3.3.1)nonane. PubChem, National Center for Biotechnology Information. [Link]
-
Organoboron chemistry. Wikipedia. [Link]
-
Catalyst Deactivation in Diborane Decomposition. ResearchGate. [Link]
-
Material Safety Data Sheet - 9-BBN crystalline dimer, 98%. Cole-Parmer. [Link]
-
SAFETY DATA SHEET - 9-BBN dimer. Thermo Fisher Scientific. [Link]
-
Dehydrogenation of dimethylamine-borane mediated by Group 1 pincer complexes. ResearchGate. [Link]
-
9-BORABICYCLO(3,3,1)NONANE,DIMER. Ataman Kimya. [Link]
-
Working with Hazardous Chemicals. Organic Syntheses. [Link]
-
Quenching Reactive Substances. Virginia Tech Chemistry Department. [Link]
-
Quenching of Pyrophoric Materials. Sarpong Group, University of California, Berkeley. [Link]
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Mastering the Handling of 9-Bromo-9-borabicyclo[3.3.1]nonane: A Guide to Essential Personal Protective Equipment and Safe Operational Procedures
For Researchers, Scientists, and Drug Development Professionals
The successful application of 9-Bromo-9-borabicyclo[3.3.1]nonane (9-BBN-Br) in modern organic synthesis, particularly in cross-coupling reactions, is predicated on a foundation of rigorous safety protocols.[1] As a Senior Application Scientist, this guide is designed to provide you with not just a set of rules, but a deep understanding of the principles behind the safe handling of this valuable but hazardous reagent. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory, ensuring both the integrity of your research and the well-being of your team.
Understanding the Inherent Risks of 9-Bromo-9-borabicyclo[3.3.1]nonane
9-BBN-Br is classified as a highly flammable liquid and vapor, a primary hazard that dictates many of the necessary handling precautions.[2] Its reactivity, particularly with moisture and air, necessitates careful handling to prevent exothermic reactions or the generation of flammable byproducts.[3][4] The boron-bromine bond also contributes to its Lewis acidity, making it a versatile reagent but also one that requires careful consideration of compatible materials and reaction conditions.[5]
| Hazard | GHS Classification | Associated Risks |
| Flammability | Flammable Liquid, Category 2 | Highly flammable liquid and vapor. Vapors can form explosive mixtures with air.[2] |
| Reactivity | Water-Reactive | Reacts with water, potentially releasing flammable gases.[3] |
| Health Hazards | Skin/Eye Irritation | May cause skin and serious eye irritation.[3] |
| Respiratory Irritation | May cause respiratory irritation.[3] |
Core Directive: Personal Protective Equipment (PPE) - Your First Line of Defense
The selection of appropriate PPE is not a matter of simple box-ticking; it is a critical risk mitigation strategy. The following recommendations are based on a comprehensive assessment of the chemical's properties and the potential for exposure during routine laboratory operations.
Eye and Face Protection:
-
Minimum Requirement: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are mandatory at all times when handling 9-BBN-Br.
-
Enhanced Protection: A full-face shield should be worn over safety goggles, especially when handling larger quantities (greater than 50 mL) or when there is a heightened risk of splashing.[6] This is crucial during transfers, reaction quenching, and waste handling.
Skin and Body Protection:
-
Laboratory Coat: A flame-resistant lab coat is essential. Standard cotton or poly-cotton blends offer insufficient protection against the flammability hazard of 9-BBN-Br.[3]
-
Gloves: The choice of gloves is critical. While nitrile gloves are common in laboratories, they may not offer sufficient protection for prolonged contact with 9-BBN-Br and its typical solvents like tetrahydrofuran (THF).
-
Recommended: Butyl rubber or Viton® gloves are recommended for handling 9-BBN-Br, especially for operations with a higher risk of splash contact.[7] Always consult the glove manufacturer's compatibility chart for specific breakthrough times.[8]
-
Double Gloving: For enhanced safety, consider wearing a pair of nitrile gloves underneath a more robust chemical-resistant glove. This provides a secondary barrier and can alert you to a breach in the outer glove.
-
-
Apron: A chemical-resistant apron worn over the lab coat provides an additional layer of protection, particularly during large-scale operations or when cleaning up spills.
Respiratory Protection:
-
General Use: All manipulations of 9-BBN-Br should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4]
-
Emergency Situations: In the event of a significant spill or a failure of engineering controls, a full-face respirator with an appropriate cartridge for organic vapors should be used by trained personnel.[9][10]
Operational Plan: A Step-by-Step Guide to Safe Handling
The following procedural guide outlines the key steps for safely incorporating 9-BBN-Br into your experimental workflow. This workflow is designed to be a self-validating system, with checks and balances at each stage to ensure safety.
Preparation and Pre-Reaction Checks:
-
Risk Assessment: Before beginning any new procedure, conduct a thorough risk assessment that considers the scale of the reaction, the specific reaction conditions, and potential side reactions.
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly, with a recent certification and an adequate face velocity.
-
Inert Atmosphere: 9-BBN-Br is often handled under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with air and moisture.[11] Ensure your inert gas setup is leak-free and providing a positive pressure.
-
Gather Materials: Assemble all necessary glassware (oven-dried to remove moisture), reagents, and quenching solutions before introducing the 9-BBN-Br into the reaction setup.
Handling and Transfer:
-
Use of Syringes and Cannulas: For transferring the liquid reagent, use dry syringes and cannulas. The Sure/Seal™ packaging system is common for air-sensitive reagents and requires proper technique to maintain an inert atmosphere.
-
Avoid Contamination: Never return unused reagent to the original bottle. This prevents contamination that could compromise the integrity of the reagent and potentially lead to unforeseen reactions.
-
Grounding: When transferring larger quantities of this flammable liquid, ensure that the container and receiving vessel are properly grounded to prevent the buildup of static electricity, which could serve as an ignition source.[6]
Reaction and Quenching:
-
Reaction Monitoring: Closely monitor the reaction for any signs of an uncontrolled exotherm. Have a cooling bath readily available.
-
Quenching: The quenching of reactions containing residual boranes must be performed with extreme caution. Add the quenching agent (e.g., methanol, followed by water or an acidic solution) slowly and in a controlled manner, preferably at a low temperature, to manage the exothermic reaction and any gas evolution.
Disposal Plan: Responsible Management of Hazardous Waste
Improper disposal of 9-BBN-Br and its byproducts poses a significant environmental and safety risk. A robust disposal plan is a non-negotiable component of its use.
-
Waste Segregation: All waste containing 9-BBN-Br, including reaction residues, contaminated solvents, and cleaning materials, must be collected in a dedicated, properly labeled hazardous waste container.[10] Do not mix borane-containing waste with other waste streams unless you are certain of their compatibility.[12]
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "9-Bromo-9-borabicyclo[3.3.1]nonane," and any other components of the waste mixture.
-
Neutralization: In some cases, it may be appropriate to neutralize residual reactive boranes in the waste stream before collection. This should only be done by experienced personnel following a validated and risk-assessed procedure. A common method involves the slow addition of an alcohol (like isopropanol or butanol) to the waste, followed by water, to safely quench any remaining reactive species.
-
Professional Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor.[13] Never pour 9-BBN-Br waste down the drain or dispose of it in regular trash.[14]
By adhering to these principles and procedures, you can confidently and safely harness the synthetic utility of 9-Bromo-9-borabicyclo[3.3.1]nonane, advancing your research while upholding the highest standards of laboratory safety.
References
-
Chemistry Letters. (1992). Palladium-Catalyzed Alkyl-Alkyl Cross-Coupling Reaction of 9-Alkyl-9-BBN Derivatives with Iodoalkanes Possessing β-Hydrogens. Oxford Academic. Retrieved from [Link]
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Kent State University. (n.d.). Safe Use of Pyrophoric/Water Reactive Materials. Retrieved from [Link]
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King County. (2005, July 5). Laboratory Waste Management Guide. P2 InfoHouse. Retrieved from [Link]
- Miyaura, N., Ishiyama, T., & Suzuki, A. (1993). PALLADIUM(0)-CATALYZED REACTION OF 9-ALKYL-9-BORABICYCLO[3.3.1]NONANE WITH 1-BROMO-1-PHENYLTHIOETHENE: 4-(3-CYCLOHEXENYL)-2-PHENYLTHIO-1-BUTENE. Organic Syntheses, 71, 89.
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
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Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]
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Organic Syntheses. (2011). Working with Hazardous Chemicals. Retrieved from [Link]
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PubChem. (n.d.). 9-Bromo-9-borabicyclo(3.3.1)nonane. Retrieved from [Link]
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Sarpong Group. (2016, October 24). Carcinogens. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2023, September 12). Personal Protective Equipment. Retrieved from [Link]
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University of Pennsylvania. (n.d.). Nitrile Glove Chemical-Compatibility Reference. EHRS. Retrieved from [Link]
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Vanderbilt University. (n.d.). Guide to Laboratory Sink/Sewer Disposal of Wastes. Office of Clinical and Research Safety. Retrieved from [Link]
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WordPress.com. (2017, December 23). 9-BBN Applications. Retrieved from [Link]
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Yale University. (n.d.). Standard Operating Procedure: Flammable Liquids. Environmental Health & Safety. Retrieved from [Link]
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Yale University. (n.d.). Standard Operating Procedure - PYROPHORIC & WATER REACTIVE COMPOUNDS. Environmental Health & Safety. Retrieved from [Link]
-
YouTube. (2023, January 7). What Personal Protective Equipment (PPE) Is Required for Working with Hazardous Chemicals?. Chemistry For Everyone. Retrieved from [Link]
-
Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]
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OSHA. (n.d.). Glove Selection Chart. Environmental Health and Safety. Retrieved from [Link]
-
Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Northwestern University. Retrieved from [Link]
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- 4. SOP: Flammable Liquids | PennEHRS [ehrs.upenn.edu]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
